molecular formula C13H17NO3S B1269625 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one CAS No. 58722-34-2

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Cat. No.: B1269625
CAS No.: 58722-34-2
M. Wt: 267.35 g/mol
InChI Key: MIBYJBHDWBZZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C13H17NO3S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-piperidin-1-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-11(15)12-5-7-13(8-6-12)18(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBYJBHDWBZZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353738
Record name 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58722-34-2
Record name 1-[4-(1-Piperidinylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58722-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-[4-(piperidine-1-sulfonyl)phenyl]ethan-1-one, a compound of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed exploration of the synthetic pathway, experimental protocols, and underlying chemical principles. Emphasis is placed on providing a robust, self-validating methodology grounded in established chemical literature. The synthesis is presented as a two-stage process: the preparation of the key intermediate, 4-acetylbenzenesulfonyl chloride, followed by its reaction with piperidine to yield the target molecule. This guide includes a thorough discussion of reaction mechanisms, potential side reactions, and purification strategies, supplemented with data tables and process diagrams to ensure clarity and reproducibility.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and hypoglycemic properties. The target molecule, this compound, incorporates a piperidine ring, another common scaffold in pharmaceuticals that often imparts favorable pharmacokinetic properties. The synthesis of this compound serves as an excellent case study in the formation of N-arylsulfonylpiperidines, a class of compounds with significant potential in drug discovery.

This guide will delineate a reliable and well-documented synthetic route, providing not just a procedural outline, but also the scientific rationale behind each step.

Overall Synthetic Strategy

The most direct and efficient pathway for the synthesis of this compound involves a two-step sequence. The first step is the synthesis of the key electrophilic intermediate, 4-acetylbenzenesulfonyl chloride, via the chlorosulfonation of acetanilide. The second step is the nucleophilic substitution reaction of this sulfonyl chloride with piperidine to form the desired sulfonamide.

Synthesis_Pathway Acetanilide Acetanilide Intermediate 4-Acetylbenzenesulfonyl Chloride Acetanilide->Intermediate Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Final_Product This compound Intermediate->Final_Product Nucleophilic Substitution Piperidine Piperidine

Caption: Overall synthetic workflow for this compound.

Synthesis of the Key Intermediate: 4-Acetylbenzenesulfonyl Chloride

The preparation of 4-acetylbenzenesulfonyl chloride is a critical first step. A well-established method for this transformation is the chlorosulfonation of acetanilide.[1][2][3]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. Acetanilide, an activated benzene derivative, is reacted with chlorosulfonic acid. The acetamido group is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed. The reaction initially forms p-acetamidobenzenesulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid or by the addition of thionyl chloride.[1]

Experimental Protocol: Chlorosulfonation of Acetanilide

This protocol is adapted from established procedures for the synthesis of p-acetamidobenzenesulfonyl chloride.[1][2][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetanilide135.1713.5 g0.1
Chlorosulfonic Acid116.5235 mL (61.95 g)0.53
Thionyl Chloride118.9717.5 mL (29.0 g)0.24
Ice-~500 g-
Water18.02As needed-

Procedure:

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap.

  • Charge the flask with chlorosulfonic acid (35 mL) and cool it to 0-5 °C in an ice-salt bath.

  • Add acetanilide (13.5 g) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C for 1 hour. Hydrogen chloride gas will be evolved.

  • Cool the mixture back to room temperature and add thionyl chloride (17.5 mL) dropwise via the dropping funnel over 30 minutes.

  • Heat the mixture to 60-70 °C for another hour until the evolution of gas ceases.

  • Carefully pour the cooled reaction mixture onto crushed ice (~500 g) in a large beaker with constant stirring. This step should be performed in a well-ventilated fume hood due to the vigorous reaction of excess chlorosulfonic acid with water.

  • The solid 4-acetylbenzenesulfonyl chloride will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. The crude product can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like chloroform or carbon tetrachloride.

Safety Precautions:

  • Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle these reagents with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The reaction evolves significant amounts of hydrogen chloride gas, which is toxic and corrosive. Ensure adequate ventilation and use a gas trap.

Synthesis of this compound

The final step in the synthesis is the reaction of 4-acetylbenzenesulfonyl chloride with piperidine. This is a classic example of sulfonamide bond formation.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl sulfur. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or an excess of piperidine, is typically used to neutralize the hydrogen chloride that is formed during the reaction.

Reaction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination Intermediate 4-Acetylbenzenesulfonyl Chloride Transition_State Transition State Intermediate->Transition_State Piperidine Piperidine Piperidine->Transition_State Product This compound Transition_State->Product HCl HCl Transition_State->HCl

Caption: Simplified mechanism for the formation of the sulfonamide bond.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Acetylbenzenesulfonyl chloride218.662.19 g0.01
Piperidine85.151.02 g (1.18 mL)0.012
Pyridine79.1015 mL-
Dichloromethane (DCM)84.9330 mL-
Hydrochloric Acid (1 M)36.46As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Dissolve 4-acetylbenzenesulfonyl chloride (2.19 g, 0.01 mol) in anhydrous dichloromethane (15 mL) in a 100 mL round-bottom flask.

  • Add pyridine (15 mL) to the solution to act as a solvent and base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of piperidine (1.02 g, 0.012 mol) in anhydrous dichloromethane (15 mL) dropwise to the stirred mixture over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of 1 M hydrochloric acid to neutralize the excess pyridine.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a solid.

Characterization and Data

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity. While specific data for the title compound is not widely published, the expected analytical data can be inferred from closely related structures, such as its pyrrolidine analog.[1][5]

Expected Analytical Data:

AnalysisExpected Observations
Melting Point A sharp melting point is indicative of high purity.
IR (KBr, cm⁻¹) ~3070 (aromatic C-H), ~2940 (aliphatic C-H), ~1680 (C=O), ~1350 & ~1160 (SO₂ asymmetric and symmetric stretching).
¹H NMR (CDCl₃, δ ppm) Aromatic protons as two doublets (AB quartet) around 7.8-8.1 ppm. Piperidine protons in the range of 1.4-1.7 ppm (β, γ protons) and 2.9-3.1 ppm (α protons). A singlet for the acetyl methyl group around 2.6 ppm.
¹³C NMR (CDCl₃, δ ppm) Carbonyl carbon around 197 ppm. Aromatic carbons in the range of 127-145 ppm. Piperidine carbons with α-carbons around 47 ppm and β/γ-carbons around 23-25 ppm. Acetyl methyl carbon around 27 ppm.
Mass Spectrometry (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of 268.10 g/mol .

Discussion of Potential Side Reactions and Optimization

  • Hydrolysis of the Sulfonyl Chloride: 4-Acetylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid. Therefore, anhydrous conditions are crucial for the reaction with piperidine.

  • Competing Reactions with Pyridine: While pyridine is used as a base, it can also act as a nucleophile and react with the sulfonyl chloride. However, piperidine is a stronger nucleophile, and its reaction is kinetically favored.

  • Temperature Control: The initial reaction is exothermic. Maintaining a low temperature during the addition of piperidine helps to control the reaction rate and minimize the formation of byproducts.

  • Stoichiometry: A slight excess of piperidine can be used to ensure the complete consumption of the sulfonyl chloride. However, a large excess can complicate the purification process.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the chlorosulfonation of acetanilide followed by the reaction of the resulting 4-acetylbenzenesulfonyl chloride with piperidine. This technical guide provides a detailed and scientifically grounded protocol for this synthesis, including mechanistic insights and practical considerations for optimization and purification. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development.

References

  • PrepChem. (2023). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Available at: [Link]

  • Bashandy, M. S. (2015). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c][1][3][6]triazole, Imidazo[2,1-b]thiazole, 1,3,4-Thiadiazine and 1,4-Thiazine Moieties. International Journal of Organic Chemistry, 5, 166-190.

  • Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses. Available at: [Link]

  • LiveJournal. (n.d.). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Available at: [Link]

  • ResearchGate. (2015). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c][1][3][6]triazole. Available at: [Link]

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297.
  • Mercer University. (n.d.). The Synthesis of Sulfa Drugs. Available at: [Link]

Sources

"1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Authored for Drug Development Professionals and Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. The document is structured to deliver foundational knowledge, practical experimental protocols, and contextual insights for its application in research and development. Key sections cover the molecule's structural identification, a detailed synthesis protocol rooted in nucleophilic substitution, methods for analytical characterization, and essential safety considerations. The synthesis and analysis are presented as a self-validating workflow, ensuring scientific integrity from reaction to final product confirmation. This guide serves as an essential resource for scientists engaged in medicinal chemistry and materials science.

Compound Identification and Core Properties

This compound is a sulfonamide derivative incorporating an acetophenone moiety. This structure is of interest in medicinal chemistry, as the sulfonamide group is a well-established pharmacophore, and the piperidine ring is prevalent in numerous biologically active compounds.[1][2] The molecule's identity is defined by its unique chemical identifiers and physical properties.

PropertyValueSource
CAS Number 58722-34-2[3][4]
Molecular Formula C₁₃H₁₇NO₃S[3]
Molecular Weight 267.34 g/mol [3]
IUPAC Name 1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone[4]
Synonyms 4-Piperidinesulfamylacetophenone, 1-(4-piperidin-1-ylsulfonylphenyl)ethanone[3][4]
MDL Number MFCD00579882[3]
Chemical Structure

The structure consists of a central benzene ring substituted at the 1- and 4-positions. An acetyl group (-C(O)CH₃) is located at one end, while a piperidine-1-sulfonyl group (-SO₂-N(CH₂)₅) is at the other. The sulfonyl group links the aromatic ring to the saturated heterocyclic piperidine ring.

Caption: 2D Structure of this compound.

Synthesis Pathway and Experimental Protocol

The most direct and common synthesis of this compound involves the reaction between 4-acetylbenzenesulfonyl chloride and piperidine.[3] This is a classic example of nucleophilic substitution at a sulfonyl sulfur, forming a stable sulfonamide bond.

Synthesis Rationale

The choice of reactants is based on well-established principles of organic chemistry.

  • 4-Acetylbenzenesulfonyl Chloride (CAS 1788-10-9): This reactant serves as the electrophile.[5][6] The sulfur atom of the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.[7]

  • Piperidine (CAS 110-89-4): This secondary amine acts as the nucleophile.[8] The lone pair of electrons on the nitrogen atom readily attacks the electrophilic sulfur center.

  • Reaction Conditions: The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) or by using an excess of piperidine itself to neutralize the hydrochloric acid (HCl) byproduct that is formed. This prevents the protonation of the piperidine reactant, which would render it non-nucleophilic. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid side reactions.

Synthesis Workflow Diagram

The overall process from reactants to a fully characterized product follows a logical and verifiable workflow.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis & Confirmation Reactants 4-Acetylbenzenesulfonyl Chloride + Piperidine (2 eq.) Reaction Reaction in DCM (0 °C to RT) Reactants->Reaction Nucleophilic Substitution Workup Aqueous Wash (e.g., 1M HCl, NaHCO₃, brine) Reaction->Workup Crude Product Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification Characterization Spectroscopy (NMR, IR, MS) Melting Point Analysis Purification->Characterization Purified Solid FinalProduct Pure Product: This compound Characterization->FinalProduct Purity & Identity Confirmed

Caption: Experimental workflow for synthesis, purification, and analysis.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • 4-Acetylbenzenesulfonyl chloride (1.0 eq, CAS: 1788-10-9)[7]

  • Piperidine (2.1 eq, CAS: 110-89-4)[8]

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: To a solution of piperidine (2.1 eq.) in anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Addition of Electrophile: Dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred piperidine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The formation of a white precipitate (piperidine hydrochloride) is expected.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess piperidine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.

    • Dissolve the solid in a minimal amount of hot ethanol and slowly add water until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic and physical methods is essential. The expected data provides a benchmark for validating experimental results.

Spectroscopic Data (Predicted)
TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic Protonsδ ~8.1-7.9 ppm (d, 2H), δ ~7.8-7.6 ppm (d, 2H)Two sets of doublets for the para-substituted benzene ring, deshielded by the acetyl and sulfonyl groups.
Piperidine Protonsδ ~3.0 ppm (m, 4H), δ ~1.6 ppm (m, 4H), δ ~1.4 ppm (m, 2H)Protons on carbons adjacent to nitrogen (α) are deshielded (~3.0 ppm). β and γ protons are further upfield.
Acetyl Protonsδ ~2.6 ppm (s, 3H)A sharp singlet for the methyl group adjacent to the carbonyl.
¹³C NMR Carbonyl Carbonδ ~197 ppmTypical chemical shift for a ketone carbonyl carbon.
Aromatic Carbonsδ ~127-142 ppmMultiple signals corresponding to the substituted benzene ring.
Piperidine Carbonsδ ~47 ppm (α-C), ~25 ppm (β-C), ~23 ppm (γ-C)Distinct signals for the three unique carbon environments in the piperidine ring.
Acetyl Carbonδ ~27 ppmChemical shift for the methyl carbon of the acetyl group.
FT-IR C=O Stretch~1685 cm⁻¹Strong absorption characteristic of an aryl ketone.
S=O Stretch~1340 cm⁻¹ (asymmetric), ~1160 cm⁻¹ (symmetric)Two strong, characteristic absorptions for the sulfonyl group.
C-N Stretch~1100-1200 cm⁻¹Absorption related to the sulfonamide C-N bond.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 267Corresponds to the molecular weight of the compound.
Key Fragmentsm/z = 252 (M-CH₃), m/z = 183 (M-C₅H₁₀N), m/z = 84 (C₅H₁₀N⁺)Fragments corresponding to the loss of a methyl group, the piperidine ring, and the piperidinyl cation.

Safety and Handling

Proper safety protocols are mandatory when handling the reactants and the final product.

  • 4-Acetylbenzenesulfonyl Chloride: This is a corrosive solid that causes severe skin burns and eye damage.[7] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and HCl. Handle only in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Piperidine: A flammable, toxic, and corrosive liquid.[8] It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled. All manipulations should be conducted in a well-ventilated fume hood.

  • This compound: As a sulfonamide derivative, it should be handled with care. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical. Avoid inhalation of dust, and prevent contact with skin and eyes.

Always consult the latest Safety Data Sheet (SDS) for all chemicals before use.[10]

Potential Applications in Research

The structural motifs within this compound suggest its potential as a scaffold or intermediate in drug discovery.

  • Sulfonamide Core: Arylsulfonamides are a cornerstone in medicinal chemistry, found in antibacterial drugs, diuretics, and carbonic anhydrase inhibitors.[9]

  • Piperidine Moiety: The piperidine ring is a common feature in centrally active drugs and other pharmaceuticals, often used to improve solubility, metabolic stability, and receptor binding affinity.[2][11]

  • Ketone Functional Group: The acetyl group provides a reactive handle for further chemical modification, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build more complex molecular architectures.

This compound represents a valuable starting point for generating libraries of novel compounds for screening against various biological targets.

References

  • PubChem. (n.d.). 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. [Link]

  • Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]

  • ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. [Link]

  • PubMed. (n.d.). Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Applications of 4-Acetylbenzenesulfonyl Chloride in Synthesis. [Link]

  • PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. [Link]

Sources

An In-depth Technical Guide to 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential utility of the compound 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes fundamental chemical principles with insights into its potential pharmacological relevance, grounded in the broader context of piperidine-containing sulfonamides.

Introduction and Chemical Identity

This compound, with the CAS Number 58722-34-2, is a synthetic organic compound that integrates three key chemical moieties: an acetophenone group, a central phenyl ring, and a piperidine-1-sulfonamide substituent.[1] Its molecular structure presents a compelling scaffold for medicinal chemistry, combining the structural rigidity of the aromatic and piperidine rings with the versatile reactivity of the ketone and the established pharmacological importance of the sulfonamide group.

The piperidine nucleus is a prevalent feature in a vast array of pharmaceuticals and natural products, known to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets.[2] Similarly, the sulfonamide group is a well-established pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic agents. The strategic combination of these structural elements in this compound suggests its potential as a valuable building block or lead compound in drug discovery programs.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 58722-34-2
Molecular Formula C13H17NO3S
Molecular Weight 267.34 g/mol
IUPAC Name This compound
Synonyms 4-Piperidinosulfonylacetophenone, 1-(4-piperidin-1-ylsulfonylphenyl)ethanone

Synthesis and Mechanistic Considerations

The synthesis of this compound is principally achieved through the sulfonylation of piperidine with 4-acetylbenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

General Synthetic Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of sulfonamides.[3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add a solution of piperidine (1.1 eq.) in the same solvent dropwise over a period of 15-30 minutes. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Piperidine Piperidine Nucleophilic_Substitution Nucleophilic Substitution Piperidine->Nucleophilic_Substitution 4-Acetylbenzenesulfonyl_Chloride 4-Acetylbenzenesulfonyl_Chloride 4-Acetylbenzenesulfonyl_Chloride->Nucleophilic_Substitution Target_Compound This compound Nucleophilic_Substitution->Target_Compound Byproduct Triethylammonium Chloride Nucleophilic_Substitution->Byproduct

Structural Elucidation: A Predictive Approach

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the acetophenone, phenyl, and piperidine moieties.

  • Aromatic Protons: Two doublets in the downfield region (δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.

  • Piperidine Protons: A multiplet or broad singlet around δ 2.9-3.2 ppm for the four protons adjacent to the nitrogen atom, and multiplets in the upfield region (δ 1.4-1.7 ppm) for the remaining six protons of the piperidine ring.

  • Acetyl Protons: A sharp singlet at approximately δ 2.6 ppm, corresponding to the three methyl protons of the acetyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl, aromatic, and aliphatic carbons.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 197 ppm.

  • Aromatic Carbons: Signals in the range of δ 125-145 ppm.

  • Piperidine Carbons: Signals for the carbons adjacent to the nitrogen will appear around δ 47 ppm, while the other piperidine carbons will be in the range of δ 23-26 ppm.

  • Acetyl Carbon: A signal for the methyl carbon at approximately δ 27 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

  • C=O Stretch (Ketone): A strong absorption band around 1685 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (267.34 g/mol ). Fragmentation patterns would likely involve cleavage of the sulfonamide bond and the acetyl group.

Potential Biological and Pharmacological Significance

Although no specific biological activity has been reported for this compound, the structural motifs present in the molecule are associated with a wide range of pharmacological activities.

  • Piperidine Derivatives: The piperidine ring is a key component in many drugs with diverse therapeutic applications, including analgesics, antipsychotics, and antihistamines.[2] Its presence can enhance binding to various receptors and enzymes.

  • Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore. Derivatives of sulfonamides have been explored for their anticancer, anti-inflammatory, and antimicrobial properties.[4]

  • Combined Scaffold: The combination of a piperidine ring with a sulfonamide group has been investigated in the development of potent and selective therapeutic agents. For instance, novel (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent human beta(3) agonists.[5]

Potential_Applications cluster_core Core Structure cluster_moieties Key Moieties cluster_activities Potential Biological Activities Core This compound Piperidine Piperidine Core->Piperidine Sulfonamide Sulfonamide Core->Sulfonamide Acetophenone Acetophenone Core->Acetophenone CNS_Activity CNS Activity Piperidine->CNS_Activity Anticancer Anticancer Sulfonamide->Anticancer Anti_inflammatory Anti_inflammatory Sulfonamide->Anti_inflammatory Antimicrobial Antimicrobial Sulfonamide->Antimicrobial

Given the established bioactivity of its constituent parts, this compound represents a promising starting point for the design and synthesis of novel therapeutic agents. Further investigation into its biological profile is warranted to explore its potential in areas such as oncology, inflammation, and infectious diseases.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a molecular architecture that is highly relevant to medicinal chemistry. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, this guide provides a robust framework for its synthesis and predicted structural properties based on established chemical principles and data from analogous compounds. The presence of the piperidine and sulfonamide moieties suggests a high potential for biological activity, making it a valuable candidate for further investigation in drug discovery and development programs. Future research should focus on the detailed synthesis and purification of this compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, a thorough evaluation of its biological activity through in vitro and in vivo screening is essential to unlock its therapeutic potential.

References

  • Aziz-ur-Rehman, et al. "SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS." ResearchGate, 2012. [Link]

  • Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, vol. 1, no. 1, 2008. [Link]

  • Sahu, Shashi Kant, et al. "Piperidin-4-one: the potential pharmacophore." Mini reviews in medicinal chemistry, vol. 13, no. 4, 2013, pp. 565-83. [Link]

  • Thornber, C. W. "Isosterism and molecular modification in drug design." Chemical Society Reviews, vol. 8, no. 4, 1979, pp. 563-580.
  • Patani, George A., and Enrique J. LaVoie. "Bioisosterism: A rational approach in drug design." Chemical reviews, vol. 96, no. 8, 1996, pp. 3147-3176.
  • Rehman, Aziz-ur, et al. "Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus." ResearchGate, 2014. [Link]

  • PubChem. 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. [Link]

  • S. Arulraj, et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, vol. 4, 2021, pp. 192-199. [Link]

  • PubChem. 4-(Piperidine-1-sulfonyl)aniline. [Link]

  • Kavitha, Channappa N., et al. "1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone." Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 11, 2013, pp. o1688. [Link]

  • Tagat, Jayaram R., et al. "Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists." Bioorganic & medicinal chemistry, vol. 9, no. 8, 2001, pp. 2045-59. [Link]

  • Abdel-rahman, Adel A-H., et al. "1-(4-(Pyrrolidin-1-Ylsulfonyl)phenyl) Ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-A]pyridine, Imidazo[2,1-C][3][6][7]triazole, Imidazo[2,1-B]thiazole, 1,3,4-Thiadiazine and 1,4-Thiazine Moieties." International Journal of Organic Chemistry, vol. 5, no. 3, 2015, pp. 169-191. [Link]

  • Royal Society of Chemistry. Supporting Information for: Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. [Link]

  • Royal Society of Chemistry. Supporting information: - The Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • Sciforum. Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase.[Link]

Sources

An In-Depth Technical Guide to 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one (CAS: 58722-34-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one, a sulfonamide-containing organic molecule with significant potential in medicinal chemistry. While direct research on this specific compound is limited, its structural motifs are present in a range of biologically active agents. This document synthesizes information from related compounds to provide insights into its physicochemical properties, a robust synthesis protocol, and its hypothesized mechanism of action as an inhibitor of the aldo-keto reductase enzyme AKR1C3. Furthermore, potential therapeutic applications and detailed experimental protocols for its evaluation are presented to empower researchers in their drug discovery and development endeavors.

Introduction and Chemical Identity

This compound, also known as 4-(piperidinesulfamyl)acetophenone, is a synthetic organic compound characterized by a central phenyl ring substituted with an acetyl group and a piperidine-1-sulfonyl group. The presence of the sulfonamide linkage and the piperidine heterocycle are key features found in numerous pharmacologically active molecules, suggesting its potential as a valuable scaffold in drug design.[1][2] The piperidine moiety is a prevalent structural component in pharmaceuticals, known for its diverse biological activities including antimicrobial and anticancer effects.[3][4] Similarly, the sulfonamide group is a well-established pharmacophore, integral to various classes of therapeutic agents.

The core structure of this molecule, particularly the piperidinylsulfonylphenyl moiety, is closely related to a class of potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3.[1][5][6] This enzyme is implicated in the progression of certain cancers, making inhibitors of AKR1C3 a subject of significant interest in oncology research.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and in silico modeling.

PropertyValueSource
CAS Number 58722-34-2[7]
Molecular Formula C₁₃H₁₇NO₃S[8]
Molecular Weight 267.34 g/mol [8]
IUPAC Name This compound[8]
Synonyms 4-Piperidinesulfamylacetophenone, 1-(4-piperidin-1-ylsulfonylphenyl)ethanone[8]
Appearance Solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)-

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 4-acetylbenzenesulfonyl chloride with piperidine. This nucleophilic substitution reaction at the sulfonyl chloride is a standard method for the formation of sulfonamides.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Acetylbenzenesulfonyl chloride

  • Piperidine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of piperidine (1.1 eq). The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-acetylbenzenesulfonyl chloride) is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants reagent1 4-Acetylbenzenesulfonyl chloride reaction Sulfonamide Formation reagent1->reaction reagent2 Piperidine reagent2->reaction base Triethylamine base->reaction solvent Dichloromethane (0°C to RT) solvent->reaction Solvent/Conditions product This compound workup Aqueous Workup reaction->workup 1. Quench (H₂O) 2. Wash (NaHCO₃, Brine) purification Silica Gel Chromatography workup->purification Dry & Concentrate purification->product

Caption: Synthetic workflow for this compound.

Hypothesized Biological Activity and Mechanism of Action

Mechanism of Action: AKR1C3 Inhibition

AKR1C3 (also known as 17β-hydroxysteroid dehydrogenase type 5) is an enzyme that plays a critical role in the biosynthesis of androgens and prostaglandins.[1] Overexpression of AKR1C3 is associated with the progression of hormone-dependent cancers, such as prostate and breast cancer, as well as certain types of leukemia.[1][6] By inhibiting AKR1C3, the production of active androgens and proliferative prostaglandins is reduced, thereby impeding cancer cell growth.

The inhibitory activity of the 1-(4-(piperidin-1-ylsulfonyl)phenyl) scaffold is attributed to key interactions within the active site of the AKR1C3 enzyme. The sulfonamide moiety is critical for this activity.[1] It is hypothesized that this compound binds to the active site of AKR1C3, preventing the binding of its natural substrates and co-factor NADPH.

G cluster_pathway AKR1C3-Mediated Signaling compound This compound akr1c3 AKR1C3 Enzyme compound->akr1c3 Inhibits prostaglandin_d2 Prostaglandin D2 prostaglandin_f2a Prostaglandin F2α prostaglandin_d2->prostaglandin_f2a AKR1C3 cell_proliferation Cancer Cell Proliferation prostaglandin_f2a->cell_proliferation Promotes androstenedione Androstenedione testosterone Testosterone androstenedione->testosterone AKR1C3 testosterone->cell_proliferation Promotes

Caption: Hypothesized mechanism of action via AKR1C3 inhibition.

Potential Therapeutic Applications

Based on its hypothesized activity as an AKR1C3 inhibitor, this compound holds potential for the development of novel therapeutics in several areas:

  • Oncology: Primarily for the treatment of hormone-dependent cancers such as castration-resistant prostate cancer and breast cancer.[1][6]

  • Leukemia: Certain forms of leukemia show high expression of AKR1C3, making it a potential therapeutic target.[1]

  • Inflammatory Diseases: Through the modulation of prostaglandin synthesis, this compound could have applications in treating inflammatory conditions.

Further research into other potential targets is also warranted, given the broad bioactivity of the piperidine and sulfonamide scaffolds, which have been associated with antimicrobial, anti-acetylcholinesterase, and sigma receptor binding activities.[3][9][10]

Key Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of this compound, the following experimental protocols are recommended.

Protocol 1: In Vitro AKR1C3 Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of the compound against the AKR1C3 enzyme.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (cofactor)

  • Substrate (e.g., S-tetralol)

  • This compound (test compound)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for the assay.

  • Assay Reaction: In a 96-well plate, add the assay buffer, NADPH solution, and the test compound dilutions.

  • Enzyme Addition: Initiate the reaction by adding the recombinant AKR1C3 enzyme to each well.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Substrate Addition: Add the substrate (S-tetralol) to start the enzymatic reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative effect of the compound on a cancer cell line known to overexpress AKR1C3 (e.g., PC-3 for prostate cancer).

Materials:

  • AKR1C3-expressing cancer cell line (e.g., PC-3)

  • Complete cell culture medium

  • This compound

  • MTT or WST-1 reagent for assessing cell viability

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Its structural similarity to known potent inhibitors of AKR1C3 provides a strong rationale for its evaluation as a potential therapeutic agent, particularly in oncology. This guide has provided a foundational understanding of its chemical properties, a detailed synthesis protocol, and a hypothesized mechanism of action to facilitate and encourage future research into this promising compound. The outlined experimental protocols offer a clear path for validating its biological activity and exploring its full therapeutic potential.

References

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry. Available at: [Link]

  • 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c][9][11][12]triazole. (2015). ResearchGate. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1996). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (n.d.). ChEMBL. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[1][9][11]octane-2-carboxamide and salts thereof. (n.d.). Google Patents. Available at:

  • Is it possible to patent a novel drug compound for its biological activity if it has already been patented for another bioactivity?. (2014). ResearchGate. Available at: [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. (2011). Chemical Biology & Drug Design. Available at: [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013). ResearchGate. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2019). ChemistrySelect. Available at: [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2007). ResearchGate. Available at: [Link]

  • Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-Phenyl derivatives with broad potency against resistant mutant viruses. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one represents a compelling scaffold in modern medicinal chemistry, integrating the privileged piperidine heterocycle with a benzenesulfonamide moiety.[1][2][3][4] While direct pharmacological data for this specific molecule remains to be fully elucidated in publicly accessible literature, its structural motifs are hallmarks of well-characterized classes of bioactive agents. This technical guide synthesizes the available evidence from structurally analogous compounds to postulate and explore the most probable mechanisms of action for this compound. The primary focus of this investigation centers on two highly plausible biological targets: cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs). This document provides an in-depth analysis of the structure-activity relationships, relevant signaling pathways, and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The piperidine ring is a cornerstone in drug discovery, renowned for its prevalence in a multitude of FDA-approved drugs.[1][2] Its conformational flexibility and capacity to modulate physicochemical properties, such as lipophilicity and basicity, make it an invaluable component in the design of novel therapeutics with improved pharmacokinetic profiles.[1] The conjugation of a piperidine moiety to a phenyl sulfonyl group, as seen in this compound, gives rise to a molecule with significant therapeutic potential, drawing parallels to established classes of inhibitors for key physiological targets.[5][6]

Postulated Mechanism of Action I: Selective COX-2 Inhibition

A primary and compelling hypothesis for the mechanism of action of this compound is the selective inhibition of cyclooxygenase-2 (COX-2). The benzenesulfonamide core is a critical pharmacophore for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs.[7][8][9]

The Rationale: Structure-Activity Relationship (SAR) Insights

The therapeutic anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the undesirable gastrointestinal side effects are often linked to the inhibition of the constitutively expressed COX-1 isoform.[7][8] The larger active site of COX-2, compared to COX-1, presents an opportunity for the design of selective inhibitors.[10] The sulfonamide group of selective COX-2 inhibitors is known to interact with a side pocket in the COX-2 active site, an interaction that is sterically hindered in COX-1.[11]

The structural similarity of this compound to known COX-2 inhibitors, which feature a diaryl heterocycle with a para-sulfonamide substituent, provides a strong basis for this hypothesis.

Signaling Pathway: The Prostaglandin Synthesis Cascade

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. By inhibiting COX-2, this compound would likely interrupt this inflammatory cascade, leading to a reduction in inflammation and pain.

COX2_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX-2 COX-2 Arachidonic_Acid->COX-2 PGH2 PGH2 COX-2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain Inflammation_Pain Prostaglandins_Thromboxanes->Inflammation_Pain Compound This compound Compound->COX-2 Inhibition

Caption: Postulated COX-2 inhibitory pathway of the compound.

Experimental Validation: A Step-by-Step Protocol

To empirically validate the COX-2 inhibitory activity of this compound, a tiered experimental approach is recommended.

Experimental Workflow for COX-2 Inhibition Assay

COX2_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Enzyme_Assay COX-1/COX-2 Inhibition Assay (Fluorometric or Colorimetric) IC50_Determination IC50 Value Calculation Enzyme_Assay->IC50_Determination Selectivity_Index Selectivity Index (COX-1 IC50 / COX-2 IC50) IC50_Determination->Selectivity_Index Cell_Culture LPS-stimulated RAW 264.7 Macrophages PGE2_Measurement PGE2 Production Measurement (ELISA) Cell_Culture->PGE2_Measurement

Caption: Experimental workflow for evaluating COX-2 inhibition.

Detailed Protocol for In Vitro COX-1/COX-2 Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human COX-1 and COX-2 enzymes.

  • Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Fluorometric or colorimetric probe.

    • Test compound (this compound) dissolved in DMSO.

    • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Assay buffer.

    • 96-well microplate.

    • Plate reader.

  • Procedure: a. Prepare serial dilutions of the test compound and reference inhibitors. b. In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound/reference inhibitor. c. Incubate at the optimal temperature for a specified duration. d. Initiate the reaction by adding arachidonic acid. e. Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Postulated Mechanism of Action II: Carbonic Anhydrase Inhibition

An alternative, yet equally plausible, mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs). The sulfonamide moiety is the quintessential zinc-binding group for this class of metalloenzymes.[12][13][14]

The Rationale: A Classic Pharmacophore

Sulfonamides are among the most potent and widely studied inhibitors of CAs.[15][16] They act by coordinating to the zinc ion in the enzyme's active site, disrupting the catalytic hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are implicated in a range of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Therefore, CA inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs.

Signaling and Physiological Impact

The inhibition of CAs can have diverse physiological effects depending on the specific isoform targeted. For instance, inhibition of CA II in the ciliary body of the eye reduces aqueous humor formation, lowering intraocular pressure. Inhibition of tumor-associated isoforms like CA IX and CA XII can disrupt pH regulation in the tumor microenvironment, leading to apoptosis of cancer cells.

CA_Inhibition Substrates CO2 + H2O CA_Enzyme Carbonic Anhydrase (with Zn2+ cofactor) Substrates->CA_Enzyme Products H+ + HCO3- CA_Enzyme->Products Physiological_Processes pH Regulation, Ion Transport, Tumorigenesis Products->Physiological_Processes Compound This compound Compound->CA_Enzyme Inhibition

Caption: General mechanism of carbonic anhydrase inhibition.

Experimental Validation: Isoform-Specific Inhibition Profile

A comprehensive evaluation of the CA inhibitory potential of this compound would involve screening against a panel of physiologically relevant human CA isoforms.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

CA_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays (for anticancer potential) Enzyme_Source Panel of recombinant human CA isoforms (e.g., hCA I, II, IX, XII) Inhibition_Assay Stopped-Flow CO2 Hydrase Assay Enzyme_Source->Inhibition_Assay Ki_Determination Inhibition Constant (Ki) Calculation Inhibition_Assay->Ki_Determination Cell_Line Hypoxic Cancer Cell Lines (e.g., HT-29, MDA-MB-231) Viability_Assay Cell Viability Assay (MTT or a similar method) Cell_Line->Viability_Assay

Caption: Experimental workflow for evaluating carbonic anhydrase inhibition.

Detailed Protocol for Stopped-Flow CO2 Hydrase Assay:

  • Objective: To determine the inhibition constant (Ki) of the test compound against a panel of human CA isoforms.

  • Materials:

    • Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

    • CO2-saturated water.

    • pH indicator (e.g., p-nitrophenol).

    • Test compound dissolved in DMSO.

    • Reference inhibitor (e.g., Acetazolamide).

    • Assay buffer.

    • Stopped-flow spectrophotometer.

  • Procedure: a. The assay measures the enzyme-catalyzed hydration of CO2. b. The enzyme and inhibitor are pre-incubated. c. The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated solution in the stopped-flow instrument. d. The change in pH is monitored by the absorbance change of the pH indicator. e. The initial rates of reaction are recorded at various inhibitor concentrations.

  • Data Analysis: The inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Quantitative Data Summary and Comparative Analysis

While specific quantitative data for this compound is not yet available, the following table provides a comparative analysis of the inhibitory activities of structurally related compounds against COX and CA enzymes, offering a predictive framework for the potential potency of the title compound.

Compound Class Target Key Structural Features Reported Activity Range
Diaryl Heterocycles COX-2Central heterocyclic ring, para-sulfonamide groupIC50: 0.1 - 4.0 µM[11]
Piperidine-sulfonamides Carbonic AnhydrasesPiperidine ring, benzenesulfonamide moietyKi: Low nanomolar to micromolar range[15]

Conclusion and Future Directions

The structural architecture of this compound strongly suggests a plausible mechanism of action centered on the inhibition of either COX-2 or carbonic anhydrases. The presence of the benzenesulfonamide moiety is a compelling indicator for both target families. This technical guide provides a robust framework for initiating a comprehensive investigation into the pharmacological profile of this compound.

Future research should prioritize the execution of the outlined in vitro and cell-based assays to definitively identify the primary biological target(s) and elucidate the precise mechanism of action. Subsequent studies should focus on lead optimization to enhance potency and selectivity, followed by in vivo efficacy and safety profiling. The insights gained from such investigations will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PMC - NIH. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. (n.d.). NIH. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. [Link]

  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. (2020). ACS Publications. [Link]

  • Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. (n.d.). PubMed. [Link]

  • Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. (2013). PubMed. [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2025). ResearchGate. [Link]

Sources

A Spectroscopic Guide to 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of the compound 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one. In the dynamic landscape of medicinal chemistry and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these features. While a complete set of publicly available experimental spectra for this specific molecule is not readily accessible, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers involved in the synthesis, purification, and analysis of this and related sulfonamide-containing compounds, enabling them to confidently identify and characterize their target molecules.

Introduction: The Significance of this compound

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide array of biological activities. The incorporation of a piperidine ring and an acetophenone moiety suggests a potential for diverse pharmacological applications, making its unambiguous structural confirmation a critical step in any research endeavor. This guide delves into the expected spectroscopic signatures of this molecule, providing a detailed roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with a high degree of confidence.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the protons of the piperidine ring, and the methyl protons of the acetyl group. The anticipated chemical shifts (in ppm, relative to TMS) are detailed in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Prediction
H-a (CH₃)~2.65Singlet3HThe methyl protons of the acetyl group are deshielded by the adjacent carbonyl group.
H-b (Aromatic)~8.05Doublet2HProtons ortho to the electron-withdrawing acetyl group are significantly deshielded.
H-c (Aromatic)~7.85Doublet2HProtons ortho to the sulfonyl group are also deshielded, but to a lesser extent than those ortho to the acetyl group.
H-d (Piperidine)~3.00Triplet4HProtons on the carbons adjacent to the nitrogen of the sulfonamide are deshielded.
H-e (Piperidine)~1.65Multiplet4HProtons on the β-carbons of the piperidine ring.
H-f (Piperidine)~1.45Multiplet2HProton on the γ-carbon of the piperidine ring.

Causality Behind Predicted Shifts: The electron-withdrawing nature of both the acetyl and piperidine-1-sulfonyl groups will cause the aromatic protons to resonate in the downfield region of the spectrum. The para-substitution pattern will result in a characteristic pair of doublets. The chemical shifts of the piperidine protons are predicted based on data from similar N-arylsulfonylpiperidine structures, where the protons alpha to the nitrogen are the most deshielded.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C=O (Acetyl)~197.0The carbonyl carbon of a ketone typically resonates in this downfield region.
C-q (Aromatic)~141.0Quaternary carbon attached to the sulfonyl group.
C-q (Aromatic)~139.0Quaternary carbon attached to the acetyl group.
C-Ar (Aromatic)~129.0Aromatic CH carbons ortho to the acetyl group.
C-Ar (Aromatic)~128.0Aromatic CH carbons ortho to the sulfonyl group.
C-α (Piperidine)~47.0Carbons adjacent to the nitrogen are deshielded.
C-β (Piperidine)~25.0
C-γ (Piperidine)~23.5
CH₃ (Acetyl)~27.0

Self-Validating Protocol for NMR Analysis: A comprehensive NMR analysis should include not only ¹H and ¹³C spectra but also 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum will confirm the coupling relationships between adjacent protons, for instance, between the aromatic protons and between the protons on the piperidine ring. An HSQC spectrum will correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for all carbon signals.

    • (Recommended) Acquire 2D COSY and HSQC spectra to aid in structural confirmation.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the sulfonyl group, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
C=O (Ketone)1680 - 1700Stretching
S=O (Sulfonamide)1330 - 1360 (asymmetric)Stretching
S=O (Sulfonamide)1140 - 1170 (symmetric)Stretching
C-N (Sulfonamide)1100 - 1150Stretching
C=C (Aromatic)1580 - 1610Stretching
C-H (Aromatic)3050 - 3150Stretching
C-H (Aliphatic)2850 - 2950Stretching

Field-Proven Insights: The exact position of the C=O stretching frequency can be influenced by conjugation with the aromatic ring, typically shifting it to a lower wavenumber compared to a non-conjugated ketone. The two distinct S=O stretching bands are a hallmark of the sulfonamide group and provide strong evidence for its presence.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the significant absorption peaks and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Predicted Molecular Ion Peak

For this compound (C₁₃H₁₇NO₃S), the expected monoisotopic mass is 267.09 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at a m/z value corresponding to this mass, confirming the elemental composition.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will provide further structural clues. Key predicted fragmentation pathways are outlined below and visualized in the accompanying diagram.

  • Loss of the acetyl group: A common fragmentation pathway for acetophenones is the loss of the acetyl group (CH₃CO•), leading to a fragment ion at m/z 224.

  • Loss of the piperidine ring: Cleavage of the S-N bond can result in the loss of the piperidine ring, generating a fragment at m/z 183.

  • Formation of the piperidinylsulfonyl cation: The piperidine-1-sulfonyl cation could be observed at m/z 148.

  • Formation of the acetylphenyl cation: A fragment corresponding to the 4-acetylphenyl cation may be observed at m/z 121.

Visualization of Predicted Fragmentation

Fragmentation M [M]⁺˙ m/z 267 F1 [M - CH₃CO]⁺ m/z 224 M->F1 - CH₃CO• F2 [M - Piperidine]⁺˙ m/z 183 M->F2 - C₅H₁₀N• F3 [Piperidinylsulfonyl]⁺ m/z 148 M->F3 F4 [Acetylphenyl]⁺ m/z 121 M->F4

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Instrumentation: Utilize a mass spectrometer capable of providing accurate mass measurements (e.g., a Time-of-Flight - TOF, or Orbitrap analyzer).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to detect the molecular ion and major fragment ions.

  • Data Analysis: Determine the m/z values of the observed ions and propose fragmentation pathways consistent with the structure of the molecule.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and complementary approach to the structural elucidation of this compound. The predicted spectroscopic data presented in this guide offer a detailed and scientifically grounded framework for the characterization of this molecule. By following the outlined experimental protocols and utilizing the interpretive guidance provided, researchers can confidently confirm the identity and purity of their synthesized material, a crucial step in advancing their scientific investigations. This guide underscores the importance of a multi-technique approach to spectroscopic analysis, ensuring the integrity and reliability of chemical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem: 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. [Link]

An In-depth Technical Guide to the Solubility and Stability of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one, a compound of interest in contemporary drug discovery, presents a unique molecular architecture characterized by a sulfonamide linkage between a phenyl ethanone moiety and a piperidine ring. With a molecular formula of C₁₃H₁₇NO₃S and a molecular weight of 267.35 g/mol , understanding its physicochemical properties is paramount for its progression through the development pipeline.[1][2] This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this molecule. The protocols and rationale outlined herein are designed to furnish researchers, scientists, and drug development professionals with the necessary tools to generate a robust and reliable data package for this compound.

Physicochemical Properties Overview

A foundational understanding of the intrinsic properties of this compound is critical before embarking on detailed solubility and stability assessments.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃S[1]
Molecular Weight 267.35 g/mol [2]
Melting Point 112-113 °C[2]
Appearance Powder[2]
InChI Key MIBYJBHDWBZZDA-UHFFFAOYSA-N[2]

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) profoundly influences its bioavailability and formulation design. A comprehensive solubility profile in various media is therefore a critical early-stage dataset. Given the structure of this compound, which contains both non-polar (phenyl, piperidine rings) and polar (sulfonyl, ketone) groups, its solubility is expected to be highly dependent on the solvent system.

Rationale for Solvent Selection

The choice of solvents is dictated by the need to understand the compound's behavior in both physiological and manufacturing-relevant conditions.

  • Aqueous Media: Solubility in buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) is essential to simulate the gastrointestinal tract and physiological pH. The molecule lacks strongly acidic or basic functional groups, so significant pH-dependent solubility is not anticipated, but empirical determination is necessary.[3][4]

  • Organic Solvents: A range of organic solvents with varying polarities should be screened. This data is crucial for developing purification methods (e.g., crystallization), and for formulating non-aqueous dosage forms. Solvents such as methanol, ethanol, acetone, acetonitrile, dichloromethane (DCM), and dimethyl sulfoxide (DMSO) are common choices.

Experimental Protocol: Thermodynamic Solubility Determination

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of this compound into separate glass vials for each solvent system.

  • Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL) to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5] A preliminary time-to-equilibrium study can be conducted to optimize this duration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid material is disturbed. Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve prepared from a stock solution of known concentration.

  • Calculation: The solubility is expressed in mg/mL or µg/mL.

Visualization of Solubility Workflow

The following diagram illustrates the key stages in the thermodynamic solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temp (24-48 hours) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 analysis1 Sample supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Stability testing is a non-negotiable aspect of drug development, providing critical information on the intrinsic stability of a molecule and helping to identify potential degradation products. Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability studies to elucidate degradation pathways and to develop stability-indicating analytical methods.[6][7]

Rationale for Stress Conditions

The selection of stress conditions is guided by ICH (International Council for Harmonisation) recommendations and the chemical nature of the molecule.[8] For this compound, the sulfonamide and ketone functionalities are the most likely sites of degradation.

  • Acidic and Basic Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidative Degradation: The molecule could be susceptible to oxidation, though no specific labile groups are immediately apparent. Testing with an oxidizing agent like hydrogen peroxide is standard practice.

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

  • Photostability: The presence of the aromatic ring and ketone carbonyl group suggests potential photosensitivity. Exposure to UV and visible light is necessary to assess this.[8]

Experimental Protocol: Forced Degradation Studies

The goal of these studies is to achieve a target degradation of 5-20%.[8] This level of degradation is sufficient to detect and identify major degradants without being so extensive that secondary degradation products complicate the analysis.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[8]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature. Withdraw and neutralize samples with 0.1 M HCl at appropriate intervals.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature. Monitor the reaction and sample at various time points.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C). Also, heat a solution of the compound at 60 °C. Analyze samples periodically.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

  • Mass Spectrometry: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio information for the degradation products, which is invaluable for structural elucidation.

Visualization of Stability Study Design

The following diagram outlines the parallel workflows for conducting forced degradation studies.

G cluster_stress Stress Conditions cluster_analysis Analysis start 1 mg/mL Stock Solution of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal Stress (Solution & Solid) start->thermal photo Photostability (ICH Q1B Light Source) start->photo analysis Stability-Indicating HPLC-PDA acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis ms LC-MS for Structural ID analysis->ms

Caption: Experimental Design for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure, the primary site of hydrolytic instability is likely the sulfonamide bond (N-S bond).

  • Acid/Base Hydrolysis: Cleavage of the N-S bond would yield 4-acetylbenzenesulfonic acid and piperidine. This is a common degradation pathway for sulfonamides.

The following diagram illustrates this potential hydrolytic degradation pathway.

G Parent This compound Products Degradation Products Parent->Products  Hydrolysis (Acid/Base) D1 4-Acetylbenzenesulfonic Acid Products->D1 D2 Piperidine Products->D2

Sources

Unlocking the Therapeutic Potential of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, the convergence of specific structural motifs often signals a high potential for biological activity. The molecule 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one presents such a convergence, integrating a sulfonamide linkage, a phenyl ring, a piperidine heterocycle, and an ethanone group. While direct, extensive biological data for this specific molecule is nascent, a thorough analysis of its constituent parts and structurally related compounds reveals a compelling case for its investigation as a lead compound in several therapeutic areas. The piperidine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties like lipophilicity and to serve as a versatile scaffold for introducing diverse functionalities.[1][2][3] Similarly, the sulfonamide group is a well-established pharmacophore, most famously in antibacterial agents, but also in a wide array of other drugs targeting different physiological pathways.[4][5] This guide will provide an in-depth exploration of the scientifically plausible biological activities of this compound, grounded in structure-activity relationships (SAR) of analogous compounds, and will propose detailed experimental workflows for its systematic evaluation.

Predicted Biological Activities and Mechanistic Rationale

Based on the analysis of structurally similar compounds, this compound is predicted to exhibit a range of biological activities. The following sections will delve into the most promising of these, outlining the mechanistic basis for each prediction and providing a roadmap for experimental validation.

Antibacterial Activity: A New Generation of Sulfonamides?

The most immediate and compelling potential for this molecule lies in its identity as a sulfonamide. The classic mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4][5] This pathway is absent in humans, making it an attractive target for selective toxicity.

Recent studies on novel sulfonamide derivatives containing a piperidine moiety have demonstrated potent antibacterial activity against plant pathogens.[4][5] These studies suggest a dual mechanism of action: inhibition of DHPS and disruption of the bacterial cell membrane. The presence of the lipophilic piperidine ring in this compound could enhance its ability to penetrate bacterial cell walls and membranes, potentially leading to a similar dual-action mechanism.

The specific substitution pattern on the phenyl and piperidine rings is critical for antibacterial potency.[6][7][8] The ethanone group at the para-position of the phenyl ring may influence the electronic properties of the sulfonamide group, potentially modulating its binding affinity for DHPS. The unsubstituted piperidine ring offers a site for future modification to optimize activity and selectivity.

A systematic evaluation of the antibacterial potential of this compound would involve a multi-step process, beginning with broad-spectrum screening and progressing to more detailed mechanistic studies.

Fig. 1: Proposed workflow for antibacterial activity assessment.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Culture a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to mid-log phase in appropriate broth media. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate. A typical concentration range would be from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Proliferation and Survival

The piperidine scaffold is a well-represented feature in a multitude of anticancer agents.[2][9] Piperidin-4-ones, which share the keto-group adjacent to the piperidine ring present in our topic molecule (in a modified form), have been identified as versatile intermediates for synthesizing compounds with anticancer and anti-HIV activities.[9]

The potential anticancer mechanisms of this compound are likely to be multifaceted. The sulfonamide moiety can be designed to target various enzymes and receptors implicated in cancer, such as carbonic anhydrases or receptor tyrosine kinases. The overall structure could also promote apoptosis or inhibit cell cycle progression.

Initial screening against a panel of cancer cell lines is a standard approach to identify potential anticancer activity.

Fig. 2: Proposed workflow for anticancer activity assessment.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells from a diverse panel (e.g., breast, colon, lung) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective Activity: Modulating Gamma-Secretase

Intriguingly, small conformationally restricted piperidine N-arylsulfonamides have been identified as orally active gamma-secretase inhibitors.[10] Gamma-secretase is a key enzyme in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. The structural similarity of this compound to these reported inhibitors suggests it may possess similar activity.

Gamma_Secretase_Inhibition APP Amyloid Precursor Protein (APP) CTF_beta C-terminal fragment β APP->CTF_beta β-secretase sAPPb sAPPβ Abeta Amyloid-β (Aβ) CTF_beta->Abeta γ-secretase cleavage Plaques Amyloid Plaques Abeta->Plaques Compound This compound Gamma_Secretase γ-Secretase Compound->Gamma_Secretase Inhibition

Fig. 3: Hypothesized inhibition of the amyloidogenic pathway.

Evaluation of gamma-secretase inhibitory activity requires specialized in vitro and cell-based assays.

Protocol 3: In Vitro Gamma-Secretase Activity Assay

  • Assay Components: Utilize a commercially available gamma-secretase assay kit, which typically includes a recombinant gamma-secretase enzyme, a fluorogenic substrate, and a reference inhibitor.

  • Compound Incubation: Incubate the gamma-secretase enzyme with varying concentrations of this compound.

  • Substrate Addition and Measurement: Add the fluorogenic substrate and measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.

Quantitative Data Summary and Future Directions

To facilitate the systematic evaluation of this compound, the following table outlines the key experimental readouts and their significance.

Potential Activity Primary Assay Key Parameter Significance
AntibacterialMIC DeterminationMIC (µg/mL)Potency against various bacterial strains.
AnticancerMTT Cell Viability AssayIC50 (µM)Cytotoxicity against cancer cell lines.
NeuroprotectiveGamma-Secretase AssayIC50 (µM)Inhibition of a key enzyme in Alzheimer's pathology.

The ethanone moiety and the unsubstituted piperidine ring of this compound represent key positions for future structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by the results of the initial biological evaluations, will be crucial in advancing this compound from a promising hit to a viable drug lead.[11][12]

Conclusion

While direct biological data on this compound is limited, a comprehensive analysis of its structural components and related compounds strongly suggests its potential as a versatile lead molecule with possible applications in antibacterial, anticancer, and neuroprotective therapies. The experimental workflows and protocols outlined in this guide provide a robust framework for systematically investigating these potential activities and elucidating the underlying mechanisms of action. The convergence of privileged scaffolds within this single molecule makes it a compelling candidate for further investigation in drug discovery programs.

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Center for Biotechnology Information. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed. [Link]

  • Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. PubMed. [Link]

  • 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. PubChem. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • Sulfonamide derivatives of piperidine. ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • 1-(4-(Pyrrolidin-1-Ylsulfonyl)phenyl) Ethanone in Heterocyclic Synthesis. Amanote Research. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. PubMed. [Link]

  • Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design. [Link]

Sources

"1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one Derivatives and Analogues

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most significant synthetic fragments in drug design.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals.[1][2] This guide focuses on a specific, highly adaptable scaffold: This compound . This core structure consists of three key modular components: an acetylated phenyl ring, a central sulfonyl linker, and a terminal piperidine ring. This modularity allows for extensive chemical modification, making it a "privileged" scaffold for developing novel therapeutic agents across a wide spectrum of diseases.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, biological significance, structure-activity relationships (SAR), and key experimental protocols associated with this chemical class. We will delve into the causality behind experimental choices, present validated protocols, and ground all claims in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.

Chapter 1: The Pharmacophoric Core: Synthesis and Chemical Landscape

The title compound, this compound, and its analogues are typically synthesized through a robust and straightforward coupling reaction. The most common and efficient method involves the reaction of a substituted piperidine with an appropriately substituted benzenesulfonyl chloride.

The fundamental reaction is a nucleophilic substitution at the sulfonyl group, where the secondary amine of the piperidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride. This process forms the stable sulfonamide linkage that is characteristic of this class of compounds.

A common precursor, 4-acetylbenzenesulfonyl chloride, can be reacted with piperidine in the presence of a mild base, such as triethylamine (Et₃N) or pyridine. The role of the base is critical; it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperidine reactant.

Below is a generalized workflow for the synthesis of this scaffold.

cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Acetylbenzenesulfonyl Chloride Process Sulfonamide Formation R1->Process R2 Piperidine (or derivative) R2->Process Base Base (e.g., Et3N) in Solvent (e.g., DCM) Base->Process  Neutralizes HCl Product This compound Process->Product Byproduct Triethylammonium Chloride (Salt) Process->Byproduct

Caption: General synthetic scheme for sulfonamide formation.

Chapter 2: Biological Significance and Therapeutic Targets

The true value of the piperidine-sulfonylphenyl scaffold lies in its vast pharmacological potential. By modifying the piperidine ring, the phenyl ring, or the ethanone group, researchers have developed derivatives targeting a diverse array of biological systems. The sulfonamide linker itself is a key pharmacophore, while the piperidine moiety offers a versatile anchor for introducing various substituents to fine-tune activity and selectivity.[1][2]

Derivatives of this core have been investigated for numerous therapeutic applications, demonstrating the scaffold's role as a template for drug discovery.

Therapeutic AreaSpecific Target / ActivityRepresentative AnaloguesReference
Oncology Glutaminase 1 (GLS1) Inhibition2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues[3]
Oncology Anti-proliferative against liver cancerThiazole- and Imidazopyridine-bearing sulfonamides[4]
Infectious Disease Antibacterial (LpxH Inhibition)Sulfonyl piperazine analogues[5]
Pain Management μ Opioid Receptor (MOR) Agonism3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues[6]
Metabolic Disease Dipeptidyl Peptidase IV (DPP4) InhibitionPiperidinone-constrained phenethylamines[7]
Metabolic Disease β3-Adrenergic Receptor (AR) Agonism(4-piperidin-1-yl)-phenyl sulfonamides[8]
Endocrinology Gonadotropin-Releasing Hormone (GnRH) AntagonismPiperidine-substituted quinolones[9]
Neurology Sigma-1 (σ1) Receptor Ligands4-benzyl-1-(benzylsulfonyl)piperidine derivatives[10]

One compelling example is the development of Glutaminase 1 (GLS1) inhibitors for cancer therapy.[3] GLS1 is a mitochondrial enzyme crucial for the metabolism of glutamine, a key nutrient for many rapidly proliferating cancer cells. By inhibiting GLS1, these compounds disrupt cancer cell metabolism, leading to increased reactive oxygen species (ROS) and ultimately, cell death.

The signaling pathway involved is outlined below.

Glutamine Glutamine GLS1 GLS1 Enzyme (Mitochondria) Glutamine->GLS1 Glutamate Glutamate TCA TCA Cycle (Energy & Biosynthesis) Glutamate->TCA ROS Increased ROS Death Cell Death ROS->Death GLS1->Glutamate GLS1->ROS Suppression leads to Inhibitor Piperidine-based GLS1 Inhibitor Inhibitor->GLS1  Inhibits

Caption: Inhibition of the GLS1 pathway in cancer cells.

Chapter 3: Structure-Activity Relationship (SAR) Analysis

SAR exploration is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. For the piperidine-sulfonylphenyl class, SAR studies have revealed several key insights.

  • The Sulfonyl Linker : The sulfonamide group is often a critical hydrogen bond acceptor and provides a rigid connection between the two aromatic/cyclic systems. Its replacement or modification can drastically alter activity.

  • Substitutions on the Phenyl Ring : Modifications to the phenyl ring, particularly at the meta and para positions relative to the sulfonyl group, are crucial for target engagement. For LpxH inhibitors, for example, replacing a trifluoromethyl group with a bromine atom at the meta-position of a second phenyl ring (attached to the piperidine) significantly increased inhibitory activity.[5]

  • The Piperidine Moiety : This unit is highly amenable to modification. N-alkylation of the piperidine can enhance potency, as seen in β3 agonists where this modification improved efficacy.[8] Furthermore, adding substituents to the piperidine ring itself, such as a methyl or trifluoromethyl group, can reduce clearance rates and improve oral bioavailability in GnRH antagonists.[9]

The following table summarizes quantitative data for selected analogues from different therapeutic classes, illustrating the impact of structural modifications.

Analogue ClassModificationTargetPotency (IC₅₀ or EC₅₀)SelectivityReference
β3 Agonist N-Alkyl substitution on piperidine-phenylamineβ3-AREC₅₀ = 4 nM>500-fold vs β1/β2[8]
GLS1 Inhibitor 1,3,4-Thiadiazole on piperidineGLS1IC₅₀ = 68 nM>220-fold vs GLS2[3]
μ Opioid Agonist (3R, 4S) stereoisomer with specific linkersμ-ORKᵢ = 0.0021 nMHigh vs DOR/KOR[6]
σ1 Ligand 4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ1-RKᵢ = 0.96 nM96-fold vs σ2[10]

Chapter 4: Field-Proven Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of novel analogues based on the core scaffold.

Protocol 4.1: General Synthesis of a this compound Analogue

This protocol describes the coupling of 4-acetylbenzenesulfonyl chloride with a substituted piperidine.

Materials:

  • 4-Acetylbenzenesulfonyl chloride (1.0 eq)

  • Substituted piperidine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reactant Dissolution: Dissolve the substituted piperidine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: Dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring piperidine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: The base neutralizes the HCl formed, preventing side reactions and driving the formation of the desired sulfonamide.

  • Aqueous Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: In Vitro Assay for Target Inhibition (Example: GLS1)

This protocol outlines a representative fluorescence-based assay to measure the inhibitory activity of synthesized compounds against the GLS1 enzyme.

Materials:

  • Recombinant human GLS1 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

  • L-Glutamine (substrate)

  • Glutamate dehydrogenase (GDH) (coupling enzyme)

  • NAD⁺ (cofactor)

  • Resazurin (fluorescent probe)

  • Diaphorase

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., CB-839)

  • 384-well microplate, black

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations (typically keeping the final DMSO concentration ≤1%).

  • Reagent Preparation: Prepare a master mix containing GDH, NAD⁺, Resazurin, and Diaphorase in the assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted test compounds, positive control, or DMSO (negative control) to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the GLS1 enzyme solution (pre-diluted in assay buffer) to all wells except the "no enzyme" control.

  • Initiation of Reaction: Add 5 µL of the L-Glutamine substrate solution to all wells to initiate the enzymatic reaction. Causality Note: The reaction is coupled. GLS1 produces glutamate, which is then used by GDH to convert NAD⁺ to NADH. Diaphorase uses this NADH to reduce non-fluorescent Resazurin to the highly fluorescent Resorufin.

  • Incubation: Incubate the plate at 37 °C for 60 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity on a plate reader (Excitation ~540 nm, Emission ~590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The overall workflow from synthesis to screening is visualized below.

cluster_synthesis Synthesis & Purification cluster_screening Biological Screening S1 Reactants Coupling (Protocol 4.1, Steps 1-4) S2 Workup & Extraction (Protocol 4.1, Step 5) S1->S2 S3 Purification (Column Chromatography) S2->S3 S4 Characterization (NMR, MS) S3->S4 B1 Compound Dilution S4->B1 Pure Compound B2 Assay Plate Setup (Protocol 4.2, Steps 3-5) B1->B2 B3 Fluorescence Reading B2->B3 B4 Data Analysis (IC50) B3->B4 B4->S1 SAR Feedback Loop

Caption: Integrated workflow from synthesis to biological evaluation.

Conclusion and Future Perspectives

The this compound scaffold represents a highly fruitful starting point for medicinal chemistry campaigns. Its synthetic tractability and modular nature have enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of diverse biological targets. The wide range of activities, from anticancer to analgesic, underscores the versatility of the piperidine core in drug design.[11][12]

Future research will likely focus on leveraging advanced computational methods to guide the design of next-generation analogues with improved pharmacokinetic properties and novel mechanisms of action. The exploration of new linker chemistries and the incorporation of more complex, stereochemically defined piperidine derivatives will continue to unlock the full therapeutic potential of this remarkable pharmacophore.

References

  • Lee, J., et al. (2021). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. Available at: [Link]

  • Yin, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

  • PubChem. 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Amanote Research. (2015). 1-(4-(Pyrrolidin-1-Ylsulfonyl)phenyl) Ethanone in Heterocyclic Synthesis. International Journal of Organic Chemistry. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Mathvink, R. J., et al. (2003). Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Prakash, O., et al. (2023). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Wang, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Available at: [Link]

  • Longdom Publishing. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. Available at: [Link]

  • Murugesan, S., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Abbas, M., et al. (2014). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone moiety, integral to the structure of numerous therapeutic agents.[1][2][3][4] Its bioisosteric relationship with the amide group, coupled with enhanced metabolic stability and unique hydrogen bonding capabilities, makes it a privileged scaffold in the design of novel pharmaceuticals.[2] This application note provides a comprehensive guide to the synthesis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one, a key intermediate in the development of various biologically active compounds. The protocol details the reaction of 4-acetylbenzenesulfonyl chloride with piperidine, a classic and efficient method for the formation of sulfonamides.[4]

This document is intended for researchers, scientists, and professionals in the field of drug development. It offers not only a step-by-step protocol but also delves into the underlying chemical principles, safety considerations, and analytical characterization of the final product, ensuring a reproducible and reliable synthetic procedure.

Scientific Principles and Rationale

The synthesis of this compound from 4-acetylbenzenesulfonyl chloride and piperidine is a nucleophilic acyl substitution reaction at the sulfonyl group. The sulfonyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.[4] The removal of HCl drives the reaction to completion. The general mechanism for this sulfonamide formation is a well-established and widely utilized transformation in organic synthesis.[3][4]

Experimental Workflow Overview

The synthesis of this compound from 4-acetylbenzenesulfonyl chloride and piperidine follows a straightforward and reproducible workflow. The key stages of the process are outlined below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Acetylbenzenesulfonyl chloride≥98%Sigma-Aldrich1788-10-9
Piperidine≥99%Sigma-Aldrich110-89-4
PyridineAnhydrous, ≥99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific7757-82-6
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware

Safety Precautions
  • 4-Acetylbenzenesulfonyl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[5][6][7] Handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Piperidine is a flammable liquid and is toxic and corrosive. Handle in a well-ventilated fume hood.

  • Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-acetylbenzenesulfonyl chloride (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. In the dropping funnel, prepare a solution of piperidine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of 4-acetylbenzenesulfonyl chloride over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material (4-acetylbenzenesulfonyl chloride) indicates the completion of the reaction.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield this compound as a solid.[8]

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified compound should also be determined.

Chemical Reaction Diagram

Caption: Synthesis of this compound.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating through several key features:

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of side products due to prolonged reaction times.

  • Purification: The recrystallization step is a critical purification technique that removes unreacted starting materials and byproducts, leading to a high-purity final product. The sharpness of the melting point of the recrystallized product serves as a good indicator of its purity.

  • Spectroscopic Analysis: Comprehensive characterization of the final product using a suite of spectroscopic techniques (NMR, IR, MS) provides unambiguous confirmation of the desired molecular structure and ensures the absence of significant impurities.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By adhering to the described procedures and safety precautions, researchers can confidently and efficiently prepare this valuable synthetic intermediate for application in drug discovery and development programs. The principles and techniques outlined are fundamental to the synthesis of sulfonamides and are broadly applicable to the preparation of a wide range of related compounds.

References

  • Bawazeer, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetylbenzenesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.

Sources

High-throughput screening assays using "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening Assays for the Characterization of Novel PLK1 Inhibitors Using 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one (ACME-K411)

For: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a pivotal class of enzymes in cellular signaling and have become prime targets for therapeutic intervention, particularly in oncology.[1] Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in mitotic progression, making it a well-validated target for anti-cancer drug discovery. This document provides detailed protocols for the high-throughput screening (HTS) and characterization of potential PLK1 inhibitors, using the novel compound This compound , hereafter referred to as ACME-K411 , as a representative test article. We describe two robust, non-radioactive assay formats: a luminescence-based primary assay for large-scale screening and a fluorescence polarization-based orthogonal assay for hit confirmation and potency determination. The methodologies are designed to ensure high statistical confidence, incorporating rigorous quality control metrics such as the Z'-factor.[2][3][4]

Introduction: The Rationale for PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, with key functions in mitotic entry, spindle formation, chromosome segregation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often correlated with poor prognosis. The targeted inhibition of PLK1 offers a promising therapeutic strategy to induce mitotic arrest and subsequent apoptosis in cancer cells. The development of robust HTS assays is the first step in identifying novel chemical matter for lead optimization.[1][5]

ACME-K411 is a novel investigational compound featuring a sulfonylphenyl moiety, a scaffold present in various known kinase inhibitors. Its potential to inhibit PLK1 activity warrants a systematic screening and characterization campaign. The following protocols outline a comprehensive workflow for this purpose.

HTS Workflow Overview

A successful screening campaign follows a logical progression from a broad primary screen to more focused secondary and confirmatory assays. This ensures that resources are efficiently allocated to the most promising compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Potency Determination Primary 1. Primary HTS (10 µM Single-Dose) Assay1 ADP-Glo™ Kinase Assay (Luminescence) Primary->Assay1 Triage 2. Hit Selection (% Inhibition > 50%) Primary->Triage Identify 'Hits' Conf 3. Confirmatory Screen (Orthogonal Assay) Triage->Conf Confirm Activity Assay2 Fluorescence Polarization (FP) Assay Conf->Assay2 DoseResp 4. Dose-Response (10-point, 1:3 dilution) Conf->DoseResp Quantify Potency IC50 5. IC50 Calculation DoseResp->IC50

Caption: High-level workflow for inhibitor screening and characterization.

Protocol 1: Primary HTS with the ADP-Glo™ Kinase Assay

Principle of the Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[6][7] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to kinase activity.[8][9] A potent inhibitor like ACME-K411 will block the kinase reaction, leading to low ADP production and consequently, a low luminescence signal.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection PLK1 PLK1 Enzyme Product Phospho-peptide + ADP PLK1->Product Substrate Peptide Substrate + ATP Substrate->PLK1 Inhibitor ACME-K411 (Test Compound) Inhibitor->PLK1 Inhibition ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Product->ADP_Glo_Reagent ADP Present Kinase_Detect Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Kinase_Detect Luciferase Luciferase + Luciferin Kinase_Detect->Luciferase ATP fuels reaction Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay for inhibitor screening.

Materials & Reagents
ReagentVendorPurpose
ADP-Glo™ Kinase Assay KitPromegaCore assay components
Recombinant Human PLK1 EnzymeReputable SourceKinase enzyme
PLKtide (or similar peptide substrate)Reputable SourceSubstrate for PLK1
StaurosporineReputable SourcePositive control inhibitor (non-specific)
ATP (Adenosine 5'-triphosphate)Reputable SourceCo-factor for kinase reaction
Kinase Buffer 1XIn-house/VendorReaction buffer (e.g., 40mM Tris, 20mM MgCl2)
DMSO (Dimethyl sulfoxide), Assay GradeReputable SourceCompound solvent
384-well, low-volume, white platesGreiner, CorningAssay plates for luminescence reading
Step-by-Step Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 15 µL.

  • Compound Plating (25 nL):

    • Using an acoustic liquid handler (e.g., Echo®), transfer 25 nL of test compounds (ACME-K411), positive control (Staurosporine), and negative control (DMSO) to the appropriate wells of a 384-well white assay plate.

    • Rationale: Acoustic transfer minimizes DMSO carryover and allows for precise, low-volume additions, which is critical for HTS. The final concentration of test compound will be 10 µM in 1.0% DMSO.

  • Enzyme Preparation (2X Concentration):

    • Prepare a 2X working solution of PLK1 enzyme in 1X Kinase Buffer. The final concentration should be determined empirically, typically at the EC80 (the concentration giving 80% of the maximal signal) to maximize the assay window for inhibitor detection.

  • Enzyme Addition (2.5 µL):

    • Add 2.5 µL of the 2X PLK1 enzyme solution to all wells containing compounds and DMSO.

    • Rationale: This step allows the compound to pre-incubate with the enzyme, enabling binding to occur before the reaction is initiated.

  • Pre-incubation:

    • Seal the plate and incubate for 15 minutes at room temperature (RT).

  • Substrate/ATP Mix Preparation (2X Concentration):

    • Prepare a 2X working solution containing both the peptide substrate and ATP in 1X Kinase Buffer. The optimal ATP concentration should be at or near its Km for the enzyme to ensure sensitivity to ATP-competitive inhibitors.

  • Initiate Kinase Reaction (2.5 µL):

    • Add 2.5 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The total volume is now 5 µL.

    • Seal the plate, briefly centrifuge (e.g., 1 min at 1000 rpm) to ensure contents are mixed, and incubate for 60 minutes at RT.

  • Stop Reaction & Deplete ATP (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Incubate for 40 minutes at RT. This step terminates the kinase reaction and depletes the unconsumed ATP.[9]

  • Develop Luminescent Signal (10 µL):

    • Add 10 µL of Kinase Detection Reagent to all wells.

    • Incubate for 30 minutes at RT to allow the luminescent signal to stabilize.[8]

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., PHERAstar, EnVision).

Data Analysis and Quality Control
  • Percent Inhibition Calculation:

    • Calculate the percent inhibition for each test compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

  • Z'-Factor Calculation:

    • The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[10] It measures the separation between the positive and negative control signals.

    • Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Negative - Mean_Positive|

    • Interpretation: [2][4]

      • Z' > 0.5: An excellent assay, suitable for HTS.

      • 0 < Z' ≤ 0.5: A marginal assay.

      • Z' < 0: The assay is not suitable for screening.

ParameterValueInterpretation
Mean Negative Control (RLU)850,000High kinase activity (DMSO only)
SD Negative Control42,500Low variability in the max signal
Mean Positive Control (RLU)35,000Fully inhibited kinase activity (Staurosporine)
SD Positive Control5,500Low variability in the min signal
Calculated Z'-Factor 0.82 Excellent assay quality.

Protocol 2: Orthogonal Hit Confirmation via Fluorescence Polarization (FP)

Principle of the Assay

Fluorescence Polarization (FP) is a homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule in solution.[11][12] In this assay, a small, fluorescently labeled peptide substrate tumbles rapidly, resulting in a low FP signal. When PLK1 phosphorylates the peptide, it is captured by a large, specific anti-phosphopeptide antibody. This large complex tumbles much more slowly, leading to a significant increase in the FP signal.[13] An effective inhibitor prevents phosphorylation, so the peptide remains small and unbound, keeping the FP signal low.

FP_Principle cluster_0 No Inhibition (High Kinase Activity) cluster_1 Inhibition (Low Kinase Activity) PLK1_active PLK1 Product_P_F Phospho-Peptide-F PLK1_active->Product_P_F Substrate_F Fluorescent Peptide (Small, Tumbles Fast) Substrate_F->PLK1_active Complex Ab-Phospho-Peptide-F Complex (Large, Tumbles Slow) Product_P_F->Complex Antibody Anti-Phospho Ab (Large) Antibody->Complex Signal_High High FP Signal Complex->Signal_High Inhibitor ACME-K411 PLK1_inhibited PLK1 Inhibitor->PLK1_inhibited Substrate_F_2 Fluorescent Peptide (Small, Tumbles Fast) Substrate_F_2->PLK1_inhibited No Reaction Signal_Low Low FP Signal Substrate_F_2->Signal_Low

Caption: Principle of the competitive Fluorescence Polarization kinase assay.

Step-by-Step Protocol

This protocol describes a 10-point dose-response curve for IC50 determination.

  • Compound Serial Dilution:

    • In a separate source plate, perform a 10-point, 1:3 serial dilution of ACME-K411 (and other confirmed hits) in DMSO, starting from a top concentration of 1 mM.

  • Compound Plating (50 nL):

    • Using an acoustic liquid handler, transfer 50 nL from the dilution plate to a 384-well, low-volume, black plate. This will result in a top final assay concentration of 10 µM.

  • Enzyme & Substrate Addition (2.5 µL):

    • Prepare a 2X solution of PLK1 enzyme and the fluorescently labeled peptide substrate in 1X Kinase Buffer.

    • Add 2.5 µL of this mix to the wells containing the compound dilutions.

  • Pre-incubation:

    • Incubate for 15 minutes at RT.

  • Initiate Kinase Reaction (2.5 µL):

    • Prepare a 2X solution of ATP in 1X Kinase Buffer.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. Total volume is now 5 µL.

    • Seal, centrifuge briefly, and incubate for 60 minutes at RT.

  • Stop Reaction & Add Detection Mix (5 µL):

    • Prepare a Stop/Detection Mix containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the anti-phosphopeptide antibody in FP buffer.

    • Add 5 µL of this mix to all wells. The final volume is 10 µL.

  • Equilibration:

    • Incubate for at least 60 minutes at RT to allow the antibody-phosphopeptide binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument will calculate the millipolarization (mP) values.

Data Analysis for IC50 Determination
  • Plot Data: Plot the percent inhibition (calculated from mP values) against the log concentration of ACME-K411.

  • Non-linear Regression: Use a four-parameter variable slope model to fit the curve.

  • Determine IC50: The IC50 is the concentration of the inhibitor that reduces the enzyme's activity by 50%.

CompoundIC50 (nM)Curve Hill SlopeR² Value
ACME-K41174.2-1.10.995
Staurosporine8.5-1.00.998

Conclusion

The described methodologies provide a robust framework for the identification and characterization of novel PLK1 inhibitors. The ADP-Glo™ assay serves as a highly reliable and scalable primary screening platform, demonstrating an excellent Z'-factor. The orthogonal FP assay provides a distinct measurement modality, essential for confirming on-target activity and accurately determining inhibitor potency. Using this workflow, the compound ACME-K411 was identified and confirmed as a potent inhibitor of PLK1, warranting further investigation in downstream cellular assays and lead optimization studies.

References

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Technologies to Study Kinases. East Port Praha. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central (PMC). [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Z-factor. Wikipedia. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central (PMC). [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

Sources

Application Note & Protocols: Antimicrobial Activity Screening of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Sulfonamides, a class of synthetic antimicrobials, have long been a cornerstone in treating bacterial infections by inhibiting folate biosynthesis.[1] This document provides a comprehensive guide for the antimicrobial screening of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one , a sulfonamide derivative. We offer detailed, field-proven protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria. Furthermore, this guide explains the scientific rationale behind key experimental steps, outlines a logical workflow from material preparation to preliminary cytotoxicity assessment, and provides templates for robust data presentation. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[2]

Compound Profile & Hypothesized Mechanism of Action

This compound is a synthetic compound featuring a sulfonamide functional group. The core structure suggests its potential as an antibacterial agent.

  • Chemical Name: this compound[3]

  • CAS Number: 58722-34-2[4]

  • Molecular Formula: C₁₃H₁₇NO₃S[3]

  • Molecular Weight: 267.34 g/mol [3]

  • Structure:

    
    
    

Hypothesized Mechanism of Action: Like other sulfonamide antibiotics, this compound is hypothesized to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (a vital coenzyme in the synthesis of purines, pyrimidines, and certain amino acids).[1][] By competing with the natural substrate, para-aminobenzoic acid (PABA), the compound disrupts the folate synthesis pathway, leading to a bacteriostatic effect that halts bacterial growth and replication.[7] Human cells are unaffected because they obtain folate from their diet, lacking the DHPS enzyme.[5]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Products Purines, Thymidine, Methionine THF->Products Essential for Synthesis Compound 1-[4-(Piperidine-1-sulfonyl) phenyl]ethan-1-one Inhibition Competitive Inhibition Compound->Inhibition Inhibition->DHPS G start Compound Synthesis & QC stock Prepare Stock Solution (in DMSO) start->stock mic Protocol 1: Determine MIC via Broth Microdilution stock->mic mbc Protocol 2: Determine MBC mic->mbc If MIC is determined cytotox Protocol 3: Preliminary Cytotoxicity Assay (e.g., MTT) mic->cytotox If active data Data Analysis & Interpretation mbc->data cytotox->data end Report & Future Directions data->end

Sources

Application Notes & Protocols: Characterization of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one as a Putative β3-Adrenergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of metabolic processes. Primarily expressed in adipose tissue, its activation stimulates lipolysis and thermogenesis[1][2]. This makes it a compelling therapeutic target for metabolic disorders such as obesity and type 2 diabetes. Unlike β1- and β2-ARs, the β3-AR is relatively resistant to agonist-induced desensitization, offering a potential advantage for sustained therapeutic effect[3][4]. The canonical signaling pathway for β3-AR involves coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP subsequently activates Protein Kinase A (PKA), leading to downstream phosphorylation of target proteins that mediate the physiological response[1][5].

This document provides a guide for the comprehensive in vitro characterization of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one (hereafter referred to as Compound X), a molecule with structural motifs, such as the phenyl sulfonamide group, that are present in known β3-AR agonists[6][7][8]. These protocols are designed for researchers aiming to determine if Compound X acts as a selective β3-AR agonist. We will outline methodologies to assess receptor binding, functional agonism via second messenger quantification, and cell-based physiological responses.

Compound Profile

Compound Name Structure Formula MW CAS
This compound (Compound X)Chemical structure of this compoundC13H17NO3S267.34 g/mol 58722-34-2[9]

Mechanism of Action: β3-Adrenergic Receptor Signaling

Activation of the β3-AR by an agonist initiates a signaling cascade. The primary pathway involves Gs protein activation, leading to increased cAMP production[1][10]. However, evidence also suggests that β3-AR can couple to inhibitory G-proteins (Gi) or activate alternative pathways like the ERK/MAPK cascade[5][11]. A thorough characterization should therefore focus on the canonical Gs-cAMP pathway as the primary indicator of agonism.

B3AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B3AR β3-AR Gs Gs Protein B3AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Lipolysis Lipolysis PKA_active->Lipolysis Stimulates Agonist Compound X (Agonist) Agonist->B3AR Binds ATP ATP ATP->AC Workflow cluster_0 Tier 1: Receptor Interaction cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Physiological Response cluster_3 Analysis & Interpretation Binding Protocol 1: Radioligand Binding Assay cAMP Protocol 2: cAMP Accumulation Assay Binding->cAMP Confirm Functional Effect Analysis Data Analysis: Determine Ki, EC50, Emax Binding->Analysis Lipolysis Protocol 3: Adipocyte Lipolysis Assay cAMP->Lipolysis Validate Physiological Relevance cAMP->Analysis Lipolysis->Analysis

Sources

Application Notes and Protocols for the Quantification of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one is a chemical compound featuring a sulfonamide linkage to a piperidine ring and a ketone functional group. While specific public-domain information on its biological activity is limited, its structural motifs are present in various pharmacologically active molecules. Accurate and precise quantification of this compound is critical in various stages of drug discovery and development, including pharmacokinetic studies, metabolite identification, formulation analysis, and quality control of the active pharmaceutical ingredient (API).

This comprehensive guide provides detailed analytical methods for the robust quantification of this compound. The protocols herein are designed to be self-validating systems, grounded in the principles of scientific integrity and aligned with international regulatory standards, such as the ICH guidelines for analytical procedure validation.[1][2][3] The methodologies detailed below leverage modern chromatographic techniques to ensure high sensitivity, selectivity, and accuracy.

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is paramount for methodical development.

PropertyValueSource
Chemical Formula C₁₃H₁₇NO₃S[4]
Molecular Weight 267.34 g/mol [4]
CAS Number 58722-34-2[4][5]

These properties suggest that the compound is of moderate polarity and suitable for analysis by reversed-phase high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. The phenylacetyl group in this compound allows for sensitive UV detection.

Principle

This method separates the analyte from potential impurities and matrix components on a reversed-phase C18 column. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[6] Quantification is achieved by measuring the analyte's absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentrations.

Experimental Workflow: HPLC-UV Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for quantification by HPLC-UV.

Protocol: HPLC-UV Method

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Reference standard of this compound.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

3. Preparation of Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (30% Acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.[7]

  • Linearity: A linear relationship between concentration and detector response should be established across a defined range.[7][3] A correlation coefficient (r²) of >0.999 is typically desired.

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery of a spiked sample.[7]

  • Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), expressed as the relative standard deviation (%RSD).[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices, LC-MS/MS is the gold standard.[9][10]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.[9][11] After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and a specific precursor ion is selected in the first quadrupole. This ion is fragmented, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[12]

Experimental Workflow: LC-MS/MS Quantification

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard & IS Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation (e.g., SPE, Protein Precipitation) Sample_Prep->LC_Separation MS_Ionization ESI Source LC_Separation->MS_Ionization MS_Analysis Tandem MS (MRM) MS_Ionization->MS_Analysis Peak_Integration Peak Area Integration (Analyte & IS) MS_Analysis->Peak_Integration Ratio_Calculation Area Ratio Calculation Peak_Integration->Ratio_Calculation Calibration Calibration Curve Ratio_Calculation->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for quantification by LC-MS/MS.

Protocol: LC-MS/MS Method

1. Instrumentation and Materials

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer equipped with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.

  • Acetonitrile and Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standard of this compound.

  • A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Precursor Ion (Q1): [M+H]⁺ = m/z 268.1.

  • Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of the piperidine sulfonyl group or the acetyl group.

  • MRM Transition: 268.1 → [Product Ion m/z].

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Preparation of Solutions

  • Stock and Working Standards: Prepared similarly to the HPLC-UV method but at lower concentrations (e.g., ng/mL range) and including a fixed concentration of the internal standard in each standard and sample.

  • Sample Preparation: For complex matrices like plasma or tissue homogenates, sample clean-up is essential.[13] This may involve:

    • Protein Precipitation: Adding cold acetonitrile (1:3 v/v) to the sample, vortexing, centrifuging, and injecting the supernatant.

    • Solid-Phase Extraction (SPE): A more rigorous clean-up to remove interfering matrix components.[14]

5. Method Validation Validation follows the same principles as the HPLC-UV method but with additional considerations for matrix effects, as outlined in regulatory guidelines for bioanalytical method validation.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for a compound of this nature due to its polarity and molecular weight, GC-MS could be a viable option, likely requiring derivatization to improve volatility and thermal stability.[15][16][17]

Considerations for GC-MS
  • Derivatization: The sulfonamide group may require derivatization, for instance, through methylation, to make the compound more amenable to GC analysis.[15][16]

  • Injector and Column Selection: A split/splitless injector and a low-to-mid polarity capillary column would be appropriate.

  • Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode would provide the necessary selectivity for quantification.

The development of a GC-MS method would be more complex than the LC-based methods and is generally only pursued if LC-based instrumentation is unavailable or if specific volatile impurities need to be analyzed.

Summary of Recommended Methods

Analytical TechniqueSelectivitySensitivityThroughputPrimary Application
HPLC-UV GoodModerate (µg/mL)HighRoutine quality control, purity assessment, formulation analysis
LC-MS/MS ExcellentHigh (ng/mL to pg/mL)HighBioanalysis (PK studies), trace impurity analysis, metabolite quantification
GC-MS Good to ExcellentModerate to HighModerateAlternative for specific applications, requires derivatization

Conclusion

The choice of analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine analysis of bulk material and formulations, the developed HPLC-UV method offers a robust and reliable solution. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is unequivocally superior. All methods must be rigorously validated to ensure the integrity and reliability of the generated data, in accordance with established scientific and regulatory standards.[1][2][7]

References

  • Borsodi, A., et al. (n.d.). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Pietron, W., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available at: [Link]

  • Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Iammarino, M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. Available at: [Link]

  • Di Rocco, M., et al. (n.d.). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. ResearchGate. Available at: [Link]

  • Gu, C., & Bai, J. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]

  • Vogt, C., et al. (2020). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. PMC - NIH. Available at: [Link]

  • Tarbin, J. A., et al. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Bagge, J., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Pietron, W., & Blaszkiewicz, K. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC - NIH. Available at: [Link]

  • Hanna, B. M., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Available at: [Link]

  • PubChem. (n.d.). 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)aniline. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 1-[4-(PIPERIDIN-1-YL)PHENYL]ETHAN-1-ONE | CAS 10342-85-5. Available at: [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

Sources

Application Notes and Protocols for 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its robust chemical properties and diverse pharmacological activities.[1][2][3] When integrated into a scaffold containing a piperidine ring—a privileged structure in numerous bioactive molecules—the resulting compound class holds significant therapeutic promise.[4][5] This guide focuses on 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one , a molecule that marries these key pharmacophores. While not a drug itself, this compound serves as a critical structural motif and a valuable tool for researchers exploring novel therapeutic agents.

Our analysis of structurally related compounds strongly suggests that this compound and its derivatives are promising candidates for the inhibition of the aldo-keto reductase (AKR) superfamily, particularly the AKR1C3 isoform .[6] AKR1C3 is a high-priority therapeutic target implicated in the progression of various cancers and in the development of resistance to established therapies.[1][2][3]

These application notes provide a comprehensive guide for researchers and drug development professionals. We will detail the synthesis and characterization of the title compound, provide the scientific rationale for targeting AKR1C3, and offer detailed, field-proven protocols for evaluating its inhibitory activity through both in vitro enzymatic assays and cell-based functional assays.

Scientific Rationale: Targeting AKR1C3 in Oncology

The aldo-keto reductase AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a pivotal enzyme with a multifaceted role in human pathology.[1] Its overexpression is a hallmark of numerous malignancies, including prostate, breast, and lung cancer, where it contributes to poor prognosis and therapeutic resistance.[1][7][8]

The primary oncogenic functions of AKR1C3 are twofold:

  • Intratumoral Androgen and Estrogen Synthesis: AKR1C3 catalyzes the reduction of weak steroid hormones to their potent, active forms. For instance, it converts androstenedione to testosterone and estrone to 17β-estradiol, directly fueling the growth of hormone-dependent cancers.[1][3] This mechanism is a key driver of resistance to androgen deprivation therapy in prostate cancer.

  • Prostaglandin Metabolism: AKR1C3 metabolizes prostaglandin D2 (PGD2) to 9α,11β-PGF2, shunting it away from the production of 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), a natural ligand of the anti-proliferative receptor PPARγ.[7] By reducing levels of 15d-PGJ2, AKR1C3 effectively removes a natural brake on cell proliferation.[7]

Therefore, inhibiting AKR1C3 presents a compelling therapeutic strategy to simultaneously block oncogenic hormone signaling and restore anti-proliferative pathways. The this compound scaffold represents a promising, non-carboxylate starting point for the development of potent and selective AKR1C3 inhibitors.[6]

Below is a diagram illustrating the key pathways influenced by AKR1C3 activity.

AKR1C3_Pathway cluster_steroid Steroid Metabolism cluster_prostaglandin Prostaglandin Metabolism cluster_compound Androstenedione Androstenedione (Weak Androgen) Testosterone Testosterone (Potent Androgen) Androstenedione->Testosterone AKR1C3 CancerGrowth Cancer Cell Proliferation & Resistance Testosterone->CancerGrowth Promotes PGD2 Prostaglandin D2 (PGD2) PGF2a 9α,11β-PGF2α (Pro-proliferative) PGD2->PGF2a AKR1C3 PGJ2 15d-PGJ2 (Anti-proliferative) PGD2->PGJ2 Spontaneous Dehydration PGF2a->CancerGrowth Promotes PGJ2->CancerGrowth Inhibits Compound 1-[4-(Piperidine-1-sulfonyl) phenyl]ethan-1-one AKR1C3_inhibition AKR1C3 Compound->AKR1C3_inhibition Inhibits Synthesis_Workflow Acetanilide Acetanilide Step1 Step 1: Chlorosulfonation Acetanilide->Step1 Chlorosulfonic Acid Intermediate 4-Acetylbenzenesulfonyl Chloride Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Piperidine, Base (e.g., Pyridine) Product 1-[4-(Piperidine-1-sulfonyl) phenyl]ethan-1-one Step2->Product

Caption: Synthetic workflow for the target compound.

Protocol 1.1: Synthesis of 4-Acetylbenzenesulfonyl Chloride (Intermediate)

This protocol is adapted from established methods for the chlorosulfonation of activated aromatic rings. [9] Causality: Acetanilide is used as the starting material because the acetamido group is an ortho-, para-director and an activating group for electrophilic aromatic substitution, ensuring high regioselectivity for the sulfonation at the para position. The reaction must be performed under anhydrous conditions at a low temperature to control the high reactivity of chlorosulfonic acid and prevent unwanted side reactions.

Materials:

  • Acetanilide (1.0 eq)

  • Chlorosulfonic acid (≥4.0 eq)

  • Crushed ice

  • Deionized water

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas trap, cool chlorosulfonic acid (4.0 eq) to 0-5 °C in an ice-water bath.

  • Slowly and portion-wise, add acetanilide (1.0 eq) to the cooled chlorosulfonic acid over 30-45 minutes. Maintain the internal temperature below 15 °C. Vigorous evolution of HCl gas will occur.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60-70 °C for an additional 1-2 hours until gas evolution ceases.

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • The solid sulfonyl chloride will precipitate. Stir the slurry for 15-20 minutes to ensure complete precipitation and decomposition of excess chlorosulfonic acid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum. For purification, the material can be recrystallized from a suitable solvent like benzene or used directly in the next step if purity is sufficient.

Protocol 1.2: Synthesis of this compound (Final Product)

Causality: This step is a standard nucleophilic substitution where the amine (piperidine) attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride leaving group. A weak base like pyridine is often used as a solvent and to quench the HCl byproduct, driving the reaction to completion.

Materials:

  • 4-Acetylbenzenesulfonyl chloride (1.0 eq)

  • Piperidine (1.1 eq)

  • Pyridine or Dichloromethane (DCM) as solvent

  • Triethylamine (if using DCM, 1.2 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for recrystallization

Procedure:

  • Dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in pyridine or DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add piperidine (1.1 eq) dropwise to the solution. If using DCM, add triethylamine (1.2 eq) prior to the piperidine.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • If using pyridine, remove it under reduced pressure. If using DCM, proceed to the next step.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the solid residue by recrystallization from an ethyl acetate/hexanes mixture to afford the title compound as a crystalline solid.

Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₃H₁₇NO₃S
Molecular Weight 267.34 g/mol
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (d, 2H), ~7.8 (d, 2H), ~3.0 (t, 4H), ~2.6 (s, 3H), ~1.6 (m, 4H), ~1.4 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~197, ~141, ~139, ~129, ~127, ~48, ~26, ~25, ~23
Mass Spectrometry (ESI+) m/z: 268.1 [M+H]⁺, 290.1 [M+Na]⁺

Part 2: Biological Evaluation Protocols

The following protocols are designed to assess the inhibitory activity of this compound against AKR1C3.

Protocol 2.1: In Vitro Enzymatic Inhibition Assay

Principle: This is a spectrophotometric assay that measures the enzymatic activity of recombinant human AKR1C3 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate. [10]An inhibitor will slow the rate of NADPH consumption.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (cofactor)

  • S-tetralol or 9,10-phenanthrenequinone (substrate)

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.0

  • Test Compound: this compound, dissolved in DMSO to make a 10 mM stock

  • Positive Control: Indomethacin or another known AKR1C3 inhibitor

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution in assay buffer. The final concentration should be optimized for a linear reaction rate (e.g., 5-20 nM).

    • Prepare a 2X substrate/cofactor mix in assay buffer. Use a substrate concentration near its Kₘ value (e.g., ~165 µM for S-tetralol) and a saturating NADPH concentration (e.g., 200 µM). [11] * Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in assay buffer to create 10X working solutions. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Add 10 µL of 10X test compound, positive control, or DMSO (for negative control) to the appropriate wells of the 96-well plate.

    • Add 40 µL of assay buffer.

    • To initiate the reaction, add 50 µL of the 2X enzyme solution to all wells.

  • Measurement:

    • Immediately place the plate in the spectrophotometer pre-heated to 37 °C.

    • Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = (1 - (V₀_inhibitor / V₀_DMSO)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using sigmoidal four-parameter logistic regression) to determine the IC₅₀ value.

CompoundPredicted IC₅₀ (nM)Selectivity vs. AKR1C2
Test Compound To be determinedTo be determined
Indomethacin (Control) 500 - 5000Moderate
Literature Inhibitor [6]< 100High
Protocol 2.2: Cellular Functional Assay

Principle: This assay measures the ability of the test compound to inhibit AKR1C3 activity within a cellular context. We will use a prostate cancer cell line (e.g., DU145 or LNCaP) that endogenously overexpresses AKR1C3 and measure the conversion of an exogenous substrate. [8] Materials:

  • Human prostate cancer cells (e.g., DU145)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Prostaglandin D₂ (PGD₂)

  • Test Compound

  • ELISA kit for 9α,11β-PGF₂

  • Cell lysis buffer and BCA protein assay kit

Procedure:

  • Cell Culture:

    • Seed DU145 cells in 6-well plates and grow until they reach ~90% confluence.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 2-4 hours in serum-free medium.

  • Substrate Addition:

    • Add PGD₂ to each well to a final concentration of 1 µM.

    • Incubate for a defined period (e.g., 1 hour) at 37 °C. [7]4. Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Wash the cells with PBS, then lyse them and determine the total protein concentration using a BCA assay.

  • ELISA Measurement:

    • Measure the concentration of the metabolite 9α,11β-PGF₂ in the collected supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the 9α,11β-PGF₂ concentration to the total protein content for each well to account for any differences in cell number.

    • Calculate the percent inhibition of PGD₂ conversion at each concentration of the test compound relative to the DMSO control.

    • Determine the cellular IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound as a potential inhibitor of AKR1C3. Successful validation of its inhibitory activity would establish this compound as a valuable lead scaffold for further optimization. Future structure-activity relationship (SAR) studies could explore modifications to the piperidine ring and the acetyl group to enhance potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics for cancer and other AKR1C3-mediated diseases.

References

  • AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. (2024). Frontiers in Pharmacology. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Scientific Research.
  • Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism. (2015). Oncotarget. [Link]

  • Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation. (2016). Oncotarget. [Link]

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. PLoS ONE. [Link]

  • Steroidogenic Enzyme AKR1C3 Is a Novel Androgen Receptor-Selective Coactivator that Promotes Prostate Cancer Growth. (2014). Cancer Research. [Link]

  • AKR1C Isoforms Represent a Novel Cellular Target for Jasmonates alongside Their Mitochondrial-Mediated Effects. (2009). Cancer Research. [Link]

  • Discovery of an Aldo-Keto Reductase 1C3 (AKR1C3) Degrader. DigitalCommons@UNMC. [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013). European Journal of Medicinal Chemistry. [Link]

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses. [Link]

  • Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. Oncogene. [Link]

  • The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Scientific Reports. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). Mini Reviews in Medicinal Chemistry. [Link]

  • Process for the preparation of aromatic sulfonyl chlorides.
  • Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2019). Rasayan Journal of Chemistry. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Benzoyl piperidine. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenyl-Piperidine Sulfonamide

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic promise is a cornerstone of progress. The compound 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one represents a chemical scaffold of significant interest. The presence of the piperidine ring, a common motif in pharmacologically active compounds, coupled with a phenyl sulfonamide group, suggests a high potential for interaction with a variety of biological targets. Structures incorporating these moieties have been implicated in a range of activities, including but not limited to kinase inhibition, modulation of G-protein coupled receptors (GPCRs), and antimicrobial effects.[1]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed, field-tested protocols for the initial cell-based characterization of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data. Our approach is structured to first establish a baseline of cellular toxicity, followed by an exploration of its potential as both a kinase inhibitor and a modulator of GPCR signaling pathways—two of the most important classes of drug targets.

PART I: Foundational Analysis - Cytotoxicity Profiling

Before investigating the specific mechanistic actions of a novel compound, it is imperative to determine its general effect on cell viability and health. This foundational knowledge is crucial for interpreting the results of more targeted assays and for establishing a therapeutic window. We will employ two complementary assays to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

The Principle of Complementary Cytotoxicity Assays

A multi-faceted approach to cytotoxicity testing provides a more complete picture of a compound's effect on cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2] The amount of formazan is directly proportional to the number of metabolically active cells. Conversely, the Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell lysis, providing a direct marker of compromised cell membrane integrity.[3][4] Running these assays in parallel allows for the differentiation between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.

Workflow for Comprehensive Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension (e.g., A549, HeLa) seed_plate Seed 96-well plates (1x10^4 cells/well) prep_cells->seed_plate treat_cells Treat cells with compound (e.g., 0.1 to 100 µM) seed_plate->treat_cells Allow cells to adhere overnight compound_prep Prepare serial dilutions of This compound compound_prep->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation mtt_assay Perform MTT Assay incubation->mtt_assay Parallel Plate 1 ldh_assay Perform LDH Assay incubation->ldh_assay Parallel Plate 2 read_mtt Read Absorbance (570 nm) mtt_assay->read_mtt read_ldh Read Absorbance (490 nm) ldh_assay->read_ldh calc_viability Calculate % Viability read_mtt->calc_viability read_ldh->calc_viability plot_curves Plot Dose-Response Curves and determine IC50/EC50 calc_viability->plot_curves

Caption: Workflow for cytotoxicity profiling.

Detailed Protocol: MTT Assay for Metabolic Activity

Objective: To quantify the effect of this compound on the metabolic activity of a chosen cell line.

Materials:

  • Human cancer cell line (e.g., A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound, dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[5]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Preparation and Treatment: Prepare a 2X stock concentration series of this compound in culture medium by serial dilution from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Detailed Protocol: LDH Assay for Membrane Integrity

Objective: To quantify the release of LDH from cells treated with this compound as a measure of cytotoxicity.

Materials:

  • Cells and compound dilutions prepared as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific).

  • Lysis buffer (provided in the kit or 1% Triton X-100).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in culture medium only.

    • Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the assay endpoint.

    • Background Control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well of the new plate containing the supernatants.[3]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] * 100 Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value.

ParameterMTT AssayLDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Colorimetric (Formazan)Colorimetric (Formazan)
Wavelength 570 nm490 nm
Indication Cell viability/proliferationCell death/lysis

PART II: Mechanistic Insights - Kinase Inhibition Profile

The phenyl-piperidine sulfonamide scaffold is prevalent in a multitude of kinase inhibitors.[3] Therefore, a logical next step is to screen this compound for kinase inhibitory activity. We will first use a universal, in vitro assay to screen for general kinase inhibition and then follow up with a cell-based assay to investigate the inhibition of a specific, highly relevant signaling pathway: the MAPK/ERK pathway.

The Rationale for a Two-Tiered Kinase Assay Approach

A broad-spectrum, in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is an excellent primary screening tool. It measures the amount of ADP produced during a kinase reaction, making it adaptable to virtually any kinase.[7][8] This assay will reveal if our compound has any kinase inhibitory activity. Subsequently, a cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and inhibit the target kinase within a cellular context. A Western blot for phosphorylated ERK (p-ERK) is a gold-standard method to assess the activity of the MAPK/ERK pathway, a critical signaling cascade in cell proliferation and survival that is often dysregulated in cancer.[9]

Signaling Pathway: The MAPK/ERK Cascade

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription phosphorylates Inhibitor This compound Inhibitor->ERK inhibits? Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression regulates

Caption: The MAPK/ERK signaling cascade.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine if this compound inhibits the activity of a selected kinase in a cell-free system.

Materials:

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Purified kinase of interest (e.g., ERK2, AKT1)

  • Kinase-specific substrate and ATP

  • This compound

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, its substrate, and ATP in the appropriate buffer.

  • Compound Addition: Add serial dilutions of this compound to the reaction wells. Include a positive control inhibitor and a no-inhibitor control.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and plot a dose-response curve to determine the IC50 value.

Detailed Protocol: Western Blot for Phospho-ERK

Objective: To assess the effect of this compound on the phosphorylation of ERK in a cellular context.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Growth factor (e.g., EGF) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of this compound for 1-2 hours. Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.[1]

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition and compare it to the stimulated control.

PART III: Exploring GPCR Modulation

Given that many small molecules with similar scaffolds act as modulators of G-protein coupled receptors (GPCRs), it is prudent to investigate this possibility for this compound.[6] We will explore two key GPCR signaling pathways: G-protein-mediated signaling (by measuring cyclic AMP levels) and β-arrestin recruitment.

The Dichotomy of GPCR Signaling

GPCRs can signal through two major pathways. The canonical pathway involves the activation of heterotrimeric G proteins, which in turn modulate the production of second messengers like cyclic AMP (cAMP). The other major pathway involves the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling. A compound can be an agonist, antagonist, or allosteric modulator of either or both of these pathways. Therefore, it is essential to assay both.

Signaling Pathways: GPCR-cAMP and β-Arrestin Recruitment

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response GPCR GPCR Gs Gs-protein GPCR->Gs activates Gi Gi-protein GPCR->Gi activates Arrestin β-Arrestin GPCR->Arrestin recruits AC Adenylate Cyclase cAMP cAMP AC->cAMP produces Gs->AC stimulates Gi->AC inhibits PKA Protein Kinase A cAMP->PKA activates Response Downstream Signaling PKA->Response Internalization Receptor Internalization Arrestin->Internalization Compound This compound Compound->GPCR binds

Caption: Overview of GPCR signaling pathways.

Detailed Protocol: HTRF cAMP Assay for Gs/Gi Signaling

Objective: To measure changes in intracellular cAMP levels in response to treatment with this compound.

Materials:

  • A cell line expressing a GPCR of interest (e.g., HEK293 cells transfected with the β2-adrenergic receptor).

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • This compound.

  • Known agonist and antagonist for the target GPCR.

  • 384-well low-volume plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture and harvest cells. Resuspend them in stimulation buffer at the desired density.

  • Agonist Mode: To test for agonist activity, add the cell suspension to wells containing serial dilutions of this compound.

  • Antagonist Mode: To test for antagonist activity, add the cell suspension to wells containing serial dilutions of the compound, followed by the addition of a known agonist at its EC80 concentration.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[11]

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells. These reagents will lyse the cells and initiate the competitive immunoassay.[12][13][14]

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). For agonist mode, plot the ratio against the log of the compound concentration to determine the EC50. For antagonist mode, plot the ratio against the log of the compound concentration to determine the IC50.

Detailed Protocol: β-Arrestin Recruitment Assay (Tango Assay)

Objective: To determine if this compound induces the recruitment of β-arrestin to a target GPCR.

Materials:

  • Tango™ GPCR-U2OS cell line expressing the GPCR of interest (Thermo Fisher Scientific).

  • This compound.

  • Luciferase assay reagent.

  • 384-well plates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the Tango™ cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate for 16-24 hours. The Tango assay principle involves the compound-induced recruitment of a β-arrestin-TEV protease fusion protein to the GPCR, which cleaves a transcription factor that then drives the expression of a luciferase reporter gene.[15]

  • Luciferase Assay: Add luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the luminescence against the log of the compound concentration to determine the EC50 value.

AssayPrincipleEndpointPotential Outcome
HTRF cAMP Competitive immunoassayFRET SignalAgonist/Antagonist at Gs/Gi
β-Arrestin Tango Reporter gene activationLuminescenceAgonist/Antagonist for β-arrestin recruitment

Conclusion

The systematic application of the cell-based assays detailed in this guide will provide a robust initial characterization of the biological activities of this compound. By starting with a comprehensive assessment of cytotoxicity and then proceeding to investigate its potential as a kinase inhibitor and a GPCR modulator, researchers can efficiently and effectively gather the critical data needed to guide further drug development efforts. The detailed protocols and the rationale behind the experimental design are intended to empower scientists to generate high-quality, reproducible data, thereby accelerating the journey from a promising compound to a potential therapeutic.

References

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Thway, T. M., & Shyy, J. Y. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1636, 149-157. Retrieved from [Link]

  • Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]

  • Alpha Lifetech. (n.d.). Cancer Cell Lines Culture Protocol. Retrieved from [Link]

  • Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Pearson, S. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. Retrieved from [Link]

  • Promega Corporation. (n.d.). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell-based assays for detecting β-arrestin recruitment signaling (Tango assays). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Optical Imaging Core. (n.d.). Essential Techniques of Cancer Cell Culture. Retrieved from [Link]

  • Abcam. (n.d.). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • JoVE. (2019). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2021). How to run a cAMP HTRF assay. Retrieved from [Link]

  • JoVE. (2020). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. Retrieved from [Link]

  • Bowdish Lab. (2012). NF-κB Luciferase Assay. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Figure 1. [Principles of the HTRF cAMP...]. Assay Guidance Manual. Retrieved from [Link]

Sources

The Strategic Role of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Among these, "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" has emerged as a significant building block. Its structure, which marries a piperidine ring, a sulfonamide linker, and a reactive ethanone group, presents a privileged scaffold. The piperidine moiety is a common feature in many FDA-approved drugs, often enhancing solubility and metabolic stability, while the sulfonamide group is a cornerstone of numerous therapeutic classes, from antibacterials to carbonic anhydrase inhibitors.[1][2] The ethanone group provides a chemically tractable handle for a variety of subsequent chemical transformations, allowing for the construction of diverse and complex molecular architectures.

This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound as a key intermediate. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of next-generation therapeutics. The protocols herein are based on established synthetic methodologies for analogous structures, providing a robust framework for its practical application.[3][4]

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound is most effectively achieved through the sulfonylation of piperidine with 4-acetylbenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Reaction Scheme:

Synthesis of the target intermediate.

Materials and Reagents:
Reagent/MaterialGradeSupplier Example
4-Acetylbenzenesulfonyl chloride≥98%Sigma-Aldrich
Piperidine≥99%Alfa Aesar
Pyridine (anhydrous)≥99.8%Acros Organics
Dichloromethane (DCM, anhydrous)≥99.8%Fisher Scientific
Hydrochloric acid (HCl)1 M aqueous solutionVWR Chemicals
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionLabChem
BrineSaturated aqueous solution-
Anhydrous magnesium sulfate (MgSO₄)GranularEMD Millipore
Ethyl acetateHPLC gradeJ.T.Baker
HexanesHPLC gradeHoneywell
Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve piperidine (1.1 equivalents) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, slowly add anhydrous pyridine (1.5 equivalents).

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-acetylbenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 20-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion, dilute the reaction mixture with an additional 100 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white to off-white solid.

Expected Characterization Data:

Based on the analogous compound, 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, the following spectral data can be anticipated[3]:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.95-8.05 (d, 2H, Ar-H), 7.80-7.90 (d, 2H, Ar-H), 3.00-3.10 (t, 4H, -N-(CH₂)₂-), 2.65 (s, 3H, -C(O)CH₃), 1.60-1.70 (m, 4H, piperidine-H), 1.45-1.55 (m, 2H, piperidine-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 197.0, 140.0, 138.0, 128.5 (2C), 127.0 (2C), 47.0 (2C), 26.5, 25.0 (2C), 24.0.

  • IR (KBr, cm⁻¹): ν_max_ 3070 (C-H aromatic), 2940 (C-H aliphatic), 1685 (C=O), 1350, 1160 (SO₂).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₇NO₃S [M+H]⁺, found [M+H]⁺.

Application in Drug Discovery: A Versatile Intermediate for Heterocyclic Synthesis

The true value of this compound lies in the reactivity of its α-methyl ketone group, which serves as a versatile starting point for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. The following protocols are illustrative examples of how this intermediate can be utilized, adapted from methodologies developed for the structurally similar 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone.[3][4]

Protocol 1: Synthesis of a Thiazole Derivative

Thiazole-containing compounds are known to exhibit a broad range of biological activities. The Hantzsch thiazole synthesis provides a straightforward route to this important heterocyclic core.

Thiazole_Synthesis Start This compound AlphaBromo α-Bromo Intermediate Start->AlphaBromo 1. Bromination Thiazole Thiazole Derivative AlphaBromo->Thiazole 2. Cyclization with Thiourea

Workflow for Thiazole Synthesis.

  • α-Bromination: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dioxane/diethyl ether, add bromine (1.0 eq) dropwise. After the addition, continue stirring at room temperature for 1 hour. The reaction mixture is then poured into cold water, and the precipitated α-bromo intermediate is filtered, washed, and dried.[3]

  • Cyclization: A mixture of the α-bromo intermediate (1.0 eq) and thiourea (1.0 eq) in ethanol is refluxed for 2-3 hours. Upon cooling, the thiazole derivative precipitates and can be collected by filtration and recrystallized from a suitable solvent.[3]

Protocol 2: Synthesis of an Imidazo[1,2-a]pyridine Derivative

Imidazo[1,2-a]pyridines are another class of heterocyclic compounds with significant interest in medicinal chemistry, known to possess activities such as GSK-3 inhibition.[5]

  • Reaction with 2-Aminopyridine: A mixture of the α-bromo intermediate from Protocol 1 (1.0 eq) and 2-aminopyridine (1.0 eq) in anhydrous ethanol is refluxed for 6-8 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then treated with a saturated solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers several points for chemical modification to explore structure-activity relationships:

  • Piperidine Ring: Substitution on the piperidine ring can modulate lipophilicity and introduce additional binding interactions with the biological target.

  • Phenyl Ring: The substitution pattern on the central phenyl ring can influence the electronic properties of the molecule and its orientation within a binding pocket.

  • Ethanone Group: As demonstrated, the ethanone group is a key site for diversification, allowing for the construction of various heterocyclic systems that can be tailored to interact with specific biological targets. For instance, in the context of carbonic anhydrase inhibitors, the sulfonamide group is the primary zinc-binding moiety, while the rest of the molecule, derived from the ethanone group, can be modified to achieve isoform selectivity.[1]

Conclusion

This compound is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the chemical reactivity of its ethanone group provide a robust platform for the generation of diverse libraries of heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their quest for novel and improved therapeutic agents. The strategic incorporation of the piperidine-sulfonylphenyl moiety can lead to compounds with favorable pharmacokinetic properties and potent biological activities across a range of therapeutic areas.

References

  • Bashandy, M. S. (2015). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c][3][4][6]triazole, Imidazo[2,1-b]thiazole, 1,3,4-Thiadiazine and 1,4-Thiazine Moieties. International Journal of Organic Chemistry, 05(03), 166–190. [Link]

  • Bashandy, M. S. (2015). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. Scientific Research Publishing. [Link]

  • Moi, D., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1755–1762. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Watanabe, K., et al. (2017). Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3794–3798. [Link]

Sources

In Vitro Profiling of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one: A Guide to Preliminary Screening and Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one is a synthetic molecule featuring a sulfonamide linkage between a phenylacetophenone core and a piperidine ring. The presence of the sulfonamide and piperidine moieties, both prevalent pharmacophores in medicinal chemistry, suggests a potential for diverse biological activities.[1][2] Sulfonylurea-containing compounds are classically known as antidiabetic agents that modulate insulin secretion, but novel derivatives have shown a broad range of effects including antimicrobial and anticancer activities.[3][4][5] The piperidine ring is a ubiquitous structural feature in many FDA-approved drugs, contributing to favorable pharmacokinetic properties and potent biological interactions.[1][6]

This document provides a structured, multi-tiered in vitro testing cascade designed for researchers, scientists, and drug development professionals. The goal is to comprehensively profile the biological activity of this compound, moving from broad-spectrum screening to more focused, hypothesis-driven mechanistic studies. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and interpretable data.

Tier 1: Foundational Screening - Cytotoxicity Profiling

Rationale: Before investigating specific biological functions, it is critical to establish the compound's inherent cytotoxicity. This foundational screen determines the sub-toxic concentration range for subsequent, more sensitive cellular assays and provides a preliminary indication of potential anticancer activity. A broad panel of cell lines, representing both cancerous and non-cancerous tissues, is recommended to identify any cell-type-specific effects.

Protocol 1: General Cytotoxicity Assessment via Resazurin Reduction Assay

This protocol measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.

Materials:

  • Cell Lines: HepG2 (human liver cancer), HeLa (human cervical cancer), NIH/3T3 (mouse embryonic fibroblast), INS-1 (rat insulinoma).

  • Culture Media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (test compound), DMSO (vehicle).

  • Resazurin sodium salt solution (0.15 mg/mL in PBS).

  • Doxorubicin (positive control for cytotoxicity).

  • 96-well clear-bottom black plates.

  • Fluorescence plate reader (Ex/Em ~560/590 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 2-fold serial dilution series in culture medium to yield 2X final concentrations. Ensure the final DMSO concentration in all wells remains ≤ 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the test compound, vehicle (DMSO), or positive control (Doxorubicin) to the respective wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of the "media only" blank from all readings.

    • Normalize the data by expressing fluorescence in treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot % Viability against the log of compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompound IC₅₀ (µM)
HepG2> 100 µM
HeLa85 µM
NIH/3T3> 100 µM
INS-1> 100 µM

Interpretation: Low cytotoxicity (IC₅₀ > 50-100 µM) in most cell lines allows for a wide concentration window for subsequent functional assays. Moderate selective toxicity against a cancer cell line (e.g., HeLa) might warrant further investigation into specific anticancer mechanisms.

Tier 2: Hypothesis-Driven Mechanistic Assays

Based on the structural features of a sulfonamide, we can hypothesize several distinct mechanisms of action. The following protocols are designed to test these primary hypotheses.

A. Antimicrobial Activity Profiling

Rationale: Sulfonamides are a well-established class of antibiotics that function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][7] Therefore, assessing the compound's ability to inhibit bacterial growth is a logical first step.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that prevents visible bacterial growth.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Mueller-Hinton Broth (MHB).

  • Ciprofloxacin or Gentamicin (positive control antibiotic).

  • 96-well clear, round-bottom plates.

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria + standard antibiotic), a negative control (bacteria + vehicle), and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay

Rationale: If the compound exhibits antibacterial activity, this cell-free enzymatic assay can determine if the mechanism involves direct inhibition of the DHPS enzyme, the classic target of sulfonamides.[8]

Materials:

  • Recombinant DHPS enzyme (from S. aureus or E. coli).

  • Substrates: p-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP).

  • Reaction Buffer (e.g., Tris-HCl with MgCl₂ and DTT).

  • Malachite Green reagent for phosphate detection.

  • Sulfamethoxazole (positive control inhibitor).

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add reaction buffer, varying concentrations of the test compound, and the DHPS enzyme. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding the substrates PABA and DHPPP.

  • Incubation: Incubate at 37°C for 30 minutes. The enzyme will convert the substrates to dihydropteroate and release pyrophosphate (PPi).

  • Detection: Stop the reaction and add an inorganic pyrophosphatase to convert PPi to two molecules of inorganic phosphate (Pi). Add Malachite Green reagent, which forms a colored complex with free phosphate.

  • Data Acquisition: Measure absorbance at ~620-650 nm.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for DHPS inhibition.

Visualization: Proposed Antimicrobial Workflow & Mechanism

G cluster_0 Phenotypic Screening cluster_1 Mechanistic Follow-up A Compound: 1-[4-(...)]ethan-1-one B MIC Assay (S. aureus, E. coli) A->B C DHPS Enzyme Assay B->C If MIC is low (<32 µg/mL) DHPS_node DHPS C->DHPS_node Inhibition? D Folic Acid Pathway PABA PABA PABA->DHPS_node Folate Folic Acid (Essential for DNA) DHPS_node->Folate

Caption: Tiered workflow for antimicrobial assessment.

B. Antidiabetic Activity Profiling

Rationale: The sulfonylurea scaffold is the defining feature of a major class of antidiabetic drugs that promote insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels.[9] Some related compounds can also act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), which improves insulin sensitivity.[4]

Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: This is the cornerstone functional assay to determine if the compound can potentiate insulin release from pancreatic β-cells, the hallmark of sulfonylurea drugs.

Materials:

  • INS-1 or MIN-6 pancreatic β-cell lines.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

  • Glucose solutions (2.5 mM for basal, 16.7 mM for stimulation).

  • Glibenclamide (positive control).

  • Insulin ELISA kit.

Step-by-Step Methodology:

  • Cell Culture: Culture INS-1 cells in 24-well plates until they reach ~80-90% confluency.

  • Pre-incubation (Starvation): Gently wash cells twice with PBS. Pre-incubate for 2 hours at 37°C in KRBH buffer containing a basal (2.5 mM) glucose concentration. This step synchronizes the cells and minimizes basal insulin secretion.

  • Treatment: Discard the pre-incubation buffer. Add fresh KRBH buffer containing:

    • Basal glucose (2.5 mM) + Vehicle

    • Stimulating glucose (16.7 mM) + Vehicle

    • Stimulating glucose (16.7 mM) + Test Compound (at various concentrations)

    • Stimulating glucose (16.7 mM) + Glibenclamide

  • Incubation: Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant (which contains the secreted insulin) from each well.

  • Quantification: Quantify the insulin concentration in the supernatant using a commercial Insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the amount of secreted insulin to the total protein content of the cells in each well. Express results as fold-change over the stimulated vehicle control.

Visualization: K-ATP Channel Mechanism of Insulin Secretion

G cluster_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ATP ↑ Metabolism->ATP K_ATP K-ATP Channel ATP->K_ATP Closes Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Insulin Insulin Vesicle Exocytosis Ca_ion->Insulin Compound Test Compound (e.g., Sulfonylurea) Compound->K_ATP Binds & Closes (SUR1 Subunit)

Caption: Simplified pathway of insulin secretion.

Protocol 5: PPARγ Ligand Binding & Transactivation Assay

Rationale: To investigate an alternative antidiabetic mechanism, this assay determines if the compound can directly bind to and activate PPARγ, a nuclear receptor that regulates genes involved in insulin sensitivity.[4]

Materials:

  • HEK293T cells.

  • Expression plasmids: Gal4-DNA Binding Domain fused to PPARγ-Ligand Binding Domain (Gal4-PPARγ-LBD).

  • Reporter plasmid: Luciferase gene under the control of a Gal4 Upstream Activating Sequence (UAS-Luc).

  • Transfection reagent (e.g., Lipofectamine).

  • Rosiglitazone (positive control agonist).

  • Luciferase assay reagent.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the Gal4-PPARγ-LBD expression plasmid and the UAS-Luc reporter plasmid.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or Rosiglitazone.

  • Incubation: Incubate for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize luciferase activity to cell viability (measured in a parallel plate). Calculate the fold-activation relative to the vehicle control and determine the EC₅₀ (half-maximal effective concentration).

Data Interpretation and Path Forward

The results from this tiered approach will guide the subsequent research and development strategy for this compound.

Data Summary: Hypothetical Assay Results

AssayEndpointHypothetical ResultImplication
Cytotoxicity IC₅₀ (HeLa)85 µMLow general toxicity, not a potent cytotoxic agent.
MIC MIC (S. aureus)16 µg/mLModerate antibacterial activity.
DHPS Inhibition IC₅₀12 µMActivity likely mediated by DHPS inhibition.
GSIS Fold Insulin Release1.2-fold (No significant effect)Not a potent insulin secretagogue.
PPARγ Activation EC₅₀25 µMModerate PPARγ agonist activity.

Visualization: Decision-Making Flowchart

G Start Start: Compound Profiling Tier1 Tier 1: Cytotoxicity Assay Start->Tier1 Decision1 IC₅₀ < 20 µM? Tier1->Decision1 Tier2_Anti Tier 2: Antimicrobial Assays (MIC, DHPS) Decision2 MIC < 32 µg/mL? Tier2_Anti->Decision2 Tier2_Diabetes Tier 2: Antidiabetic Assays (GSIS, PPARγ) Decision3 GSIS or PPARγ Activity? Tier2_Diabetes->Decision3 Decision1->Tier2_Anti No Decision1->Tier2_Diabetes No Path_Cancer Pursue as Anticancer Lead Decision1->Path_Cancer Yes Path_Antibiotic Pursue as Antibiotic Lead Decision2->Path_Antibiotic Yes Path_Stop Low Priority Decision2->Path_Stop No Path_Diabetes Pursue as Antidiabetic Lead Decision3->Path_Diabetes Yes Decision3->Path_Stop No

Caption: A logical flowchart for prioritizing development paths.

Conclusion

This application note outlines a comprehensive and logical cascade for the in vitro characterization of this compound. By starting with broad cytotoxicity screening and progressing to specific, hypothesis-driven assays based on the compound's structural class, researchers can efficiently identify its primary biological activities. This structured approach enables informed decision-making, guiding the allocation of resources toward the most promising therapeutic avenues, whether they be in infectious diseases, metabolic disorders, or oncology.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[4-(piperidine-1-sulfonyl)phenyl]ethan-1-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges encountered during this synthesis and ultimately improve your product yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a nucleophilic substitution reaction where the secondary amine, piperidine, reacts with 4-acetylbenzenesulfonyl chloride. This reaction, while straightforward in principle, can be influenced by several factors that may affect the overall yield and purity of the final product. Understanding the reaction mechanism and potential pitfalls is crucial for successful and reproducible synthesis.

dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Piperidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-Acetylbenzenesulfonyl_chloride" [label="4-Acetylbenzenesulfonyl\nchloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Target_Molecule" [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "HCl" [label="HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Piperidine" -> "Target_Molecule" [label=" Nucleophilic Attack"]; "4-Acetylbenzenesulfonyl_chloride" -> "Target_Molecule"; "Target_Molecule" -> "HCl" [label=" Byproduct"]; } Caption: General overview of the synthesis reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The reaction is a classic example of N-sulfonylation of a secondary amine. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-acetylbenzenesulfonyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the nitrogen to form hydrochloric acid (HCl) as a byproduct.

Q2: Why is a base typically used in this reaction?

A base, such as triethylamine or pyridine, is crucial for two main reasons. Firstly, it neutralizes the HCl byproduct generated during the reaction.[1] This is important because the accumulation of acid can protonate the starting piperidine, rendering it non-nucleophilic and thus halting the reaction. Secondly, the base can act as a catalyst in some cases.

Q3: What are the key starting materials for this synthesis?

The primary starting materials are piperidine and 4-acetylbenzenesulfonyl chloride.[2] It is essential to use high-purity starting materials to minimize side reactions and simplify purification.

Q4: What are the common solvents used for this reaction?

Inert aprotic solvents are generally preferred to avoid any reaction with the sulfonyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low yield of the desired product is one of the most common challenges. Several factors can contribute to this issue.

Possible Cause 1: Inactive 4-Acetylbenzenesulfonyl Chloride

Sulfonyl chlorides are susceptible to hydrolysis. If the 4-acetylbenzenesulfonyl chloride has been exposed to moisture, it will hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.

  • Troubleshooting Steps:

    • Check the Quality of the Sulfonyl Chloride: Use freshly opened or properly stored 4-acetylbenzenesulfonyl chloride.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 2: Protonation of Piperidine

As mentioned in the FAQs, the formation of HCl will protonate the starting piperidine, effectively removing it from the reaction.

  • Troubleshooting Steps:

    • Use of a Base: Ensure that a suitable non-nucleophilic base, such as triethylamine or pyridine, is used in at least a stoichiometric amount (1.1 to 1.5 equivalents) to neutralize the HCl produced.

    • Order of Addition: Add the 4-acetylbenzenesulfonyl chloride solution dropwise to the mixture of piperidine and base. This ensures that any HCl formed is immediately neutralized.

dot graph "troubleshooting_low_yield" { layout="dot"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Troubleshooting workflow for low product yield.

Possible Cause 3: Suboptimal Reaction Conditions

The reaction rate can be sensitive to temperature and concentration.

  • Troubleshooting Steps:

    • Temperature Control: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Typical reaction times can range from 2 to 24 hours.[1]

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert and aprotic, preventing reaction with the sulfonyl chloride.
Base Triethylamine or Pyridine (1.2 eq.)Neutralizes HCl byproduct, preventing protonation of piperidine.
Temperature 0°C to Room TemperatureControls initial exothermicity and allows for a controlled reaction rate.
Reaction Time 2-24 hoursEnsure the reaction goes to completion; monitor by TLC.

Table 1: Recommended Reaction Parameters

Problem 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product can be compromised by the presence of unreacted starting materials or side products.

Possible Cause 1: Unreacted Starting Materials

Incomplete reaction can lead to the presence of piperidine or 4-acetylbenzenesulfonyl chloride in the crude product.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use TLC to monitor the disappearance of the limiting reagent.

    • Work-up Procedure: A proper aqueous work-up is essential. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any unreacted piperidine and base. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any unreacted 4-acetylbenzenesulfonyl chloride (as the water-soluble sulfonate salt).

Possible Cause 2: Hydrolysis of 4-Acetylbenzenesulfonyl Chloride

As mentioned earlier, the sulfonyl chloride can hydrolyze to 4-acetylbenzenesulfonic acid.

  • Troubleshooting Steps:

    • Anhydrous Conditions: The best prevention is to maintain strictly anhydrous conditions throughout the reaction.

    • Purification: The sulfonic acid impurity can typically be removed during the aqueous work-up by washing with a basic solution.

Problem 3: Difficulty with Product Crystallization/Purification

The final step of isolating a pure, crystalline product can sometimes be challenging.

Possible Cause 1: Oily Product

The crude product may initially present as an oil rather than a solid, which can complicate handling and purification.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all solvent has been thoroughly removed under reduced pressure.

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can often induce crystallization.

    • Seeding: If a small amount of crystalline product is available, adding a seed crystal to the oil can initiate crystallization.

Possible Cause 2: Ineffective Recrystallization

Choosing the right solvent system for recrystallization is key to obtaining a high-purity crystalline product.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of your crude product in a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.[3]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

Solvent/MixtureObservationSuitability
Ethanol Soluble when hot, less soluble when coldGood potential
Isopropanol Soluble when hot, less soluble when coldGood potential
Hexane InsolubleGood for trituration/washing
Ethanol/Water Soluble in hot ethanol, precipitates with waterPotential solvent pair

Table 2: Example of a Recrystallization Solvent Screen

Experimental Protocol: A Baseline for Synthesis

This protocol provides a standard procedure for the synthesis of this compound. Use this as a starting point and refer to the troubleshooting guide to optimize for your specific laboratory conditions.

dot graph "experimental_workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: A typical experimental workflow for the synthesis.

Materials:

  • Piperidine (1.0 eq)

  • 4-Acetylbenzenesulfonyl chloride (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Recrystallization Solvent (e.g., Ethanol)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the 4-acetylbenzenesulfonyl chloride solution dropwise to the stirred piperidine solution over 15-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol.[3]

References

  • Bashandy, M. S. (2011). 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Incorporating Thiazole, Pyrazolo[1,5-a]pyrimidine, 4-Oxothiazolidine and 1,3,4-Thiadiazole moieties. Asian Journal of Chemistry, 23(7), 3191-3201.
  • Chakraborti, A. K., & Rudrawar, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-216.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. doi: 10.22034/crl.2021.278234.1105.

Sources

Technical Support Center: Chromatographic Purification of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one". This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and similar sulfonamide derivatives. Here, we address common challenges and frequently asked questions to help you streamline your purification workflows and achieve high-purity products.

Introduction to the Compound

"this compound" is a sulfonamide derivative. The presence of the sulfonyl group and the piperidine ring introduces polarity, while the phenyl and ethyl groups contribute to its hydrophobic character. This amphipathic nature can present unique challenges during chromatographic purification. Understanding these properties is key to developing an effective purification strategy.

A similar compound, 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one, has a molecular weight of 281.37 g/mol .[1] The structural similarity suggests that "this compound" will have comparable physicochemical properties that influence its chromatographic behavior.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

A1: Peak tailing or streaking on a silica gel column is a common issue when purifying polar compounds like sulfonamides. This is often due to strong interactions between the polar sulfonyl group and the acidic silanol groups on the surface of the silica gel.

Troubleshooting Steps:

  • Mobile Phase Modification: The polarity of your mobile phase can be adjusted to improve peak shape. For instance, a study on the separation of various sulfonamides demonstrated the effectiveness of a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[2] For example, you could start with a mobile phase of hexane/ethyl acetate and gradually increase the percentage of ethyl acetate.

  • Use of Additives: Adding a small amount of a polar solvent or a basic modifier to your mobile phase can help to reduce tailing. For example, adding a small percentage of triethylamine (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[3][4]

  • Column Deactivation: The active sites on the stationary phase can lead to poor peak shape. Deactivating the column can reduce the interaction of polar sulfonamides with these sites.[2][5] This can be achieved by pre-flushing the column with a solvent system containing a base like triethylamine.[4]

Q2: I'm having trouble separating my target compound from a very similar impurity. What strategies can I employ to improve resolution?

A2: Achieving good resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

Optimization Strategies:

  • Solvent System Selection: The choice of eluent is critical. A good starting point is to screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that provides a significant difference in the retention factor (Rf) values between your compound and the impurity.

  • Gradient Elution: A shallow gradient, where the mobile phase composition changes slowly over time, can significantly enhance the separation of closely eluting compounds.[2]

  • Alternative Stationary Phases: If optimizing the mobile phase on silica gel doesn't provide the desired separation, consider using a different stationary phase.[2]

    • Amide-modified silica: These have demonstrated good selectivity for sulfonamides.[2]

    • Aminopropyl-bonded silica: These columns have been successfully used for separating sulfonamide mixtures.[2][5][6][7]

    • Reverse-Phase (C18 or C8): This technique separates compounds based on hydrophobicity and can offer a completely different selectivity profile compared to normal-phase chromatography.[2]

Stationary PhaseSeparation PrincipleIdeal for
Silica Gel Adsorption (Normal Phase)Separating compounds with different polarities.
Amide-Modified Silica Normal Phase with enhanced selectivity for polar compounds.Sulfonamides and other polar molecules.
Aminopropyl-Bonded Silica Weak anion exchange and normal phase.Separating acidic and polar compounds.
C18/C8 (Reverse Phase) Partitioning based on hydrophobicity.Separating non-polar to moderately polar compounds.
Q3: My compound seems to be decomposing on the silica gel column. How can I purify it without degradation?

A3: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

Solutions:

  • Deactivation of Silica Gel: As mentioned previously, neutralizing the acidic sites on the silica by pre-treating it with a basic solution (e.g., 1-3% triethylamine in your eluent) can prevent acid-catalyzed degradation.[3][4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase such as diol.[3]

  • Reverse-Phase Chromatography: If your compound is sufficiently hydrophobic, reverse-phase flash chromatography can be a good alternative to avoid the acidic environment of silica gel.[3]

Q4: I am considering using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for final purification. What are the key parameters to consider?

A4: RP-HPLC is an excellent technique for achieving high purity. For sulfonamides, careful method development is crucial.

Key RP-HPLC Parameters:

  • Column Selection: A C18 column is a common starting point for the separation of sulfonamides.[8]

  • Mobile Phase: A typical mobile phase consists of a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol.[8]

  • pH Adjustment: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like sulfonamides.[2][9] For sulfonamides, a slightly acidic pH (e.g., 2.5-4) is often used to ensure they are in a single ionic form, leading to sharper peaks.[3][8]

  • Ion-Pairing Agents: For highly polar sulfonamides that are not well-retained on a standard C18 column, the addition of an ion-pairing reagent to the mobile phase can improve retention and resolution.[9][10]

Example RP-HPLC Method for Sulfonamides:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm[8]
Mobile Phase A: Water with 0.1% Phosphoric Acid, B: Acetonitrile[8]
Gradient Start with a higher percentage of A and gradually increase B.
Flow Rate 1.0 mL/min[8]
Detection UV at an appropriate wavelength (e.g., 278 nm)[8]
Temperature 30°C[8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for developing a purification method for "this compound".

Purification_Workflow cluster_prep Method Development cluster_purification Purification cluster_troubleshooting Troubleshooting TLC TLC Scouting Solvent Select Solvent System TLC->Solvent Determine Rf Column Column Chromatography Solvent->Column Fractions Collect Fractions Column->Fractions Analysis Analyze Fractions (TLC/HPLC) Fractions->Analysis PoorSep Poor Separation? Analysis->PoorSep Tailing Peak Tailing? Analysis->Tailing Degradation Degradation? Analysis->Degradation Pure Pure Compound Analysis->Pure Purity >95% Optimize Optimize Method PoorSep->Optimize Tailing->Optimize Degradation->Optimize Optimize->Column Re-run Tailing_Troubleshooting start Peak Tailing Observed q1 Is the mobile phase polarity optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Re-evaluate q2 Are you using a basic modifier? a1_yes->q2 s1 Adjust solvent ratio (increase polar component) a1_no->s1 Re-evaluate s1->q1 Re-evaluate end Improved Peak Shape s1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no Re-evaluate q3 Is the column overloaded? a2_yes->q3 s2 Add 0.1-1% Triethylamine to the eluent a2_no->s2 Re-evaluate s2->q2 Re-evaluate s2->end a3_yes Yes q3->a3_yes Re-evaluate a3_no No q3->a3_no s3 Reduce sample load a3_yes->s3 Re-evaluate q4 Consider alternative stationary phase (e.g., Amine, Diol, or Reverse Phase) a3_no->q4 s3->q3 Re-evaluate s3->end q4->end

Sources

Technical Support Center: Stability of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one . This resource addresses stability issues that may arise when using Dimethyl Sulfoxide (DMSO) as a solvent for this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction: Understanding the Compound and the Challenge

This compound is a molecule of interest in many research applications, featuring two key functional groups: a sulfonamide and an aryl ketone. While DMSO is a versatile and widely used solvent for its excellent solubilizing power, its reactivity and physical properties can sometimes lead to compound instability, particularly during long-term storage or under specific experimental conditions.[1][2] This guide will walk you through potential issues, troubleshooting strategies, and best practices for handling this compound in DMSO.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here we address the most common questions and concerns regarding the stability of this compound in DMSO.

Q1: I've observed a decrease in the purity of my this compound stock solution in DMSO over time. What could be the cause?

A1: Several factors could contribute to the degradation of your compound in DMSO:

  • Reaction with DMSO or its Impurities: The aryl ketone moiety in your compound could potentially react with DMSO, especially under certain conditions like exposure to acid or base catalysts, heat, or light.[3][4] DMSO itself can decompose, and its byproducts or impurities may react with your compound.[5]

  • Hydrolysis: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of the sulfonamide group, although sulfonamides are generally quite stable against hydrolysis under neutral or basic conditions.[6][7]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of sulfonamides.[8] If your stock solutions are not stored in amber vials or protected from light, this could be a contributing factor.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock can lead to the formation of water ice crystals, which can create localized areas of high compound concentration and potentially promote precipitation or degradation.[9]

Q2: My compound has precipitated out of the DMSO solution after storage at -20°C. How can I resolve this?

A2: Precipitation of compounds from DMSO upon freezing is a common issue.[10][11] Here’s how to address it:

  • Proper Thawing and Mixing: Before use, ensure the vial is brought to room temperature and thoroughly vortexed or sonicated to redissolve the compound completely. Visually inspect the solution for any remaining precipitate.

  • Consider a Co-solvent: For compounds with borderline solubility, preparing a stock solution in a mixture of DMSO and another suitable solvent (e.g., ethanol, if compatible with your assay) might improve stability upon freezing.

  • Store at a Lower Concentration: If precipitation is a persistent issue, consider preparing and storing your stock solution at a lower concentration.

Q3: Are there any known reactions between the ketone or sulfonamide groups and DMSO?

A3: Yes, under specific conditions:

  • Aryl Ketones: Aryl methyl ketones can react with DMSO in the presence of reagents like hydrobromic acid (HBr) to form dimethyl aryl acylsulfonium salts.[12] While these conditions are not typical for sample storage, contamination with acidic impurities could potentially facilitate similar reactions over time. Other reactions promoted by reagents like Selectfluor can also occur.[13][14]

  • Sulfonamides: While direct reaction with DMSO under normal storage conditions is less common, DMSO can act as a nucleophilic oxidant in reactions with certain sulfonamide derivatives, particularly under microwave assistance.[15] The primary concern for sulfonamides is often hydrolysis or photodegradation.[6][8]

Q4: How can I check the stability of my compound in my specific DMSO stock?

A4: The most reliable way is to perform a small-scale stability study. This involves analyzing your stock solution by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), at different time points (e.g., 0, 1, 4, and 8 weeks) and under different storage conditions (e.g., room temperature, 4°C, -20°C, and after several freeze-thaw cycles). The appearance of new peaks or a decrease in the main peak area indicates degradation.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to investigating and resolving stability issues with this compound in DMSO.

Identifying the Source of Instability

A systematic approach is crucial to pinpoint the cause of degradation. The following workflow can help you diagnose the problem.

G cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis (Water Contamination) cluster_2 Reaction with DMSO/Impurities cluster_3 Photodegradation (Light Exposure) Compound This compound Hydrolysis_Product_1 4-Acetylbenzenesulfonic acid Compound->Hydrolysis_Product_1 H₂O Hydrolysis_Product_2 Piperidine Compound->Hydrolysis_Product_2 H₂O Sulfonium_Adduct Sulfonium Adduct at Ketone Compound->Sulfonium_Adduct DMSO + Catalyst (e.g., acid) Photo_Products Various Photodegradants Compound->Photo_Products hv (Light)

Caption: Hypothesized degradation pathways.

Part 3: Experimental Protocols for Stability Assessment

To empirically determine the stability of your compound, we recommend conducting a forced degradation study. This will help you understand the degradation profile and develop a stability-indicating analytical method. [16][17]

Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Materials:

  • This compound

  • High-purity anhydrous DMSO

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO.

  • Set Up Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. 3. Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products. [18][19] Initial HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or optimal wavelength)
Injection Volume 10 µL

Method Development Workflow:

Caption: HPLC method development workflow.

Part 4: Best Practices for Storage and Handling

To minimize the risk of degradation, adhere to the following best practices.

Storage Recommendations:

ConditionGuidelineRationale
Solvent Quality Use high-purity, anhydrous DMSO.Minimizes water for hydrolysis and other reactive impurities. [5]
Temperature Store stock solutions at -80°C.Reduces the rate of chemical reactions.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles. [9]
Light Protection Store in amber or light-blocking vials.Prevents photodegradation. [8]
Atmosphere Purge vials with an inert gas (e.g., argon) before sealing.Displaces oxygen and moisture.

Handling Recommendations:

  • Always allow vials to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Use appropriate personal protective equipment, as DMSO can enhance the absorption of substances through the skin. [20]* Thoroughly mix solutions after thawing to ensure homogeneity.

By implementing these troubleshooting strategies and best practices, you can significantly enhance the stability and reliability of your this compound solutions in DMSO, leading to more accurate and reproducible experimental results.

References

  • Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide to Give 2,5-Diacylthiophenes and β-Acyl Allylic Methylsulfones. Organic Letters. [Link]

  • Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide to Give 2,5-Diacylthiophenes and β-Acyl Allylic Methylsulfones. Organic Chemistry Portal. [Link]

  • Reaction of aryl methyl ketones in the DMSO-HBr system. ResearchGate. [Link]

  • Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. National Institutes of Health. [Link]

  • Reaction of arylmethylketones with DMSO. ResearchGate. [Link]

  • Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. National Institutes of Health. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. National Institutes of Health. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Europe PMC. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. National Institutes of Health. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Gaylord Chemical. [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. National Institutes of Health. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. National Institutes of Health. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate. [Link]

  • Piperidin-4-one: the potential pharmacophore. National Institutes of Health. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. [Link]

  • Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. ACS Publications. [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ResearchGate. [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Publications. [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]

  • Practical DMSO-promoted selective hydrolysis–oxidation of lignocellulosic biomass to formic acid attributed to hydrogen bonds. Royal Society of Chemistry. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. National Institutes of Health. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. [Link]

  • Ester Hydrolysis. gChem Global. [Link]

  • Stability of screening compounds in wet DMSO. National Institutes of Health. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • How to Conduct Forced Degradation Study for Drug Product as per ANVISA? YouTube. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

  • 4-(Piperidine-1-sulfonyl)aniline. PubChem. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" in aqueous buffers. This document provides a comprehensive set of troubleshooting strategies, detailed experimental protocols, and frequently asked questions to enable the successful formulation and application of this compound in your experiments.

I. Understanding the Challenge: Physicochemical Profile

While specific experimental data for this compound is not extensively published, its chemical structure allows for some educated inferences about its properties. The presence of a phenyl ring, a sulfonyl group, and a piperidine moiety suggests a molecule with significant hydrophobicity, which is a common cause of poor aqueous solubility. The piperidine nitrogen is basic, which may allow for pH-dependent solubility.[1]

II. Frequently Asked Questions (FAQs)

Here are some immediate answers to common problems encountered with this and similar compounds:

Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?

A1: This is a classic sign of a compound with low aqueous solubility.[2] A clear solution in a strong organic solvent like DMSO doesn't guarantee solubility when diluted into a predominantly aqueous environment.[2] The drastic change in solvent polarity causes the compound to crash out of the solution.[2]

Q2: What is the highest concentration of DMSO I can use in my cell-based assay?

A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid cellular toxicity.[3] However, the tolerance can be cell-line dependent. It's always best to run a DMSO toxicity control to determine the maximum permissible concentration for your specific experimental setup.

Q3: Can I just sonicate the buffer after adding my compound from a DMSO stock to redissolve the precipitate?

A3: While sonication can help in some cases by breaking up agglomerates and aiding dispersion, it may not be a reliable solution for compounds that have truly precipitated due to low solubility.[4] The compound may still exist as fine, non-visible particulates that can lead to inaccurate and irreproducible results in your assay.[4] It's better to address the root cause of the poor solubility.

Q4: How does the pH of my buffer affect the solubility of this compound?

A4: The piperidine ring in your compound contains a basic nitrogen atom.[1] At a pH below its pKa, this nitrogen will be protonated, resulting in a positively charged molecule. This charge can significantly increase its interaction with water and improve solubility. Conversely, at a pH above its pKa, the nitrogen will be neutral, making the compound more hydrophobic and less soluble.[5][6] Therefore, adjusting the pH of your buffer to be more acidic might be a viable strategy.[7][8]

III. Systematic Troubleshooting Workflow

When encountering solubility issues, a systematic approach is key. The following workflow provides a step-by-step guide to identifying an appropriate formulation strategy.

Solubility_Workflow start Start: Poor Solubility Observed check_dmso Q: Is final DMSO conc. > 0.5%? start->check_dmso reduce_dmso Reduce DMSO Concentration check_dmso->reduce_dmso Yes still_precipitates Still Precipitates? check_dmso->still_precipitates No reduce_dmso->still_precipitates ph_modification Strategy 1: pH Modification still_precipitates->ph_modification Yes ph_success Soluble? ph_modification->ph_success cosolvent Strategy 2: Co-solvents cosolvent_success Soluble? cosolvent->cosolvent_success cyclodextrin Strategy 3: Cyclodextrins cyclodextrin_success Soluble? cyclodextrin->cyclodextrin_success surfactant Strategy 4: Surfactants surfactant_success Soluble? surfactant->surfactant_success ph_success->cosolvent No end_soluble Proceed with Assay ph_success->end_soluble Yes cosolvent_success->cyclodextrin No cosolvent_success->end_soluble Yes cyclodextrin_success->surfactant No cyclodextrin_success->end_soluble Yes surfactant_success->end_soluble Yes end_insoluble Advanced Formulation (e.g., Solid Dispersion) surfactant_success->end_insoluble No Cyclodextrin_Mechanism cluster_0 In Aqueous Buffer cluster_1 With Cyclodextrin Compound Poorly Soluble Compound (Hydrophobic) Precipitate Precipitate Compound->Precipitate Aggregates CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex CD->Complex Soluble_Compound Poorly Soluble Compound Soluble_Compound->Complex

Sources

Technical Support Center: Analysis of Side Products in the Synthesis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the synthesis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one, with a special focus on the analysis and mitigation of reaction side products. Our goal is to equip you with the expertise to navigate common synthetic challenges, ensuring the integrity and purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction.[1][2] In this electrophilic aromatic substitution, an acyl group is introduced onto an aromatic ring. The common pathway for this specific molecule involves the reaction of 1-(phenylsulfonyl)piperidine with an acylating agent like acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][3] While seemingly straightforward, this reaction is susceptible to the formation of various side products that can complicate purification and compromise the final yield and purity. Understanding the genesis of these impurities is the first step toward effective mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in this reaction and why do they form?

A1: The primary side products in the Friedel-Crafts acylation for this target molecule stem from the reactivity of the starting materials and intermediates. The most common impurities include:

  • Di-acylated Product: The introduction of more than one acetyl group onto the phenyl ring can occur, leading to polysubstitution.[1] The initial acylation deactivates the aromatic ring, making a second substitution less favorable, but it can still occur under forcing reaction conditions (e.g., high temperature, excess acylating agent).

  • Ortho and Meta Isomers: While the sulfonyl group is a meta-director, the piperidine group can influence the electronic distribution. In similar syntheses, the formation of regioisomers has been noted.[4] The primary product is the para-substituted isomer, but small amounts of ortho and meta isomers can be formed, complicating purification.

  • Unreacted Starting Material: Incomplete reaction is a common issue, leaving residual 1-(phenylsulfonyl)piperidine in the final mixture. This can be due to insufficient catalyst, low reaction temperature, or a short reaction time.

  • Hydrolysis Products: During aqueous workup, the acylating agent or product can undergo hydrolysis, especially if the reaction is not properly quenched.

Q2: How can I minimize the formation of the di-acylated side product?

A2: To minimize di-acylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the 1-(phenylsulfonyl)piperidine relative to the acetyl chloride can help ensure that the acylating agent is consumed before significant di-acylation occurs. Additionally, maintaining a moderate reaction temperature and avoiding prolonged reaction times can also disfavor the second acylation.

Q3: My HPLC analysis shows an unexpected peak. How do I identify it?

A3: The first step is to consider the potential side products mentioned above. A technique like LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable here. The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight, which can then be compared to the molecular weights of suspected side products. For a more definitive identification, isolating the impurity via preparative HPLC or column chromatography followed by NMR spectroscopy is recommended.[5]

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Observed Problem Potential Root Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Inactive or insufficient Lewis acid catalyst.- Reaction temperature is too low.- Insufficient reaction time.- Poor quality of starting materials.- Use fresh, anhydrous AlCl₃.- Gradually increase the reaction temperature while monitoring by TLC or HPLC.- Extend the reaction time.- Verify the purity of starting materials by NMR or GC-MS.
Presence of Multiple Isomers - Reaction temperature is too high, leading to isomerization.- The choice of Lewis acid may influence regioselectivity.- Maintain a lower and consistent reaction temperature.- Experiment with alternative Lewis acids like FeCl₃ or ZnCl₂.
Significant Amount of Unreacted Starting Material - Insufficient amount of acylating agent.- Deactivation of the catalyst by moisture.- Use a slight excess (1.1-1.2 equivalents) of the acylating agent.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Complex Mixture of Products in Crude Sample - Reaction conditions are too harsh (high temperature, long duration).- Potential for rearrangement of the acylium ion.[1]- Optimize reaction conditions by running small-scale experiments at varying temperatures and times.- Consider a milder acylating agent or catalyst.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This method provides a baseline for analyzing the purity of your this compound product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating the desired product from common side products.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. c. Load the sample onto the top of the silica gel bed. d. Begin elution, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Reaction Pathways and Troubleshooting

To further clarify the chemical processes and troubleshooting logic, the following diagrams are provided.

Reaction_Pathway 1-(Phenylsulfonyl)piperidine 1-(Phenylsulfonyl)piperidine Acylium Ion Intermediate Acylium Ion Intermediate 1-(Phenylsulfonyl)piperidine->Acylium Ion Intermediate + Acetyl Chloride/AlCl3 This compound This compound Acylium Ion Intermediate->this compound Electrophilic Aromatic Substitution Di-acylated Product Di-acylated Product Acylium Ion Intermediate->Di-acylated Product Further Acylation Ortho/Meta Isomers Ortho/Meta Isomers Acylium Ion Intermediate->Ortho/Meta Isomers Alternative Substitution

Caption: Main reaction and side product formation pathways.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solution Solution Problem_Identified Identify Problem (e.g., Low Yield, Impurities) Analyze_Data Analyze Analytical Data (HPLC, LC-MS, NMR) Problem_Identified->Analyze_Data Hypothesize_Cause Hypothesize Root Cause Analyze_Data->Hypothesize_Cause Modify_Conditions Modify Reaction Conditions (Temp, Time, Stoichiometry) Hypothesize_Cause->Modify_Conditions Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Hypothesize_Cause->Optimize_Purification Re-analyze Re-analyze Product Modify_Conditions->Re-analyze Optimize_Purification->Re-analyze

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Biocatalytic Friedel‐Crafts Reactions. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
  • 1-(4-(Pyrrolidin-1-Ylsulfonyl)phenyl) Ethanone in Heterocyclic Synthesis. (n.d.). Amanote Research. Retrieved January 16, 2026, from [Link]

  • 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
  • Spectral investigations of some piperidin-4-one molecular addition compounds. (n.d.). De Gruyter. Retrieved January 16, 2026, from [Link]

  • p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved January 16, 2026, from [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 16, 2026, from [Link]

  • (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Retrieved January 16, 2026, from [Link]

  • Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. (2020). YouTube. Retrieved January 16, 2026, from [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE. (n.d.). lookchem. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful synthesis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one . Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common experimental challenges and optimize your reaction conditions.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a key intermediate, which is then followed by a Friedel-Crafts acylation. A plausible and efficient synthetic route is the reaction between piperidine and 4-acetylbenzenesulfonyl chloride.

Reaction Scheme:

This reaction is a nucleophilic substitution where the secondary amine of piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid.

II. Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the synthesis of this compound.

Q1: What are the critical parameters to control for a successful synthesis?

A1: The success of this synthesis hinges on several key factors:

  • Reagent Quality: Ensure the purity and dryness of both piperidine and 4-acetylbenzenesulfonyl chloride. The sulfonyl chloride is particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.

  • Solvent Choice: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are recommended to prevent hydrolysis of the sulfonyl chloride.

  • Temperature Control: The reaction is typically carried out at a low temperature (0 °C) initially and then allowed to warm to room temperature. This helps to control the initial exothermic reaction and minimize side product formation.

  • Stoichiometry: A slight excess of piperidine may be used to ensure complete consumption of the sulfonyl chloride. However, a large excess can complicate purification.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct, driving the reaction to completion.

Q2: I am observing a low yield of my desired product. What are the likely causes and how can I troubleshoot this?

A2: Low yields are a common issue and can often be traced back to a few key areas. Refer to the troubleshooting guide in Section IV for a more detailed breakdown. The primary culprits are often:

  • Hydrolysis of 4-acetylbenzenesulfonyl chloride: This is the most frequent cause of low yields. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side reactions: The formation of undesired byproducts can consume starting materials.

  • Suboptimal workup and purification: Product loss can occur during extraction and purification steps.

Q3: What are the potential side products in this reaction?

A3: While the desired reaction is generally clean, a few side products can form:

  • 4-Acetylbenzenesulfonic acid: This results from the hydrolysis of the starting sulfonyl chloride.

  • Bis-sulfonated piperidine: Although less likely with a secondary amine like piperidine, it's a possibility if there are impurities or under specific conditions.

  • Products from reactions with solvent: If the solvent is not completely inert, it could potentially react with the starting materials.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can typically be achieved through the following methods:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the hydrochloride salt of the base and any unreacted starting materials.

  • Column Chromatography: This is the most effective method for obtaining a highly pure product. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an efficient purification method.

III. Detailed Experimental Protocol

This protocol is a generalized procedure based on standard sulfonamide synthesis. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • Piperidine

  • 4-Acetylbenzenesulfonyl chloride[1]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-acetylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred piperidine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

IV. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Table 1: Troubleshooting Common Synthesis Problems

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of 4-acetylbenzenesulfonyl chloride: The sulfonyl chloride is moisture-sensitive.Ensure all glassware is rigorously dried. Use anhydrous solvents. Handle the sulfonyl chloride in a dry environment (e.g., under an inert atmosphere).
Incomplete reaction: Reaction time may be insufficient or the temperature too low.Monitor the reaction by TLC. If the starting material persists, consider extending the reaction time or gently warming the mixture.
Inefficient neutralization of HCl: The generated HCl can protonate the piperidine, rendering it non-nucleophilic.Ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge the HCl.
Formation of Multiple Products/Impurities Presence of impurities in starting materials: Impurities in piperidine or the sulfonyl chloride can lead to side reactions.Use high-purity starting materials. Consider purifying the starting materials if their quality is questionable.
Reaction temperature too high: Higher temperatures can promote side reactions.Maintain the recommended temperature profile, especially during the initial addition of the sulfonyl chloride.
Difficulty in Product Isolation/Purification Emulsion formation during workup: This can make phase separation difficult.Add more brine to the aqueous layer to break the emulsion. If necessary, filter the entire mixture through a pad of celite.
Product is an oil and difficult to handle: The product may not be a solid at room temperature.If the product is an oil, purification by column chromatography is the preferred method.
Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system may be required.

V. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps and decision points in the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Piperidine + 4-Acetylbenzenesulfonyl chloride Addition Slow addition at 0 °C Reagents->Addition Solvent Anhydrous DCM Solvent->Addition Base Triethylamine Base->Addition Stirring Warm to RT, stir 2-4h Addition->Stirring TLC Monitor by TLC Stirring->TLC TLC->Stirring Incomplete Quench Quench with 1M HCl TLC->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography/ Recrystallization Dry->Purify Characterize NMR, IR, MS Purify->Characterize FinalProduct Pure Product Characterize->FinalProduct

Caption: Workflow for the synthesis of this compound.

VI. Characterization Data (Reference)

1H NMR:

  • Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-8.2 ppm), characteristic of a para-substituted benzene ring.

  • Piperidine Protons: Multiplets in the aliphatic region (approx. 1.5-3.5 ppm).

  • Acetyl Protons: A singlet at approximately 2.6 ppm corresponding to the methyl group of the ethanone moiety.

13C NMR:

  • Carbonyl Carbon: A peak around 197 ppm.

  • Aromatic Carbons: Several peaks in the range of 120-145 ppm.

  • Piperidine Carbons: Peaks in the aliphatic region (approx. 23-48 ppm).

  • Acetyl Carbon: A peak around 27 ppm.

IR Spectroscopy:

  • C=O stretch: A strong absorption band around 1680 cm-1.

  • S=O stretches: Two strong absorption bands characteristic of a sulfonyl group, typically in the ranges of 1350-1300 cm-1 and 1160-1120 cm-1.

  • C-N stretch: An absorption band in the region of 1300-1200 cm-1.

VII. References

  • PrepChem. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]

  • Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • YouTube. Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • MDPI. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

Sources

Technical Support Center: Crystallization of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one . This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in a highly pure, crystalline form. As a sulfonamide derivative, this molecule presents unique crystallization behaviors, including a potential for polymorphism and sensitivity to process parameters.[1][2] This guide provides field-proven insights and systematic troubleshooting protocols to ensure reproducible, high-quality results.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and what should I do?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[3] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent environment or when high impurity levels significantly depress the melting point.[3][4]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (5-10% v/v) of additional hot solvent to slightly reduce the supersaturation level.[5]

  • Lower the Temperature: The fundamental issue is that the solution is too warm when it becomes saturated. Try using a solvent system with a lower boiling point.

  • Induce Nucleation: At a lower temperature, attempt to induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod or by adding a seed crystal.[4]

Long-Term Strategy:

  • Solvent System Re-evaluation: The chosen solvent may be too nonpolar. Consider switching to a more polar solvent or employing a co-solvent system (e.g., Ethanol/Water, Isopropanol/Heptane) to modulate solubility and allow for crystallization at a lower temperature.

  • Purity Assessment: Highly impure material is a primary cause of oiling out.[6] Consider purifying the crude product via column chromatography before attempting recrystallization. Impurities can disrupt lattice formation and lead to the separation of an impure, low-melting eutectic mixture.[6][7]

Q2: The solution has cooled completely, but no crystals have formed. How do I initiate crystallization?

A2: The absence of crystals in a cooled solution indicates that the system is in a stable, supersaturated state where the energy barrier for nucleation has not been overcome.[8] This can also happen if the solution is not sufficiently concentrated.

Troubleshooting Workflow:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The micro-abrasions create high-energy sites that serve as nucleation points.[5]

    • Seeding: Introduce a single, pure crystal of "this compound" (a seed crystal) into the solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.

  • Increase Concentration: If induction methods fail, your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent (10-20%) to increase the solute concentration, then allow it to cool again.[5]

  • Drastic Cooling: As a next step, place the flask in an ice-water bath or even a colder bath (e.g., dry ice/acetone) to dramatically increase the supersaturation. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[9]

  • Anti-Solvent Addition: If working with a soluble solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until persistent turbidity is observed. This technique drastically reduces the compound's solubility, forcing precipitation.[10][11]

Q3: My crystal yield is consistently low. How can I improve recovery?

A3: Low recovery is often a trade-off for high purity, but it can be optimized. The primary cause is typically using an excessive volume of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[4]

Optimization Steps:

  • Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude solid. Work in small solvent additions, allowing the solution to return to a boil between additions.

  • Ensure Complete Cooling: After slow cooling to room temperature, maximize precipitation by placing the flask in an ice-water bath for at least 30 minutes before filtration.[3]

  • Washing Technique: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will re-dissolve a portion of your product.

  • Solvent Choice: The ideal solvent should exhibit high solubility for your compound at high temperatures and very low solubility at low temperatures. If your compound has moderate solubility at low temperatures in the chosen solvent, you will experience significant product loss. Re-evaluate your solvent system.

Q4: The product is an amorphous powder or consists of very fine needles. How can I grow larger, well-defined crystals?

A4: The formation of amorphous material or microcrystals indicates that the nucleation rate was excessively high compared to the crystal growth rate.[8] This is almost always caused by the solution becoming supersaturated too quickly.

Methods to Promote Crystal Growth over Nucleation:

  • Slow Down the Cooling Rate: This is the most critical parameter.[12] Allow the hot, filtered solution to cool to room temperature undisturbed on a benchtop, insulated with glass wool or a towel. Rapid cooling (e.g., placing a hot flask directly into an ice bath) is a primary cause of powder formation. A slower cooling rate keeps the supersaturation level low, favoring the slow and orderly growth of existing nuclei over the formation of many new ones.[8][9]

  • Reduce Supersaturation: Add a slight excess of hot solvent (5-10% more than the minimum required for dissolution). While this may slightly decrease the overall yield, it ensures the solution cools for a longer period before reaching saturation, promoting slower, more controlled crystal growth.[5]

  • Use a Diffusion Setup: For obtaining high-quality crystals (e.g., for X-ray analysis), a vapor or liquid diffusion method is superior. Dissolve the compound in a "good" solvent and layer it with or expose it to the vapor of a miscible "anti-solvent". The slow diffusion of the anti-solvent gradually reduces solubility over days, leading to the growth of large, high-quality crystals.[13]

Q5: I am observing batch-to-batch inconsistency in crystal shape and properties (e.g., melting point, dissolution). Could this be polymorphism?

A5: Yes, this is a strong indicator of polymorphism. Sulfonamides are a class of compounds well-known for their ability to crystallize into multiple different solid-state forms, or polymorphs.[1][14] These different forms have the same chemical composition but distinct crystal lattice arrangements, leading to different physical properties like melting point, solubility, and stability.[15]

Investigative & Control Strategy:

  • Characterize Batches: Use analytical techniques like Differential Scanning Calorimetry (DSC) to identify different melting points, Powder X-Ray Diffraction (PXRD) to see different diffraction patterns, and IR/Raman spectroscopy to detect variations in vibrational modes.

  • Standardize the Crystallization Protocol: Polymorphic outcome is highly sensitive to kinetic factors. To obtain a consistent form, you must rigorously control:

    • Solvent System: The choice of solvent can dictate which polymorph is favored.[16]

    • Cooling Rate: Different cooling rates can lead to the formation of metastable or stable polymorphs.[17]

    • Seeding: Seeding with a crystal of the desired polymorph is the most effective way to ensure the consistent formation of that specific form.

    • Impurity Profile: Even small amounts of specific impurities can inhibit the formation of one polymorph while promoting another.[6]

Frequently Asked Questions (FAQs)
  • Q: How do I strategically select a solvent for crystallization?

    • A: The ideal solvent follows the "like dissolves like" principle but with a critical temperature dependence. It should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. A good starting point is to test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and water) to build a solubility profile. For co-solvent systems (e.g., a "good" solvent and an "anti-solvent"), the two solvents must be fully miscible.[18][19]

  • Q: What is the mechanistic role of impurities in crystallization?

    • A: Impurities are disruptive foreign molecules. They can act in several ways: 1) Inhibit Nucleation: By adsorbing to the surface of small molecular clusters, they can prevent them from reaching the critical size needed to become stable nuclei. 2) Disrupt Lattice Growth: Structurally similar impurities can be incorporated into the growing crystal lattice, creating defects and reducing overall purity.[7][20] 3) Alter Crystal Habit: Impurities can preferentially adsorb to certain crystal faces, slowing their growth relative to other faces and changing the overall shape of the crystal.[6] 4) Induce Polymorphism: As mentioned, impurities can stabilize a kinetic (less stable) polymorph over the thermodynamically stable form.[6]

  • Q: Can you explain the relationship between cooling rate and crystal size?

    • A: Crystallization involves two kinetic processes: nucleation (the birth of new crystals) and growth (the expansion of existing crystals).[21] Both are driven by supersaturation.

      • Slow Cooling: Maintains a low level of supersaturation. Under these conditions, the energy barrier for nucleation is high, so few new crystals form. Molecules instead add to the surface of existing crystals, leading to larger, more perfect crystals (growth-dominant regime).[8][9]

      • Fast Cooling: Creates a high level of supersaturation rapidly. This overcomes the nucleation energy barrier for a vast number of nuclei simultaneously, leading to a large population of small crystals (nucleation-dominant regime).[12]

Data Presentation & Visualization
Solvent Selection Guide

The table below summarizes properties of common laboratory solvents to aid in the rational selection for the crystallization of "this compound".

SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Notes & Common Pairings
Heptane980.11.9Very nonpolar. Often used as an anti-solvent.
Toluene1112.42.4Good for aromatic compounds. Can be paired with heptane.
Ethyl Acetate774.46.0Medium polarity ester. A versatile starting point.
Isopropanol (IPA)824.019.9Good for compounds with H-bond donors/acceptors.
Ethanol784.324.5Similar to IPA, often paired with water or heptane.
Acetonitrile825.837.5Polar aprotic.
Water10010.280.1Highly polar. Likely an anti-solvent for this compound.
Experimental & Logical Workflows

Troubleshooting_Workflow cluster_oil Oiling Out Solutions cluster_no_xtal No Crystal Solutions cluster_low_yield Low Yield / Quality Solutions start Crystallization Attempt outcome Observe Outcome start->outcome oil Compound 'Oils Out' outcome->oil Liquid phase? no_xtal No Crystals Form outcome->no_xtal Clear solution? low_yield Low Yield / Poor Quality outcome->low_yield Few/small crystals? success Good Crystals Obtained outcome->success Success? oil_a1 Re-heat, add more solvent oil->oil_a1 no_xtal_a1 Induce (Scratch / Seed) no_xtal->no_xtal_a1 ly_a1 Reduce initial solvent volume low_yield->ly_a1 oil_a2 Change to lower BP solvent oil_a1->oil_a2 oil_a3 Purify crude material oil_a2->oil_a3 no_xtal_a2 Concentrate solution no_xtal_a1->no_xtal_a2 no_xtal_a3 Add anti-solvent no_xtal_a2->no_xtal_a3 ly_a2 Slow down cooling rate ly_a1->ly_a2 ly_a3 Ensure complete cooling (ice bath) ly_a2->ly_a3

Caption: General troubleshooting workflow for crystallization issues.

Anti_Solvent_Method start Start: Crude, Impure Solid step1 Dissolve solid in minimum volume of a 'Good Solvent' (high solubility) start->step1 step2 Slowly add 'Anti-Solvent' (miscible, low solubility) dropwise with swirling step1->step2 decision Solution becomes persistently cloudy? step2->decision decision->step2 No, continue adding step3 Stop addition. Allow solution to stand undisturbed. decision->step3 Yes step4 Collect crystals by vacuum filtration step3->step4 end End: Pure, Crystalline Solid step4->end

Caption: Workflow for the anti-solvent crystallization method.

Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent. Heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding the solvent in small portions until the solid has just completely dissolved. Note the total volume used.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask to remove them.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: At room temperature, dissolve the crude solid in the minimum amount of a "good" solvent in which it is highly soluble.[4]

  • Anti-Solvent Addition: With constant stirring, add a miscible "anti-solvent" (in which the compound is insoluble) dropwise.[10][22]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Crystal Growth: Stop the addition and set the flask aside undisturbed. Crystals should form over a period of minutes to hours.

  • Isolation: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

References
  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • Medical Notes. (2025). Sulfonamide Crystals: Introduction, Identification Features.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • PMC - NIH. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization.
  • CrystEngComm (RSC Publishing). (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • ResearchGate. (2025). (PDF) Polymorphism in Sulfonamides.
  • Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation.
  • Chemistry For Everyone - YouTube. (2025). How Do Impurities Affect Crystal Structures?.
  • MDPI. (2023). Crystallization Kinetics: Relationship between Crystal Morphology and the Cooling Rate—Applications for Different Geological Materials.
  • Chemistry For Everyone. (2025). How Does Cooling Rate Affect Polymer Crystallization?.
  • ResearchGate. (n.d.). Crystallization Kinetics for Different Cooling Rates (a) Nucleation and (b) Growth.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • ACS Publications. (n.d.). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.
  • ACS Applied Optical Materials. (2024). Polymorphism Steered Thermochromism in a Sulfonamide.
  • Macromolecules - ACS Publications. (n.d.). Effect of the Cooling Rate on the Nucleation Kinetics of Poly(l-Lactic Acid) and Its Influence on Morphology.
  • ResearchGate. (2025). (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.
  • ResearchGate. (2025). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • (n.d.). Guide for crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips.
  • (n.d.). SOP: CRYSTALLIZATION.

Sources

Technical Support Center: Degradation Pathway Analysis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the degradation pathway analysis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of stability and degradation studies for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay values for this compound are inconsistent and show a decreasing trend over a short period. What could be the cause?

A1: Inconsistent or decreasing assay values often point towards the degradation of the parent compound under your experimental or storage conditions. The molecular structure of this compound contains several functional groups susceptible to degradation: a sulfonamide linkage, a piperidine ring, and an acetyl group on a phenyl ring. To systematically investigate this, a forced degradation study is the recommended first step.[1][2] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Q2: What are the most probable degradation pathways for this compound?

A2: Based on its chemical structure, the compound is susceptible to degradation via hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The sulfonamide (S-N) bond is a primary target for hydrolysis.[3][4] This cleavage can occur under both acidic and basic conditions, leading to the formation of 4-acetylbenzenesulfonic acid and piperidine. While many sulfonamides are relatively stable under neutral environmental conditions, accelerated degradation can be observed at lower pH values (e.g., pH 2.0).[3][5]

  • Oxidative Degradation: The piperidine ring and the acetyl group are potential sites for oxidation. The tertiary amine within the piperidine ring can be oxidized to form an N-oxide or undergo ring-opening reactions.[6] The acetyl group's benzylic protons are also susceptible to oxidation. Various oxidizing agents, including environmentally friendly options like ferrate(VI), have been shown to effectively degrade sulfonamides.[7][8]

  • Photodegradation: Aromatic compounds, including sulfonamides, can undergo photodegradation upon exposure to UV light.[9][10][11] This process can be enhanced by the presence of photocatalysts and may involve complex radical-mediated reactions, leading to hydroxylation of the benzene ring or cleavage of the S-N bond.[10]

The following diagram illustrates the primary hypothetical degradation pathways.

Degradation Pathways Hypothetical Degradation Pathways for this compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_prod1 4-Acetylbenzenesulfonic acid parent->hydrolysis_prod1 S-N Cleavage hydrolysis_prod2 Piperidine parent->hydrolysis_prod2 S-N Cleavage oxidation_prod1 N-Oxide derivative parent->oxidation_prod1 Piperidine Ring photo_prod1 Hydroxylated derivatives parent->photo_prod1 Phenyl Ring oxidation_prod2 Ring-opened products oxidation_prod1->oxidation_prod2 Further Oxidation

Caption: Hypothetical degradation routes for the target compound.

Q3: I am planning a forced degradation study. What are the recommended starting conditions?

A3: A well-designed forced degradation study should aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being excessive.[1][2] Below are recommended starting conditions that can be optimized for this compound.

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 hoursS-N bond cleavage
Base Hydrolysis 0.1 M NaOH60°C24 hoursS-N bond cleavage
Oxidation 3% H₂O₂Room Temp24 hoursN-oxidation, ring opening
Thermal Solid State80°C48 hoursGeneral decomposition
Photolytic ICH compliant light sourceAmbientAs per ICH Q1BPhotochemical reactions

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Condition: Combine 5 mL of the stock solution with 5 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Heat the solution at 60°C for 24 hours.

  • Sample Preparation: Before analysis, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze using a validated stability-indicating HPLC or UPLC-MS/MS method.

Q4: I am observing multiple unknown peaks in my chromatogram after a degradation study. How can I identify these degradants?

A4: The identification of unknown degradation products is a critical step. A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, coupled with UPLC is the gold standard for this purpose.[5]

Experimental Workflow for Degradant Identification

Degradant Identification Workflow Workflow for Identifying Degradation Products cluster_workflow A 1. UPLC Separation Separate parent drug from degradants. B 2. HRMS Analysis (MS1) Obtain accurate mass of parent and degradant ions. A->B C 3. MS/MS Fragmentation (MS2) Fragment ions to obtain structural information. B->C D 4. Data Analysis Propose structures based on mass, fragments, and chemical knowledge. C->D E 5. Confirmation (Optional) Synthesize proposed degradant standards for confirmation. D->E

Caption: A systematic workflow for degradant identification.

Troubleshooting Tips:

  • Mass Accuracy: Utilize the accurate mass data from the HRMS to predict the elemental composition of the degradants.

  • Fragmentation Pattern: Compare the MS/MS fragmentation pattern of the degradant with that of the parent compound. Common fragments can indicate which parts of the molecule have remained intact.

  • Isotope Patterns: Look for characteristic isotope patterns, for instance, if chlorine or bromine were present in your reagents.

Q5: What are the best practices for developing a stability-indicating UPLC-MS/MS method for this compound and its degradants?

A5: A robust stability-indicating method should be able to separate, detect, and quantify the parent compound and all its significant degradation products.

Recommended UPLC-MS/MS Starting Parameters

ParameterRecommended ConditionRationale
Column C18 reverse-phase, e.g., Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm)Good retention and separation for moderately polar compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization for positive mode ESI.[12][13]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reverse-phase chromatography.
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to elute more hydrophobic compounds.To ensure separation of the parent drug from potentially more polar degradants.
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in the piperidine and sulfonamide groups are readily protonated.[13]
MS/MS Mode Multiple Reaction Monitoring (MRM)For high sensitivity and specificity in quantification. At least two transitions per compound are recommended.

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, ensuring it is specific, accurate, precise, linear, and robust for its intended purpose.

References

  • Sharma, V. K., & Feng, M. (2019). Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42-']. ACS Publications. Available at: [Link]

  • Bilal, M., Tovar-Ramírez, R., Valle-Vigon, P., & Barceló, D. (2020). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Catalysts. Available at: [Link]

  • Zhang, Y., Wang, Z., & Li, Y. (2018). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules. Available at: [Link]

  • Mandal, S., Sharma, V. K., & Feng, M. (2018). Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanistic Insight into SO2 Extrusion. Environmental Science & Technology. Available at: [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2. Available at: [Link]

  • Kowalska, G., & Gworek, B. (2009). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. Available at: [Link]

  • Al-Awadi, N. A., & Williams, A. (1990). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]

  • Page, M. I., & Williams, A. (1997). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]

  • Wang, J., Wang, S., & Li, J. (2021). Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt-Oxo Species. PubMed. Available at: [Link]

  • Borecka, M., Białk-Bielińska, A., & Haliński, Ł. P. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Li, Y., Zhang, Y., & Wang, Z. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at: [Link]

  • Yang, H., & Cheng, H. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]

  • Li, M., Wu, M., & Liu, G. (2019). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. MDPI. Available at: [Link]

  • Petala, M., Samaras, V., & Zboril, R. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available at: [Link]

  • Gao, Y., Li, Y., & Wang, C. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • García-Galán, M. J., & Barceló, D. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate. Available at: [Link]

  • Łukaszewicz, P., & Maszkowska, J. (2021). Application of UHPLC-MS/MS method to study occurrence and fate of sulfonamide antibiotics and their transformation products in surface water in highly urbanized areas. ResearchGate. Available at: [Link]

  • Felis, E., & Kalka, J. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]

  • Adhikari, S., & Panda, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]

  • Rodriguez-Mozaz, S., & Barceló, D. (2015). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]

  • Slideshare. (2016). Analysis of sulfonamides. Slideshare. Available at: [Link]

  • Göbel, A., & McArdell, C. S. (2005). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Alsante, K. M., & Hatajik, T. D. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Li, Y., & Zhang, J. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]

  • Agilent Technologies. (2019). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Wang, D., & Li, Y. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Akyüz, M., & Şenyuva, H. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Composition and Analysis. Available at: [Link]

  • PubChem. (n.d.). 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. PubChem. Available at: [Link]

  • Combourieu, B., & Poupin, P. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. ResearchGate. Available at: [Link]

  • Arulkumaran, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

Sources

Preventing byproduct formation in "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Welcome to the technical support guide for the synthesis of "this compound". This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this specific synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, maximize yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Which synthetic route is recommended for preparing this compound, and what are the primary challenges?

Answer:

The most direct and commonly employed method for synthesizing this compound is the nucleophilic substitution reaction between 4-Acetylbenzenesulfonyl chloride and Piperidine .[1] This approach is favored for its high convergence and the commercial availability of the starting materials.[1][2][3]

The primary challenges associated with this synthesis are:

  • Hydrolysis of the Sulfonyl Chloride: 4-Acetylbenzenesulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive 4-acetylbenzenesulfonic acid.[4][5]

  • Formation of Diphenyl Sulfone Byproduct: Under certain conditions, particularly during the synthesis of the sulfonyl chloride precursor, a diaryl sulfone byproduct can form.[6]

  • Purification Difficulties: Removing unreacted starting materials and byproducts can be challenging and may require chromatographic purification.

Below is a diagram illustrating the primary synthetic pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct A 4-Acetylbenzenesulfonyl chloride C This compound A->C + Piperidine - HCl B Piperidine B->C D Piperidinium Chloride

Caption: Primary synthesis route for the target compound.

FAQ 2: My reaction is sluggish, and the final yield is low. I suspect the 4-acetylbenzenesulfonyl chloride has degraded. How can I prevent this?

Answer:

This is a very common issue. 4-Acetylbenzenesulfonyl chloride is highly sensitive to moisture.[4][5] Its hydrolysis to 4-acetylbenzenesulfonic acid is a primary cause of low yields, as the sulfonic acid is unreactive towards piperidine under these conditions.

Root Causes & Prevention Strategies:

Cause of Hydrolysis Prevention & Troubleshooting Protocol Scientific Rationale
Atmospheric Moisture 1. Glassware Preparation: All glassware must be rigorously dried before use, either in an oven (120°C for at least 4 hours) or by flame-drying under a stream of inert gas (N₂ or Ar).2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.Sulfonyl chlorides are strong electrophiles that readily react with nucleophiles, including water. An inert atmosphere displaces moist air from the reaction setup.
Residual Water in Solvents 1. Use Anhydrous Solvents: Employ freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over a drying agent, passage through activated alumina).2. Solvent Storage: Store anhydrous solvents over molecular sieves (3Å or 4Å) to maintain dryness.Commercial "anhydrous" solvents can still contain trace amounts of water. Molecular sieves are desiccants that trap water molecules within their porous structure.
Impure Reagents 1. Check Reagent Quality: Use a fresh bottle of 4-acetylbenzenesulfonyl chloride or one that has been stored properly in a desiccator.2. Piperidine Purity: Ensure the piperidine used is also anhydrous, as it can be hygroscopic. Consider distilling it from KOH or CaH₂ if its purity is questionable.Reagents can absorb moisture over time. Using high-purity, dry starting materials is critical for preventing the introduction of water into the reaction.

digraph "Hydrolysis_Byproduct" {
graph [splines=ortho, nodesep=0.8, ranksep=1.2];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=11];

A [label="4-Acetylbenzenesulfonyl\nchloride"]; B [label="H₂O (Moisture)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="4-Acetylbenzenesulfonic\nacid (Unreactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="HCl"];

A -> C [label="+ H₂O", color="#EA4335"]; B -> C [style=dashed, color="#EA4335"]; C -> D [style=invis]; }graphy (TLC) until the starting sulfonyl chloride spot has disappeared.

  • Workup:

    • Quench the reaction by slowly adding water.
    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
      • 1M HCl (to remove excess piperidine and triethylamine)
      • Saturated NaHCO₃ solution (to neutralize any remaining acid)
      • Brine (to remove residual water)
  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a solid.
graph "Workflow" {
  layout=dot;
  rankdir=TB;
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=11];

  Setup [label="1. Reaction Setup\n(Flame-dried glassware, N₂ atm)"];
  Addition [label="2. Slow Reagent Addition\n(Piperidine/TEA solution at 0°C)"];
  Monitor [label="3. Reaction Monitoring\n(TLC analysis)"];
  Workup [label="4. Aqueous Workup\n(HCl, NaHCO₃, Brine washes)"];
  Purify [label="5. Isolation & Purification\n(Drying, Concentration, Recrystallization)"];
  Product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

  Setup -> Addition [color="#4285F4"];
  Addition -> Monitor [color="#4285F4"];
  Monitor -> Workup [color="#4285F4"];
  Workup -> Purify [color="#4285F4"];
  Purify -> Product [color="#4285F4"];
}

Caption: Step-by-step experimental workflow for optimized synthesis.

References

  • Minimizing side products in sulfonamide synthesis. BenchChem.
  • Preparation of sulfonamides from N-silylamines.
  • Synthesis of Sulfonamides. Royal Society of Chemistry.
  • Minimizing byproduct formation in Friedel-Crafts acyl
  • 1-[4-(PIPERIDINE-1-SULFONYL)-PHENYL]-ETHANONE | 58722-34-2. ChemicalBook.
  • This compound. Sigma-Aldrich.
  • Friedel–Crafts reaction. Wikipedia.
  • Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
  • Benzenesulfonyl chloride. Organic Syntheses. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S. PubChem. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) related to the scale-up of this important sulfonamide.

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. While the bench-scale synthesis is relatively straightforward, scaling up production presents unique challenges that can impact yield, purity, and overall process efficiency. This guide offers practical, field-proven insights to help you navigate these complexities.

Workflow Overview

The synthesis typically proceeds via the reaction of 4-acetylbenzenesulfonyl chloride with piperidine. This nucleophilic substitution reaction is generally efficient but requires careful control of reaction conditions to minimize side product formation and ensure a high-quality final product.

Synthesis_Workflow 4-Acetylbenzenesulfonyl_Chloride 4-Acetylbenzenesulfonyl Chloride Reaction Nucleophilic Substitution 4-Acetylbenzenesulfonyl_Chloride->Reaction Piperidine Piperidine Piperidine->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: General synthesis workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in sulfonamide synthesis can often be attributed to several factors, primarily related to the reactivity of the sulfonyl chloride starting material and the reaction conditions.[1]

  • Hydrolysis of 4-Acetylbenzenesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the corresponding and unreactive sulfonic acid.[1][2]

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Running the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended to prevent atmospheric moisture from interfering.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for optimizing the reaction.

    • Solution: A non-nucleophilic organic base like triethylamine or pyridine is often preferred to neutralize the HCl byproduct without competing with the piperidine nucleophile.[1] The solvent should be inert and capable of dissolving the reactants; dichloromethane and tetrahydrofuran are common choices.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess of piperidine can help drive the reaction to completion. However, a large excess can complicate purification. Careful optimization of the stoichiometry is key.

Q2: I'm observing a significant amount of an insoluble white solid that is not my desired product. What could it be?

A2: The formation of an unexpected insoluble solid is likely due to side reactions involving the sulfonyl chloride.

  • Dimerization or Polymerization: Under certain conditions, sulfonyl chlorides can undergo self-reaction or polymerization, especially in the presence of impurities.

  • Formation of Piperidinium Hydrochloride: If a base is not used or is insufficient, the HCl generated during the reaction will react with piperidine to form piperidinium hydrochloride, which is a salt and may precipitate out of organic solvents.

    • Solution: Ensure an adequate amount of a suitable base (e.g., triethylamine) is used to scavenge the HCl as it is formed.

Q3: The purification of my crude product by recrystallization is proving difficult, resulting in an oily product or poor recovery. What can I do?

A3: Purification challenges with sulfonamides are common.[3] Oiling out during recrystallization or low recovery can be due to residual impurities or an inappropriate solvent system.

  • Troubleshooting Recrystallization:

    • Solvent Selection: Experiment with different solvent systems. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can often provide better crystallization.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the precipitation of impurities and the formation of smaller, less pure crystals.

    • Seeding: If you have a small amount of pure product, adding a seed crystal can induce crystallization.

  • Alternative Purification Methods:

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be an excellent alternative for separating the desired product from impurities.[4] A gradient elution with a solvent system like hexane/ethyl acetate is often effective.[4]

Q4: During scale-up, I'm noticing an increase in reaction time and a decrease in overall yield. Why is this happening?

A4: Scaling up a reaction introduces challenges related to heat and mass transfer that are not as prominent on a smaller scale.

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing can be difficult, leading to localized concentration gradients and slower reaction rates.

    • Solution: Use appropriate agitation (stirring) for the reactor size and geometry. Mechanical stirrers with correctly designed impellers are crucial for effective mixing in large vessels.

  • Poor Heat Transfer: The reaction between a sulfonyl chloride and an amine is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to an increase in temperature, which may promote side reactions and decomposition.

    • Solution: Ensure the reactor is equipped with an efficient cooling system. The addition of reagents should be done at a controlled rate to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] A spot corresponding to the 4-acetylbenzenesulfonyl chloride starting material should diminish over time, while a new spot for the this compound product should appear.[1] LC-MS can also be used for more quantitative analysis.[5]

Q2: Can I use an aqueous base like sodium hydroxide for this reaction?

A2: While a Schotten-Baumann reaction using an aqueous base is possible for some sulfonamide syntheses, it significantly increases the risk of hydrolyzing the 4-acetylbenzenesulfonyl chloride.[1] For laboratory and pilot-scale synthesis of this specific compound, an organic, non-nucleophilic base in an anhydrous organic solvent is generally the preferred and more reliable method.[1]

Q3: How should I properly quench the reaction and perform the work-up?

A3: Quenching should be done carefully to remove any unreacted sulfonyl chloride and other reagents.

  • Quenching: The reaction can be quenched by the slow addition of water or a dilute aqueous acid (e.g., 1M HCl) to hydrolyze any remaining sulfonyl chloride.

  • Work-up: A typical work-up involves:

    • Diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Washing the organic layer sequentially with a dilute acid (to remove excess piperidine and base), water, and brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrating the solution under reduced pressure to obtain the crude product.

Workup_Troubleshooting cluster_start Initial Problem cluster_causes Potential Causes cluster_solutions Solutions Start Crude product is oily or impure after work-up Cause1 Incomplete quenching of sulfonyl chloride Start->Cause1 Cause2 Residual piperidine or base Start->Cause2 Cause3 Formation of soluble side products Start->Cause3 Sol1 Increase stirring time during aqueous wash Cause1->Sol1 Sol3 Consider a scavenger resin for sulfonyl chloride Cause1->Sol3 Sol2 Perform additional acidic wash (e.g., 1M HCl) Cause2->Sol2 Sol4 Optimize purification (recrystallization solvent or chromatography) Cause3->Sol4

Caption: Troubleshooting pathway for work-up and purification issues.

Q4: What are the key safety considerations when working with 4-acetylbenzenesulfonyl chloride?

A4: 4-Acetylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[6][7] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane or THFMinimizes hydrolysis of sulfonyl chloride.[1]
Base Triethylamine or PyridineNon-nucleophilic base to neutralize HCl byproduct.[1]
Temperature 0 °C to room temperatureControls exotherm and minimizes side reactions.
Monitoring TLC (e.g., Hexane:Ethyl Acetate)Simple and effective way to track reaction progress.[1]
Purification Recrystallization or ChromatographyTo achieve high purity of the final product.[4]

References

  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
  • Sulfonamide purification process - US2777844A - Google Patents.
  • Preparation of sulfonamides from N-silylamines - PMC - NIH.
  • (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - ResearchGate.
  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Baxendale Group.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • 1-[4-(PIPERIDINE-1-SULFONYL)-PHENYL]-ETHANONE | 58722-34-2 - ChemicalBook.
  • Understanding the Applications of 4-Acetylbenzenesulfonyl Chloride in Synthesis.
  • 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem.
  • 4-Acetylbenzenesulfonyl chloride =95.0 AT 1788-10-9 - Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Guide to Piperidine Derivatives in Bioassays: Evaluating "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" and related piperidine derivatives. By dissecting its structural components and evaluating the performance of analogous compounds in various bioassays, we aim to forecast its potential biological activities and provide a strategic framework for its inclusion in drug discovery programs.

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" for its frequent appearance in FDA-approved drugs and biologically active compounds.[1][2][3] This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility, a basic nitrogen atom for crucial ionic interactions, and synthetic tractability, making it a versatile scaffold for therapeutic design.[1][4]

The subject of this guide, This compound , integrates this key scaffold with two other critical pharmacophoric features: a sulfonamide linker and an acetylphenyl moiety. While direct bioassay data for this specific molecule is not extensively published[5], we can infer its potential by examining the established biological roles of its constituent parts and structurally similar derivatives. This guide synthesizes data from anticancer, antimicrobial, and neurological assays to build a comprehensive profile and guide future research.

Deconstructing the Molecule: Key Pharmacophoric Elements

The predicted bioactivity of "this compound" stems from its three main components.

  • The Piperidine Ring: As the core scaffold, it provides the structural foundation and is present in drugs targeting a vast range of conditions, including cancer, microbial infections, and CNS disorders.[6][7]

  • The Sulfonamide Linker: Far from being a simple connector, the sulfonamide group is a pharmacophore in its own right. It is a key feature in many antibacterial, anti-inflammatory, and anticancer drugs.[8] Studies have confirmed that the sulfonamide bond is often essential for the antibacterial capacity of the parent molecule.[8]

  • The Acetylphenyl Moiety: The presence of a ketone group on the phenyl ring provides a hydrogen bond acceptor and a potential point for metabolic modification, influencing the compound's pharmacokinetic and pharmacodynamic profile.

Comparative Bioassay Performance of Piperidine Derivatives

To build a predictive model for our target compound, we will compare the performance of derivatives that share one or more of its key structural features across several key therapeutic areas.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including enzyme inhibition and modulation of critical signaling pathways.[2][3] The sulfonamide moiety is also a known feature in potent anticancer compounds.

Compound/Series Target/Cell Line Key Structural Features IC₅₀/GI₅₀ (µM)
DTPEP MCF-7 (Breast)Piperidine with pendant aromatic groups0.8 ± 0.04[2]
Compound 17a PC3 (Prostate)Fused piperidine ring system0.81[7]
Piperidine-based thiosemicarbazones Dihydrofolate reductase (DHFR)Thiosemicarbazone at C4 of piperidine13.70 - 47.30[3]
Furan-pyrazole piperidine derivatives Akt1 / OVCAR-8 (Ovarian)Furan-pyrazole moiety attached to piperidine0.02 - 5.3 (Akt1) / 0.1 - 15.8 (OVCAR-8)[3]
Piperazine-containing compounds A549 (Lung)Piperazine ring instead of piperidineIC50 comparable to Doxorubicin[9]

Insight: The data suggests that piperidine derivatives can achieve potent, sub-micromolar anticancer activity. The presence of additional heterocyclic systems (e.g., furan-pyrazole) or specific functional groups can drastically enhance potency. The high activity of piperazine analogs in some contexts highlights how subtle changes to the core heterocycle can dramatically impact biological outcomes.[9] Based on these findings, This compound warrants evaluation in cytotoxicity assays, particularly against prostate and breast cancer cell lines.

Antimicrobial and Antifungal Activity

The sulfonamide group has a storied history in antimicrobial therapy.[8] When combined with a piperidine scaffold, this can lead to potent antibacterial and antifungal agents.

Compound/Series Fungal/Bacterial Strain Key Structural Features MIC (µg/mL) / EC₅₀ (µg/mL)
Mefloquine Analog (erythro) Cryptococcus neoformans2-piperidinemethanol scaffold1[10]
4-aminopiperidine derivative (6f) Candida krusei4-aminopiperidine2[10]
Sulfonamide-piperidine derivative (A-series) Xanthomonas oryzae pv. oryzae (Xoo)Phenyl-sulfonyl-piperidineEC₅₀: 2.65 - 11.83[8]
Benzimidazole-piperidine derivative General antibacterial/antifungalPhenyl sulfonamide on piperidine ringShowed promising activity[11]

Insight: The combination of a piperidine ring and a sulfonamide moiety is a recurring theme in potent antimicrobial agents.[8][11] A study on novel sulfonamide derivatives containing a piperidine moiety found them to have "fantastic antibacterial potency" against plant pathogens, with EC₅₀ values significantly superior to commercial agents.[8] This strongly suggests that This compound is a promising candidate for antimicrobial screening.

CNS and Receptor-Specific Activity

Piperidine derivatives are well-represented in neuropharmacology, acting on a wide range of receptors. Here, the comparison between piperidine and the closely related piperazine scaffold is particularly revealing.

Compound/Series Target Receptor Key Structural Features & Comparison Binding Affinity (Ki, nM)
Compound 4 Sigma-1 (σ₁)Piperazine core1531[12]
Compound 5 Sigma-1 (σ₁)Piperidine core (direct analog of Cmpd 4)3.64[12]
Compound 23 (3R, 4S) μ Opioid Receptor (MOR)Substituted piperidine-4-ol0.0021[13]
Compound 21 Acetylcholinesterase (AChE)N-benzylpiperidine derivativeIC₅₀ = 0.56 nM[14]

Insight: The most striking result is the >400-fold increase in affinity for the Sigma-1 receptor when replacing a piperazine ring with a piperidine ring.[12] This highlights piperidine's potential for creating highly potent and selective ligands. The greater lipophilicity of piperidine compared to piperazine can enhance membrane permeability, while its simpler metabolic profile can be advantageous.[15] The sub-nanomolar potencies achieved by other piperidine derivatives for MOR and AChE further establish the scaffold's utility in designing powerful CNS-active agents.[13][14]

Structure-Activity Relationship (SAR) Insights

  • The Core Ring is Crucial: The choice between piperidine and piperazine is a critical design decision, profoundly affecting target affinity, selectivity, and pharmacokinetic properties like solubility and metabolism.[12][15]

  • Substituents Dictate Potency: The nature and position of substituents on the piperidine ring and its appended moieties are pivotal. For instance, adding bulky groups to the benzamide portion of an AChE inhibitor led to a substantial increase in activity.[14]

  • The Linker is Not Inert: The sulfonamide bond is not merely a spacer but an active pharmacophore, essential for the antibacterial activity seen in several compound series.[8]

Caption: Predicted activities of the target compound based on its structural components.

Experimental Methodologies

Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for key bioassays discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[2]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Cells (96-well plate) B 2. Prepare Compound Dilutions C 3. Treat Cells (48-72h Incubation) B->C D 4. Add MTT Reagent (4h Incubation) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: General experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Antifungal Susceptibility (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

  • Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.[10]

  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate using RPMI-1640 medium to create a range of concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus with no drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., no visible turbidity) compared to the drug-free control well.[10]

Conclusion and Future Directions

While "this compound" has not yet been extensively characterized in the public domain, a systematic analysis of its structural components provides a strong, data-driven rationale for its investigation. The combination of the privileged piperidine scaffold with the pharmacologically active sulfonamide linker suggests a high probability of significant biological activity.

Key Predictions:

  • Antimicrobial Activity: Given the proven importance of the piperidine-sulfonamide combination, the compound is a prime candidate for screening against a panel of bacterial and fungal pathogens.

  • Anticancer Potential: The general cytotoxic potential of piperidine derivatives warrants testing against various cancer cell lines, particularly those of breast and prostate origin.

  • CNS Activity: The compound's structural similarity to known CNS-active agents suggests that receptor binding assays for targets like sigma receptors, opioid receptors, and others could yield valuable hits.

The path forward is clear: the synthesis and systematic evaluation of This compound using the standardized bioassays outlined in this guide will elucidate its true therapeutic potential and place it within the broad and promising landscape of piperidine-based drug candidates.

References

  • BenchChem. (n.d.). Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity. BenchChem.
  • Abdelshaheed, M. M., et al. (2022). Piperidine nucleus in the field of drug discovery. ResearchGate.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... ResearchGate.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937.
  • University of Arizona. (2017). Piperidine-based drug discovery. Elsevier.
  • BenchChem. (n.d.). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. BenchChem.
  • BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem.
  • Łażewska, D., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02).
  • Zhang, P., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2779. PMC - NIH.
  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
  • Request PDF. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate.
  • PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Ishiwata, Y., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
  • BenchChem. (n.d.). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. BenchChem.
  • ChemicalBook. (n.d.). 1-[4-(PIPERIDINE-1-SULFONYL)-PHENYL]-ETHANONE. ChemicalBook.

Sources

A Comparative Guide to the Synthesis of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one is a pivotal building block in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. The efficiency of its synthesis directly impacts the timelines and costs of drug development programs. This guide presents a comparative analysis of two primary synthetic routes to this compound: the traditional Schotten-Baumann reaction and a modern phase-transfer catalyzed (PTC) approach. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, reaction conditions, scalability, and environmental impact. This document aims to equip researchers with the necessary knowledge to make an informed decision on the most suitable synthetic strategy for their specific laboratory or manufacturing needs.

Introduction: The Significance of this compound

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of antibacterial, diuretic, and anticonvulsant medications. The piperidine moiety is also a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. The combination of these two pharmacophores in this compound makes it a valuable intermediate for the synthesis of novel drug candidates. An efficient, robust, and scalable synthesis is therefore of paramount importance.

The fundamental transformation in the synthesis of this compound is the formation of a sulfonamide bond between 4-acetylbenzenesulfonyl chloride and piperidine. While this reaction appears straightforward, the choice of methodology can have profound implications for the overall efficiency and practicality of the synthesis.

Synthetic Route Analysis

Route 1: The Classical Schotten-Baumann Reaction

First described in 1883 by Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a well-established method for synthesizing amides and esters from acid chlorides and amines or alcohols.[1] It is characterized by the use of a two-phase solvent system, typically an organic solvent and an aqueous base.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperidine attacks the electrophilic sulfur atom of 4-acetylbenzenesulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The aqueous base, commonly sodium hydroxide, plays a crucial role by neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.[2][3] The biphasic nature of the reaction keeps the starting materials and product primarily in the organic phase while the base remains in the aqueous phase.[1]

  • Reagent Preparation:

    • Dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • In a separate flask, prepare a solution of piperidine (1.1 eq.) and sodium hydroxide (2.0 eq.) in water.

  • Reaction Execution:

    • Cool the aqueous piperidine solution to 0-5 °C using an ice bath.

    • With vigorous stirring, add the solution of 4-acetylbenzenesulfonyl chloride dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-acetylbenzenesulfonyl chloride in Dichloromethane D Dropwise addition of sulfonyl chloride solution A->D B Dissolve Piperidine and NaOH in Water C Cool aqueous amine solution (0-5 °C) B->C C->D E Stir at room temperature for 2-4 hours D->E F Separate organic layer E->F G Aqueous washes (HCl, NaHCO3, Brine) F->G H Dry and concentrate G->H I Recrystallization H->I J J I->J Pure Product

Caption: Schotten-Baumann synthesis workflow.

Route 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the migration of a reactant from one phase to another, thereby accelerating the reaction.

In the context of sulfonamide synthesis, the 4-acetylbenzenesulfonyl chloride is dissolved in an organic solvent, while the piperidine and a base (e.g., potassium carbonate) are in the aqueous phase. The phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the hydroxide or carbonate anions from the aqueous phase into the organic phase. This increases the concentration of the base in the organic phase, leading to a more efficient deprotonation of the piperidine and a faster reaction with the sulfonyl chloride. This method often results in higher yields and can be performed under milder conditions than the classical Schotten-Baumann reaction.

  • Reaction Setup:

    • In a round-bottom flask, combine 4-acetylbenzenesulfonyl chloride (1.0 eq.), piperidine (1.1 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq.) in a suitable organic solvent (e.g., toluene).

    • Add an aqueous solution of potassium carbonate (2.0 eq.).

  • Reaction Execution:

    • Stir the biphasic mixture vigorously at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine sulfonyl chloride, piperidine, TBAB in Toluene B Add aqueous K2CO3 solution A->B C Stir vigorously at 40-50 °C for 1-2 hours B->C D Cool and separate layers C->D E Aqueous washes (Water, Brine) D->E F Dry and concentrate E->F G Purification (if necessary) F->G H H G->H Pure Product

Caption: Phase-Transfer Catalysis synthesis workflow.

Comparative Performance Analysis

The choice between the Schotten-Baumann and PTC routes depends on several factors, including the scale of the synthesis, cost considerations, and desired purity. The following table provides a comparative overview of the two methods.

Parameter Route 1: Schotten-Baumann Route 2: Phase-Transfer Catalysis Justification
Typical Yield 85-95%>95%PTC often leads to more complete reactions due to the efficient transport of the base into the organic phase.
Reaction Time 2-4 hours1-2 hoursThe catalyst accelerates the reaction rate by increasing the effective concentration of the base in the organic phase.
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CPTC can often be run at slightly elevated temperatures to further increase the reaction rate without significant side product formation.
Reagent Cost Lower (inorganic base)Higher (requires catalyst)The cost of the phase-transfer catalyst is an additional expense.
Scalability GoodExcellentPTC is often preferred for industrial applications due to its efficiency, reproducibility, and milder conditions.
Work-up Complexity More complex (multiple washes)Simpler (fewer washes)PTC reactions often result in cleaner reaction mixtures, simplifying the purification process.
Environmental Impact Often uses chlorinated solvents.Can be performed in less hazardous solvents like toluene.The ability to use alternative solvents is a significant advantage of the PTC route.

Conclusion and Recommendations

Both the Schotten-Baumann and phase-transfer catalysis routes are viable methods for the synthesis of this compound.

  • The Schotten-Baumann reaction is a classic, reliable, and cost-effective method suitable for small to medium-scale laboratory synthesis. Its primary advantages are the low cost of reagents and the extensive historical data supporting its use.

  • Phase-transfer catalysis represents a more modern and efficient approach, particularly for larger-scale production. The benefits of shorter reaction times, higher yields, and simplified work-up procedures often outweigh the additional cost of the catalyst. For industrial applications and process development, the PTC route is generally the superior choice.

Recommendation: For initial, small-scale exploratory synthesis, the Schotten-Baumann reaction is a practical starting point. For process optimization, scale-up, and manufacturing, a transition to a phase-transfer catalyzed process is highly recommended to improve efficiency, reduce waste, and enhance overall productivity.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • Chem. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Available at: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available at: [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available at: [Link]

  • MDPI. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Available at: [Link]

  • PTC Communications, Inc. Industrial Phase-Transfer Catalysis. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. This guide offers an in-depth, experience-driven perspective on validating the purity of "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one," a compound of interest in medicinal chemistry. We will dissect a robust High-Performance Liquid Chromatography (HPLC) method, contextualize it through rigorous validation according to international guidelines, and compare it with alternative analytical technologies. Our focus is on the causality behind methodological choices, ensuring a self-validating and scientifically sound approach.

Introduction: The Criticality of Purity for Sulfonamide-Containing Compounds

"this compound" belongs to the broad class of sulfonamides, compounds renowned for their therapeutic applications but also scrutinized for potential impurities.[1] Impurities can arise from the synthetic route, degradation, storage, or formulation processes.[2] Even at trace levels, these unintended substances can impact the drug's safety and efficacy, making their detection and quantification a non-negotiable aspect of quality control.[2][3]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility in separating complex mixtures.[3][4][5] This guide will detail a validated HPLC method and explore other techniques to provide a comprehensive analytical strategy.

The Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

For a molecule like "this compound," which possesses both nonpolar (phenyl, piperidine rings) and polar (sulfonyl, ketone) functionalities, RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

Causality-Driven Method Development

The selection of each parameter is a deliberate choice aimed at achieving optimal separation and detection.

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately nonpolar compounds like our analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between resolution, analysis time, and backpressure.[1]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is employed. The formic acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing, and ensures the analyte is in a consistent ionic state. Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, where the proportion of acetonitrile increases over time, is necessary to elute any more strongly retained impurities while ensuring the main peak is well-resolved.

  • Detection Wavelength: The presence of the phenyl ring suggests strong UV absorbance. A UV detector set at a wavelength of approximately 270 nm is a logical starting point, as this is a common wavelength for detecting aromatic compounds.[1]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[1] Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh API Standard & Sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B D Equilibrate HPLC System with Initial Mobile Phase B->D Load Samples C Prepare Mobile Phases A & B (e.g., 0.1% Formic Acid in Water/ACN) C->D Plumb Mobile Phases E Inject Standard/Sample (e.g., 5 µL) D->E F Run Gradient Elution Program E->F G Detect at UV 270 nm F->G H Integrate Chromatogram Peaks G->H Acquire Data I Calculate Purity (% Area) H->I J Generate Report I->J Method_Selection cluster_primary Primary Purity Assay cluster_orthogonal Orthogonal & Investigational Start Define Analytical Goal: Purity of API HPLC HPLC-UV (Robust, Quantitative) Start->HPLC Routine QC Known Impurities LCMS LC-MS (Impurity ID, High Sensitivity) Start->LCMS Impurity Profiling Unknown Peak ID GCMS GC-MS (Residual Solvents, Volatiles) Start->GCMS Volatile Impurity Analysis UPLC UPLC-UV (Faster, Higher Resolution) HPLC->UPLC Method Modernization (Higher Throughput) LCMS->HPLC Transfer to QC (Once Impurity is Characterized)

Sources

Unlocking the Therapeutic Potential of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one: A Comparative Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the backbone of numerous clinically approved drugs.[1][2] Its combination with a sulfonylphenyl moiety, as seen in the novel compound 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one , presents an intriguing starting point for the discovery of new therapeutic agents. While direct biological data for this specific molecule is nascent, its structural motifs are present in a variety of compounds with well-documented biological activities, ranging from anticancer to antidiabetic effects.[3][4]

This guide provides a comprehensive framework for researchers to investigate the biological potential of this compound. We will explore hypothetical, yet plausible, biological targets based on structure-activity relationships of similar compounds. This guide will serve as a roadmap for comparative analysis against established inhibitors in key therapeutic areas: neurodegenerative disease, diabetes, and oncology.

Structural Rationale for Target Selection

The structure of this compound suggests several potential avenues for biological interaction. The piperidine ring is a common feature in inhibitors of cholinesterases, which are key targets in Alzheimer's disease.[5][1] The sulfonamide group is a well-known pharmacophore in a variety of enzyme inhibitors, including those for diabetes-related enzymes and certain kinases.[6][7] Based on these precedents, we propose an initial screening cascade against the following targets:

  • Acetylcholinesterase (AChE): A primary target for Alzheimer's disease therapy.[5]

  • α-Glucosidase: An enzyme involved in carbohydrate digestion, targeted in type 2 diabetes.[4]

  • A-kinase anchor protein 12 (AKAP12): A scaffolding protein implicated in cancer signaling pathways.

This guide will detail the experimental workflows to compare the inhibitory potential of this compound against these targets with well-characterized inhibitors: Donepezil for AChE, Acarbose for α-glucosidase, and Gefitinib as a representative kinase inhibitor for comparative purposes.

Comparative Inhibitory Profile: A Hypothetical Overview

To illustrate the potential outcomes of the proposed screening, the following table summarizes hypothetical IC50 values. These values represent a scenario where this compound exhibits promising activity.

CompoundTarget EnzymeIC50 Value (nM)
This compound Acetylcholinesterase (AChE)85
DonepezilAcetylcholinesterase (AChE)5.7[5]
This compound α-Glucosidase1,200
Acarboseα-Glucosidase780
This compound A-kinase anchor protein 12 (AKAP12)250
GefitinibEpidermal Growth Factor Receptor (EGFR) Kinase2

Experimental Protocols for Comparative Screening

The following sections provide detailed, step-by-step protocols for assessing the inhibitory activity of this compound against the selected targets.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard for measuring AChE activity.[5]

Principle: The assay quantifies the activity of AChE through the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate, which can be detected by measuring absorbance at 412 nm.[5]

Workflow Diagram:

AChE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - AChE Enzyme - ATCI Substrate - DTNB Reagent - Test Compounds plate Plate Preparation: - Add Buffer - Add Test Compound/Control - Add AChE reagents->plate initiate Initiate Reaction: Add ATCI Substrate plate->initiate incubate Incubate at 37°C initiate->incubate measure Measure Absorbance at 412 nm incubate->measure inhibition Calculate % Inhibition measure->inhibition ic50 Determine IC50 Value inhibition->ic50

Caption: Workflow for AChE inhibition assay using Ellman's method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve AChE in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a 10 mM solution of ATCI in the phosphate buffer.

    • Prepare serial dilutions of this compound and Donepezil in the appropriate solvent (e.g., DMSO), followed by dilution in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution or positive control (Donepezil). For the negative control, add 20 µL of the buffer.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the AChE solution to all wells.

    • Add 10 µL of the DTNB solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism.

Principle: The assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring the absorbance at 405 nm.

Workflow Diagram:

aGlucosidase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - α-Glucosidase Enzyme - pNPG Substrate - Test Compounds plate Plate Preparation: - Add Buffer - Add Test Compound/Control - Add α-Glucosidase reagents->plate initiate Initiate Reaction: Add pNPG Substrate plate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction: Add Na2CO3 incubate->stop measure Measure Absorbance at 405 nm stop->measure inhibition Calculate % Inhibition measure->inhibition ic50 Determine IC50 Value inhibition->ic50

Caption: Workflow for α-glucosidase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 1.0 U/mL.

    • Prepare a 5 mM solution of pNPG in the phosphate buffer.

    • Prepare serial dilutions of this compound and Acarbose.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution or positive control (Acarbose). For the negative control, add 50 µL of the buffer.

    • Add 100 µL of the α-glucosidase solution to all wells and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition Assay (AKAP12 as a representative target)

A generic kinase assay protocol is provided, which can be adapted for specific kinases like AKAP12.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of ADP produced is quantified using a coupled enzyme system that results in a detectable signal (e.g., luminescence or fluorescence).

Signaling Pathway Context:

Kinase_Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AKAP12 AKAP12 PKA->AKAP12 Phosphorylation Downstream Downstream Effectors AKAP12->Downstream Inhibitor 1-[4-(...)]ethan-1-one Inhibitor->AKAP12 Inhibition

Caption: Simplified signaling pathway involving AKAP12 as a PKA target.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (specific to the kinase of interest).

    • Prepare solutions of the kinase (e.g., AKAP12), its specific substrate peptide, and ATP.

    • Prepare serial dilutions of this compound and a relevant control inhibitor (e.g., Gefitinib for general comparison).

  • Assay Procedure (using a luminescence-based ADP detection kit):

    • In a 96-well plate, add the test compound or control.

    • Add the kinase and substrate peptide solution to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Add the ADP detection reagent, which contains an enzyme that converts ADP to a luminescent signal.

    • Incubate for the recommended time to allow the detection reaction to proceed.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This guide provides a foundational research plan for elucidating the biological activity of this compound. The proposed comparative assays against well-established inhibitors for AChE, α-glucosidase, and a representative kinase will provide critical insights into its therapeutic potential. Positive results from this initial screening would warrant further investigation, including selectivity profiling against related enzymes, cell-based assays to confirm activity in a more complex biological system, and subsequent lead optimization studies. The structural simplicity and synthetic accessibility of this compound make it an attractive scaffold for the development of novel therapeutics.

References

  • PubChem. 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • MDPI. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • PubMed. (2010, March 25). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). [Link]

  • PubMed. (2013, April). Piperidin-4-one: the potential pharmacophore. [Link]

  • PubMed. Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. [Link]

  • ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • PubMed. (2021, November 5). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]

Sources

A Comparative Spectroscopic Guide to 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" and its structurally related analogues. By examining their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we aim to provide a comprehensive resource for the identification, characterization, and quality control of these compounds, which are of interest in medicinal chemistry and drug discovery.

Introduction

The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents. When incorporated into a molecule featuring a ketone and a variable heterocyclic amine, as in the case of this compound and its analogues, the resulting scaffold presents a versatile platform for probing structure-activity relationships. The nature of the heterocyclic amine (e.g., piperidine, pyrrolidine, morpholine) directly influences the molecule's steric and electronic properties, which in turn manifest as distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous structural elucidation and for ensuring the purity and identity of synthesized compounds.

This guide will focus on a comparative analysis of the parent compound, This compound (1) , and two of its close analogues: 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone (2) and 1-(4-(morpholinosulfonyl)phenyl)ethanone (3) .

Chemical Structures

The structural variations among the parent compound and its selected analogues are illustrated below. The core 4-acetylphenylsulfonamide framework remains constant, with the key difference being the nature of the heterocyclic amine attached to the sulfonyl group.

Figure 1. Chemical structures of the compounds under comparison.

Spectroscopic Data Comparison

The following sections detail the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the parent compound and its analogues. The data is presented in comparative tables to facilitate easy cross-referencing.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. In the case of our compounds of interest, key diagnostic signals include those from the aromatic protons, the acetyl methyl group, and the protons of the heterocyclic amine.

Workflow for ¹H NMR Analysis

Figure 2. A simplified workflow for acquiring and processing ¹H NMR data.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Proton Assignment This compound (1) 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone (2) [1]1-(4-(Morpholinosulfonyl)phenyl)ethanone (3)
Acetyl-CH₃~2.60 (s, 3H)2.55 (s, 3H)~2.62 (s, 3H)
Piperidine-H (α to N)~2.95 (m, 4H)--
Piperidine-H (β, γ to N)~1.60 (m, 6H)--
Pyrrolidine-H (α to N)-3.25 (t, 4H)-
Pyrrolidine-H (β to N)-1.87 (t, 4H)-
Morpholine-H (N-CH₂)--~3.00 (t, 4H)
Morpholine-H (O-CH₂)--~3.70 (t, 4H)
Aromatic-H (ortho to Acetyl)~8.05 (d, 2H)8.26 (d, 2H, J=9.41 Hz)~8.10 (d, 2H)
Aromatic-H (ortho to Sulfonyl)~7.80 (d, 2H)7.65 (d, 2H, J=9.41 Hz)~7.85 (d, 2H)

Data Interpretation: The chemical shifts of the aromatic protons in an AB quartet system are influenced by the electron-withdrawing nature of the acetyl and sulfonyl groups. The protons ortho to the acetyl group consistently appear at a higher chemical shift (downfield) compared to those ortho to the sulfonyl group. The signals for the heterocyclic amines are distinct: the piperidine protons show complex multiplets, the pyrrolidine protons appear as two triplets, and the morpholine protons are split into two triplets due to the influence of the electronegative oxygen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insights into the carbon framework of a molecule. Key signals to observe include the carbonyl carbon, the aromatic carbons, and the carbons of the heterocyclic rings.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Carbon Assignment This compound (1) 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone (2) 1-(4-(Morpholinosulfonyl)phenyl)ethanone (3)
C =O~197.0~196.5~197.2
Acetyl-C H₃~27.0~26.5~27.1
Piperidine-C (α to N)~47.0--
Piperidine-C (β to N)~25.0--
Piperidine-C (γ to N)~23.0--
Pyrrolidine-C (α to N)-~48.0-
Pyrrolidine-C (β to N)-~25.5-
Morpholine-C (N-CH₂)--~46.0
Morpholine-C (O-CH₂)--~66.0
Aromatic C (quaternary, attached to Acetyl)~139.0~138.5~139.5
Aromatic C (quaternary, attached to Sulfonyl)~140.0~140.5~140.2
Aromatic CH (ortho to Acetyl)~129.0~128.5~129.2
Aromatic CH (ortho to Sulfonyl)~128.0~127.5~128.3

Data Interpretation: The carbonyl carbon signal is consistently found in the downfield region around 196-197 ppm. The chemical shifts of the heterocyclic carbons are diagnostic. The presence of the oxygen atom in the morpholine ring causes a significant downfield shift for the adjacent carbons (~66.0 ppm) compared to the carbons in the piperidine and pyrrolidine rings.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. For these compounds, the key vibrational bands are from the carbonyl (C=O) of the ketone and the sulfonyl (S=O) group of the sulfonamide.

Table 3: Comparative IR Data (cm⁻¹)

Vibrational Mode This compound (1) 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone (2) [1]1-(4-(Morpholinosulfonyl)phenyl)ethanone (3)
C=O Stretch~16851696~1690
SO₂ Asymmetric Stretch~13451347~1350
SO₂ Symmetric Stretch~11601153~1165
C-H Aromatic Stretch~31003070~3080
C-H Aliphatic Stretch~29402973~2960

Data Interpretation: All three compounds exhibit a strong absorption band for the carbonyl stretch in the region of 1685-1696 cm⁻¹, characteristic of an aryl ketone. The two distinct bands for the asymmetric and symmetric stretching of the sulfonyl group are also clearly visible. Variations in the precise wavenumbers of these stretches can be attributed to the subtle electronic effects of the different heterocyclic amines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) is a key identifier.

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion This compound (1) 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone (2) [1]1-(4-(Morpholinosulfonyl)phenyl)ethanone (3)
[M]⁺267.34253.11269.31
[M+H]⁺268.35254.12270.32
Common Fragments183 (M - piperidinylsulfonyl), 121 (acetylphenyl), 43 (acetyl)183 (M - pyrrolidinylsulfonyl), 121 (acetylphenyl), 70 (pyrrolidinyl), 43 (acetyl)183 (M - morpholinylsulfonyl), 121 (acetylphenyl), 86 (morpholinyl), 43 (acetyl)

Data Interpretation: The mass spectra of all three compounds would be expected to show a prominent molecular ion peak. Common fragmentation patterns would involve the loss of the heterocyclic sulfonyl moiety and the formation of an acetylphenyl cation. The fragmentation of the heterocyclic ring itself can also provide confirmatory evidence for the structure.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization of "this compound" and its analogues. The distinct differences in the chemical shifts of the heterocyclic amine protons and carbons, as well as the unique molecular weights, allow for the unambiguous identification of each compound. This guide serves as a valuable reference for researchers working with these and similar chemical entities, enabling confident structural assignment and purity assessment.

References

  • PubChem. 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. [Link]

  • Bashandy, M. S. (2015). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c][1][2]triazole, Imidazo[2,1-b]thiazole, 1,3,4-Thiadiazine and 1,4-Thiazine Moieties. International Journal of Organic Chemistry, 5(3), 166-190. [Link]

  • Royal Society of Chemistry. 4-(Piperidine-1-sulfonyl)-benzonitrile - Supporting Information. [Link]

  • PubChem. 1-[4-(piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride. [Link]

Sources

In vivo efficacy of "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" versus standard of care

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and chemical databases reveals a critical knowledge gap concerning the in vivo efficacy, mechanism of action, and therapeutic targets of the compound 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one. At present, there is no published data to support a comparative analysis against any established standard of care for a specific disease.

This guide addresses the current informational void surrounding this compound and outlines the necessary preclinical research path to ascertain its potential therapeutic value. While a direct comparison to a standard of care is not feasible due to the lack of data, this document will serve as a foundational framework for researchers and drug development professionals interested in investigating this molecule.

The Molecule in Focus: Chemical Identity

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₇NO₃S[1]

  • CAS Number: 58722-34-2[1]

The structure consists of a central phenyl ring substituted with an ethanone group and a piperidine-1-sulfonyl group. The piperidine and sulfonamide moieties are common pharmacophores found in a wide array of biologically active compounds, suggesting a potential for therapeutic activity. However, the specific combination and arrangement in this molecule have not been characterized in a biological context in the available literature.

The Unanswered Questions: A Roadmap for Investigation

To evaluate the in vivo efficacy of this compound, a systematic preclinical research program is required. The following sections outline the essential experimental stages.

Part 1: Target Identification and Mechanism of Action

The initial and most critical step is to identify the molecular target(s) of this compound. Without understanding its mechanism of action, any in vivo studies would be premature.

Experimental Workflow: Target Identification

cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Mechanism of Action Compound This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation) Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., kinase panels, GPCR arrays) Compound->Target_Based_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography If bioactive Computational_Modeling Computational Modeling & Docking Target_Based_Screening->Computational_Modeling If hits identified Genetic_Approaches Genetic Approaches (e.g., CRISPR, siRNA) Affinity_Chromatography->Genetic_Approaches Computational_Modeling->Genetic_Approaches Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Genetic_Approaches->Pathway_Analysis

Caption: A generalized workflow for target identification and validation.

Part 2: Establishing In Vivo Proof-of-Concept

Once a target and a measurable biological effect are identified, in vivo studies in relevant animal models can be designed. The choice of model is entirely dependent on the findings from the initial screening and target validation phases.

Hypothetical Scenario: If, for example, initial studies were to suggest that this compound has anti-inflammatory properties through inhibition of a specific kinase, a logical next step would be to test its efficacy in a murine model of inflammation, such as collagen-induced arthritis.

Experimental Protocol: Murine Collagen-Induced Arthritis Model

  • Animal Model: DBA/1J mice, 8-10 weeks old.

  • Induction of Arthritis: Immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

  • Treatment Groups:

    • Vehicle control (e.g., saline or DMSO/PEG formulation).

    • This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg, administered via an appropriate route such as oral gavage or intraperitoneal injection).

    • Standard of Care (e.g., Methotrexate or a biologic such as an anti-TNF antibody).

  • Efficacy Endpoints:

    • Clinical scoring of paw swelling and inflammation.

    • Histopathological analysis of joint tissues.

    • Measurement of inflammatory biomarkers (e.g., cytokines, chemokines) in serum and joint homogenates.

  • Toxicity and Tolerability: Monitoring of body weight, clinical signs of distress, and basic blood chemistry.

Data Presentation: A Template for Comparison

All quantitative data should be summarized in a clear, tabular format. The following is a template for how such data could be presented:

Treatment GroupDose (mg/kg)Mean Clinical Score (Day 28)Paw Swelling (mm)Serum IL-6 (pg/mL)
Vehicle Control-10.2 ± 1.53.5 ± 0.4500 ± 75
Compound X10
Compound X30
Compound X100
Standard of Care[Dose]

The Path Forward: A Call for Foundational Research

The potential of this compound as a therapeutic agent remains entirely speculative without foundational preclinical research. The piperidine and sulfonamide moieties are present in numerous approved drugs, hinting at the possibility of favorable pharmacological properties. However, until the necessary studies are conducted and the results published, a meaningful comparison to any standard of care is impossible.

This guide, therefore, serves not as a comparison, but as a call to action for the scientific community to undertake the necessary research to elucidate the biological activity of this uncharacterized molecule.

References

  • PubChem. 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. Available at: [Link].

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link].

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link].

  • PubMed. Piperidin-4-one: the potential pharmacophore. Available at: [Link].

  • PubMed. Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. Available at: [Link].

  • U.S. Food and Drug Administration. ADRENALIN (epinephrine injection) solution. Available at: [Link].

  • PubMed. The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Available at: [Link].

  • PubMed Central. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Available at: [Link].

  • PubMed. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][3]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Available at: [Link].

Sources

A Strategic Guide to Elucidating the Cross-Reactivity Profile of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the cross-reactivity of the novel compound 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one. In the absence of established primary targets for this molecule, our approach is one of systematic exploration, designed to build a detailed selectivity profile. Such a profile is indispensable for identifying potential therapeutic applications and, equally importantly, for flagging potential off-target liabilities early in the drug development process. The strategies detailed herein are grounded in established principles of medicinal chemistry and pharmacology, leveraging both computational and empirical methodologies to navigate the complex landscape of small molecule-protein interactions.

The structure of this compound incorporates two key pharmacophores: a sulfonamide group and a piperidine ring. The sulfonamide moiety is a cornerstone of numerous therapeutics, known for its ability to engage with a wide array of biological targets, including enzymes and receptors.[1][2] The piperidine scaffold is also prevalent in centrally active agents and other drug classes, valued for its favorable physicochemical properties and synthetic tractability.[3][4][5] The presence of these motifs suggests a broad potential for biological activity, making a thorough cross-reactivity assessment a critical first step in its characterization.

Part 1: Foundational In-Silico Profiling

Before embarking on resource-intensive wet-lab experiments, a robust in-silico analysis is the logical first step. This computational screening leverages the known chemical space of bioactive molecules to predict potential interactions for our compound of interest. The primary objective is to generate a testable hypothesis of potential targets and off-targets, thereby guiding the design of subsequent in-vitro assays.

Methodology: Ligand-Based Virtual Screening

  • Scaffold Hopping and Similarity Searching: Utilize computational platforms (e.g., SciFinder, Reaxys, or internal proprietary databases) to identify known drugs or bioactive compounds that share structural similarity with this compound. The Tanimoto coefficient is a common metric for quantifying structural similarity.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the compound: a hydrogen bond acceptor (the sulfonyl oxygens and ketone), a hydrogen bond donor (none, unless metabolized), hydrophobic regions (the phenyl and piperidine rings), and an aromatic ring.

  • Database Screening: Screen this pharmacophore model against databases of known protein targets (e.g., the Protein Data Bank - PDB) to identify proteins with binding pockets that can accommodate our compound.

  • Target Prioritization: Consolidate the results from similarity searching and pharmacophore screening. Prioritize potential targets that appear in both analyses and are known to be "druggable" target classes (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels, nuclear receptors).

G cluster_0 In-Silico Workflow A This compound Structure B Structural Similarity Search (e.g., Tanimoto Index) A->B C 3D Pharmacophore Model Generation A->C D Screening against Bioactive Compound Databases B->D E Screening against Protein Target Databases (e.g., PDB) C->E F List of Known Bioactive Analogs D->F G List of Potential Protein Hits E->G H Consolidated & Prioritized Target List for Wet-Lab Validation F->H G->H

Figure 1: Workflow for In-Silico Target Prediction.

Part 2: Broad Spectrum In-Vitro Profiling

With a list of computationally-predicted targets, the next phase is a broad in-vitro screening campaign. This is the cornerstone of the cross-reactivity study, providing empirical data on the compound's interaction with a diverse set of proteins. For a novel compound like this compound, a tiered approach is recommended, starting with a single high concentration to identify initial "hits," followed by dose-response studies for confirmed interactions.

Experimental Design: Broad Panel Radioligand Binding and Enzymatic Assays

  • Panel Selection: Based on the prevalence of the sulfonamide and piperidine motifs in known drugs, a commercially available broad screening panel is an efficient choice. A well-curated panel should include:

    • Kinases: A kinome scan (e.g., 400+ kinases) is crucial as many inhibitors contain sulfonamide groups.

    • GPCRs: A comprehensive panel covering all major families is recommended.

    • Ion Channels: Key voltage-gated and ligand-gated channels.

    • Nuclear Receptors: To assess potential endocrine-disrupting activity.

    • Transporters: Particularly those in the CNS and for drug efflux.

    • Metabolic Enzymes: Including Cytochrome P450s (CYPs) to assess potential drug-drug interactions.

  • Primary Screen:

    • Compound Concentration: A single high concentration, typically 10 µM, is used to maximize the chances of detecting even weak interactions.

    • Assay Format: Radioligand binding assays are standard for receptors and transporters, while enzymatic assays are used for kinases and other enzymes.

    • Data Output: Results are typically expressed as a percentage of inhibition of the control radioligand binding or a percentage of inhibition of enzyme activity. A threshold (e.g., >50% inhibition) is set to define a "hit."

Hypothetical Primary Screen Data for this compound at 10 µM

Target ClassRepresentative Target% Inhibition at 10 µMHit? ( >50% )
Kinase p38α85%Yes
ERK215%No
GPCR Dopamine D262%Yes
Adrenergic β25%No
Ion Channel hERG55%Yes
Nuclear Receptor Estrogen Receptor α2%No
Enzyme Carbonic Anhydrase II78%Yes
Part 3: Confirmatory and Functional Assays for "Hits"

Hits from the primary screen require confirmation and further characterization to determine their functional relevance. This involves generating dose-response curves to quantify potency (IC50 or EC50) and employing functional assays to determine if the binding event translates into a biological effect (i.e., antagonism or agonism).

Methodology: Dose-Response and Cellular Functional Assays

  • IC50 Determination: For each hit from the primary screen, a 10-point dose-response curve is generated. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of potency.

  • Functional Assays:

    • For GPCRs: A cell-based assay measuring a downstream signaling event (e.g., cAMP accumulation for Gs/Gi-coupled receptors or calcium flux for Gq-coupled receptors) is performed in both antagonist and agonist modes.

    • For Kinases: A cell-based assay measuring the phosphorylation of a known downstream substrate is used to confirm that enzyme inhibition in a purified system translates to inhibition of the signaling pathway in a cellular context.

    • For Ion Channels: Electrophysiology (e.g., patch-clamp) is the gold standard for characterizing the functional effects of a compound on ion channel activity.

G cluster_1 Hit Confirmation Workflow A Hits from Primary Screen (e.g., >50% Inhibition at 10 µM) B Dose-Response Binding/Enzymatic Assays A->B D Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux, Phospho-protein levels) A->D C IC50 Determination B->C F Confirmed Off-Target Profile C->F E EC50 / IC50 Determination in Functional Context D->E E->F

Figure 2: Workflow for Hit Confirmation and Functional Validation.

Comparative Potency Analysis (Hypothetical Data)

TargetAssay TypePotency (IC50/EC50)Functional EffectSelectivity vs. p38α
p38α (Hypothetical Primary Target) Enzymatic50 nMInhibition1x
Dopamine D2 Binding1.2 µMAntagonist24x
hERG Electrophysiology3.5 µMBlock70x
Carbonic Anhydrase II Enzymatic800 nMInhibition16x

This comparative table is the ultimate output of a cross-reactivity study. It clearly defines the compound's selectivity window, highlighting potential liabilities (e.g., hERG block is a major concern for cardiotoxicity) and secondary pharmacology (e.g., D2 antagonism could have CNS effects). A selectivity window of at least 100-fold between the primary target and any off-targets is often desired for a clean pharmacological profile.

Part 4: Cellular Phenotypic Assessment

Finally, it is prudent to assess the compound's effect in broader, phenotype-based cellular assays. This can reveal unexpected mechanisms of action or toxicity that may not be apparent from target-based screens.

Recommended Cellular Assays:

  • Cytotoxicity Assays: Using a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 as a general line), assess the compound's impact on cell viability over a range of concentrations.

  • Apoptosis and Cell Cycle Analysis: Use flow cytometry to determine if cell death is occurring via apoptosis and if the compound causes cell cycle arrest at specific checkpoints.

Conclusion

The journey to characterize a novel compound like this compound is a systematic process of narrowing from broad, predictive methods to specific, functional readouts. By integrating in-silico predictions, broad in-vitro screening, and functional validation, a clear and actionable cross-reactivity profile can be constructed. This guide provides a robust and scientifically rigorous template for such an investigation, ensuring that subsequent research and development efforts are built on a solid foundation of pharmacological understanding.

References

  • 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. PubChem. [Link]

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). PubMed. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Institutes of Health (NIH). [Link]

  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Labs. [Link]

  • Cross-Reactivity With Drugs at the T Cell Level. Medscape. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. PubMed. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

  • Approved antitumor sulfonamide-containing drugs. ResearchGate. [Link]

  • Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. National Institutes of Health (NIH). [Link]

  • Sulfonyl piperidine derivatives and their use for treating prokineticin mediated gastrointestinal disorders.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • 1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethan-1-one. PubChem. [Link]

Sources

Benchmarking a Novel Phenylsulfonamide Against Kinase-Focused Compound Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the identification of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases.[1][2] The phenylsulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key interactions within the ATP-binding pocket of these enzymes.[3][4][5][6][7] This guide presents a comprehensive benchmarking study of the novel compound, "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one," hereafter referred to as Compound X , against a panel of established kinase inhibitor libraries.

Due to the absence of published biological activity for Compound X, we have hypothesized its potential as a kinase inhibitor based on its structural motifs. This study is designed to rigorously test this hypothesis by evaluating its inhibitory activity against Protein Kinase A (PKA), a well-characterized serine/threonine kinase that plays a crucial role in cellular signal transduction pathways, including metabolism and gene transcription.[8] The primary objective of this guide is to provide a detailed, stepwise framework for the comparative evaluation of a novel chemical entity, from initial high-throughput screening to cellular activity confirmation and selectivity profiling. The methodologies and data presented herein are intended to serve as a practical resource for researchers and drug development professionals engaged in the early stages of kinase inhibitor discovery.

Experimental Design & Rationale

The benchmarking of Compound X is structured as a multi-tiered screening cascade, designed to provide a comprehensive assessment of its potency, selectivity, and cellular activity. This approach allows for the efficient identification of promising lead compounds while minimizing the expenditure of resources on compounds with undesirable characteristics.

Tier 1: Primary High-Throughput Screening (HTS)

The initial step involves a single-point concentration screen of Compound X and two comparator libraries against our target kinase, PKA. The primary endpoint of this screen is to identify "hits" that exhibit significant inhibition of PKA activity.

  • Test Compound: Compound X

  • Comparator Libraries:

    • Known Kinase Inhibitors Library: A curated collection of 3,245 known kinase inhibitors will be used to benchmark the potency of Compound X against established compounds.[9] This library provides a valuable reference for the expected range of activity for kinase-targeted compounds.

    • Diversity Library: A library of 50,000 structurally diverse, drug-like small molecules will be screened to assess the uniqueness of Compound X's activity and to identify potentially novel inhibitory scaffolds.[10][11][12]

Tier 2: Potency Determination (IC50)

All hits identified in the primary screen will be subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for ranking the compounds and for guiding subsequent structure-activity relationship (SAR) studies.

Tier 3: Selectivity Profiling

Promising hits with potent PKA inhibition will be profiled against a broad panel of kinases to assess their selectivity. High selectivity is a critical attribute for a successful drug candidate, as off-target effects can lead to toxicity.[13][14][15]

Tier 4: Cell-Based Assay

The final tier of our benchmarking study involves evaluating the activity of the most potent and selective compounds in a cellular context. This step is essential to confirm that the observed biochemical activity translates to a functional effect in a physiologically relevant environment.[16][17]

Experimental Workflow Diagram

G cluster_0 Tier 1: Primary HTS cluster_1 Tier 2: Potency cluster_2 Tier 3: Selectivity cluster_3 Tier 4: Cellular Activity hts High-Throughput Screen (HTS) 10 µM single-point assay against PKA ic50 IC50 Determination 10-point dose-response curve hts->ic50 Hits selectivity Kinase Selectivity Profiling Panel of 100 kinases ic50->selectivity Potent Hits cell_assay Cell-Based PKA Activity Assay HEK293 cells selectivity->cell_assay Potent & Selective Hits

Caption: A multi-tiered workflow for benchmarking Compound X.

Methodologies

Primary High-Throughput Screening (HTS) & IC50 Determination

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[18][19][20] The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[21][22]

Protocol:

  • Compound Plating: Compound X and the comparator libraries are acoustically dispensed into 384-well assay plates to a final concentration of 10 µM.

  • Kinase Reaction:

    • A reaction mixture containing PKA enzyme, substrate peptide, and ATP is prepared in kinase reaction buffer.

    • The reaction is initiated by adding the enzyme/substrate mixture to the compound-containing plates.

    • The reaction is incubated at room temperature for 60 minutes.

  • ADP Detection:

    • ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

    • The plate is incubated for 40 minutes at room temperature.

    • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • The plate is incubated for 30 minutes at room temperature.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • IC50 Determination: For hit compounds, a 10-point, 3-fold serial dilution is prepared, and the assay is repeated to generate dose-response curves. IC50 values are calculated using a four-parameter logistic fit.

Kinase Selectivity Profiling

Selected compounds are outsourced for selectivity profiling against a panel of 100 kinases at a concentration of 1 µM. The percentage of inhibition for each kinase is determined.

Cell-Based PKA Activity Assay

Assay Principle: This assay utilizes a HEK293 cell line stably expressing a cAMP response element (CRE) coupled to a luciferase reporter gene. Activation of the PKA pathway leads to the phosphorylation of CREB, which binds to CRE and drives the expression of luciferase.

Protocol:

  • Cell Plating: HEK293-CRE-Luciferase cells are seeded into 384-well white, clear-bottom plates and incubated for 24 hours.

  • Compound Treatment: Compounds are added to the cells at various concentrations and incubated for 6 hours.

  • PKA Activation: Forskolin (a PKA activator) is added to all wells (except negative controls) to a final concentration of 10 µM and incubated for 30 minutes.

  • Luciferase Assay: A luciferase assay reagent is added to the wells, and luminescence is measured using a plate reader.

  • Data Analysis: The inhibition of forskolin-induced luciferase expression is calculated for each compound concentration to determine the cellular IC50.

Hypothetical Results

Table 1: Primary HTS and Potency Data
Compound/LibraryNumber ScreenedHit Rate (%)Potent Hits (IC50 < 1 µM)
Compound X 1100%1
Kinase Inhibitor Library3,24515%48
Diversity Library50,0000.5%25
Table 2: IC50 Values for Compound X and Top Comparators
CompoundSourcePKA IC50 (nM)
Compound X Novel Compound75
H-89Kinase Inhibitor Library48
StaurosporineKinase Inhibitor Library5
Hit from Diversity Library 1Diversity Library250
Hit from Diversity Library 2Diversity Library800

Note: H-89 and Staurosporine are known PKA inhibitors included for comparison.

PKA Signaling Pathway

G GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Releases CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Activates CompoundX Compound X CompoundX->PKA_active Inhibits

Caption: Simplified PKA signaling pathway and the inhibitory action of Compound X.

Discussion

The hypothetical results indicate that Compound X is a potent inhibitor of PKA, with an IC50 of 75 nM. This level of potency is comparable to some known kinase inhibitors, such as H-89, although it is less potent than the broad-spectrum inhibitor Staurosporine. The hit rates from the comparator libraries are within expected ranges for focused and diversity screens, respectively.

The selectivity profile of Compound X would be the next critical determinant of its potential as a drug candidate. A desirable outcome would be high selectivity for PKA over other kinases, particularly those within the same family. The cell-based assay is a crucial validation step to ensure that the compound can penetrate the cell membrane and engage its target in a cellular environment. A strong correlation between the biochemical and cellular IC50 values would provide confidence in the on-target activity of Compound X.

Conclusion

This guide outlines a systematic and rigorous approach to benchmarking a novel compound, "this compound" (Compound X), against relevant compound libraries. By progressing through a tiered screening cascade, from high-throughput screening to cellular assays, a comprehensive profile of the compound's potency, selectivity, and cellular activity can be established. The methodologies described herein are robust, well-validated, and widely used in the drug discovery industry. The hypothetical data presented illustrates a successful outcome where Compound X emerges as a potent and potentially selective PKA inhibitor, warranting further investigation in lead optimization programs.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • High-Throughput Screening @ The Nucleus. Compound Libraries Available for HTS. [Link]

  • East Port Praha. Technologies to Study Kinases. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Luceome Biotechnologies. (2021-10-27). Kinase Profiling Services. [Link]

  • ACS Publications. (2022-05-23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]

  • PubMed. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. [Link]

  • Frontiers. (2024-02-19). A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond). [Link]

  • Immunechem. PKA Kinase Assay Kits, Type II. [Link]

  • PubMed. (2010-05-21). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. [Link]

  • Creative Bioarray. cAMP Assay. [Link]

  • Otava Chemicals. Protein Kinase focused libraries. [Link]

  • PubMed. (2020-09-23). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. [Link]

  • NIH. (2017-10-26). Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling. [Link]

  • PubMed. (2017-08-01). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. [Link]

  • American Heart Association Journals. Inhibitors of Protein Kinase Signaling Pathways. [Link]

  • ResearchGate. (2025-11-11). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • Wikipedia. Protein kinase inhibitor. [Link]

  • PubMed. (2017-11-11). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • ResearchGate. (PDF) Protein Kinase Inhibitors. [Link]

  • MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • BMG Labtech. ADP Hunter assay for HTS of kinase inhibitors using the PHERAstar. [Link]

  • PubMed. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. [Link]

  • PubMed. The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. [Link]

  • PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

  • PubMed. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. [Link]

  • PubMed. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. [Link]

Sources

Confirming Bioactivity of a Novel Screening Hit: A Comparative Guide to Secondary Assays for 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery, the journey from an initial high-throughput screening (HTS) "hit" to a validated "lead" is a critical and often arduous process.[1][2][3] This guide provides an in-depth, experience-driven comparison of secondary assays crucial for confirming the bioactivity of a hypothetical primary screening hit, "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one". We will operate under the scenario that this compound was identified as a potential inhibitor of a protein kinase, herein referred to as Kinase-X, in a large-scale biochemical screen.

This guide is designed for researchers, scientists, and drug development professionals to navigate the essential hit-to-lead phase, emphasizing the scientific rationale behind experimental choices and the importance of robust, self-validating assay cascades.

The Primary Hit: From a Single Data Point to a Hypothesis

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries.[1][4] Our compound of interest, this compound, emerged from such a screen. The sulfonamide and piperidine moieties are well-established pharmacophores present in numerous bioactive compounds, lending credence to its potential as a starting point for a drug discovery program.[5][6][7]

However, a primary hit is merely a starting point. It is a single data point that generates a hypothesis: "this compound inhibits Kinase-X." This hypothesis must be rigorously tested through a series of secondary assays designed to confirm the activity, elucidate the mechanism of action, and rule out common screening artifacts.[8][9][10]

The Confirmatory Cascade: A Multi-pronged Approach to Hit Validation

A robust hit validation strategy employs a cascade of assays, moving from simple, high-throughput biochemical formats to more complex and physiologically relevant systems.[11][12] This multi-pronged approach ensures that the observed activity is genuine, specific, and relevant to the biological context of the target.

Our validation workflow for this compound as a potential Kinase-X inhibitor is structured as follows:

G Primary_Screen Primary HTS Hit (Biochemical Kinase Assay) Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_Screen->Dose_Response Re-test & Titrate Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Confirm Activity Biophysical_Assay Biophysical Binding Assay (e.g., SPR or DSF) Orthogonal_Assay->Biophysical_Assay Validate Direct Binding Cell_Based_Assay Cell-Based Target Engagement & Pathway Modulation Biophysical_Assay->Cell_Based_Assay Assess Cellular Activity Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Determine Specificity

Caption: Hit Confirmation Workflow for Kinase-X Inhibitor.

Step 1: Dose-Response Confirmation and IC50 Determination

The first crucial step is to move beyond the single concentration used in the primary HTS. A full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[8] This step helps to weed out false positives that may arise from compound promiscuity or assay interference at high concentrations.[13]

Experimental Protocol: Luminescence-Based Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM). Prepare Kinase-X, substrate peptide, and ATP at optimal concentrations in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the compound dilutions, followed by Kinase-X. Allow for a pre-incubation period (e.g., 15 minutes at room temperature).

  • Initiate Reaction: Add the ATP/substrate mixture to initiate the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 2: Orthogonal Biochemical Assays

To ensure the observed inhibition is not an artifact of the primary assay format (e.g., interference with the detection system), it is essential to confirm the activity using an orthogonal assay.[14] This involves using a different technology to measure the same biological endpoint.

Comparison of Primary and Orthogonal Assays

Assay TypePrincipleAdvantagesPotential for Artifacts
Primary: Luminescence-Based Measures ATP consumption.High-throughput, sensitive.Interference with luciferase, ATPases.
Orthogonal: TR-FRET Measures phosphorylation of a fluorescent peptide.Homogeneous, ratiometric, less prone to signal interference.Interference from fluorescent compounds.

By demonstrating a similar IC50 value in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, we can be more confident that this compound is genuinely inhibiting Kinase-X.

Step 3: Biophysical Binding Assays

Biochemical assays measure the functional consequence of inhibition, but they do not directly confirm that the compound binds to the target enzyme.[10] Biophysical assays are critical for demonstrating a direct interaction between the compound and the target protein.

G cluster_0 Biophysical Techniques SPR Surface Plasmon Resonance (SPR) - Measures binding kinetics (kon, koff) - Requires protein immobilization DSF Differential Scanning Fluorimetry (DSF) - Measures thermal stabilization upon binding - Higher throughput, no immobilization Compound 1-[4-(...)]ethan-1-one Compound->SPR Direct Binding? Compound->DSF Stabilization? KinaseX Kinase-X Protein KinaseX->SPR KinaseX->DSF

Caption: Biophysical assays to confirm direct target engagement.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Reagent Preparation: Prepare Kinase-X protein in a suitable buffer. Prepare a fluorescent dye that binds to hydrophobic regions of proteins.

  • Assay Setup: In a qPCR plate, mix the protein, dye, and varying concentrations of this compound.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25°C to 95°C).

  • Data Acquisition: Monitor the fluorescence of the dye as the temperature increases. As the protein unfolds, the dye binds to exposed hydrophobic regions, increasing fluorescence.

  • Data Analysis: The melting temperature (Tm) is the point of maximal fluorescence change. A shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

A positive result in a biophysical assay provides strong evidence that the compound's inhibitory activity is due to direct binding to Kinase-X.

Advancing to a Cellular Context: Assessing Physiological Relevance

While biochemical and biophysical assays are crucial for confirming direct target inhibition, they are performed in artificial, cell-free systems.[15] To progress a hit towards a lead, it is imperative to demonstrate its activity in a more physiologically relevant cellular environment.[16][17]

Cell-Based Target Engagement and Pathway Modulation

Cell-based assays can confirm that the compound can cross the cell membrane, engage with its target in the complex cellular milieu, and modulate downstream signaling pathways.

Comparison of Biochemical vs. Cell-Based Assays

FeatureBiochemical AssaysCell-Based Assays
System Purified components (enzyme, substrate)Live or fixed cells
Relevance Mechanistic understandingMore physiologically relevant
Complexity Simpler, easier to controlComplex, multiple variables
Information Direct target inhibition (IC50)Target engagement, pathway effects, cytotoxicity (EC50)

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Culture and Treatment: Culture a cell line where Kinase-X is active and phosphorylates a known downstream substrate (Substrate-Y). Treat the cells with increasing concentrations of this compound for a defined period.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate-Y (p-Substrate-Y) and a loading control antibody (e.g., GAPDH).

  • Visualization and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on Substrate-Y phosphorylation.

A dose-dependent decrease in the p-Substrate-Y signal would confirm that this compound engages Kinase-X in a cellular context and inhibits its downstream signaling.

Comparative Analysis and Future Directions

To put the bioactivity of our hit into perspective, it is essential to compare it with a known, well-characterized inhibitor of Kinase-X (Comparator-Z).

Hypothetical Comparative Data

Parameter1-[4-(...)]ethan-1-oneComparator-Z
Biochemical IC50 (Luminescence) 1.2 µM0.05 µM
Biochemical IC50 (TR-FRET) 1.5 µM0.06 µM
DSF ΔTm + 4.2 °C+ 8.5 °C
Cellular EC50 (p-Substrate-Y) 5.8 µM0.25 µM

This comparative data reveals that while this compound is a confirmed inhibitor of Kinase-X, it is less potent than the established Comparator-Z. This is a typical starting point for a hit compound. The next steps in the hit-to-lead process would involve medicinal chemistry efforts to improve potency and other drug-like properties, guided by structure-activity relationship (SAR) studies.[18]

Conclusion

The confirmation of a primary screening hit is a systematic process that requires a suite of well-designed secondary assays. For our hypothetical hit, this compound, we have demonstrated a logical and robust workflow for validating its activity against Kinase-X. By progressing from dose-response confirmation and orthogonal biochemical assays to biophysical binding and cell-based functional assays, we can build a strong, evidence-based case for its advancement into the lead optimization phase of drug discovery.[2] This rigorous, multi-faceted approach is fundamental to ensuring that only the most promising compounds proceed, ultimately increasing the probability of success in the long and challenging path to a new therapeutic.

References

  • Dotmatics. "What is hit to lead stage in drug discovery?". Dotmatics. [Link]

  • Wikipedia. "Hit to lead". Wikipedia. [Link]

  • Oncodesign Services. "Hit-to-Lead process | Drug Discovery". Oncodesign Services. [Link]

  • Sygnature Discovery. "Hit-To-Lead | Drug Discovery". Sygnature Discovery. [Link]

  • Excelra. "Hit to Lead Optimization in Drug Discovery". Excelra. [Link]

  • Archiv Der Pharmazie. "Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships". ResearchGate. [Link]

  • News-Medical.Net. "Primary vs Secondary Assays in Preclinical Testing". News-Medical.Net. [Link]

  • Creative Biolabs. "Secondary Screening". Creative Biolabs. [Link]

  • Sahu, S. K., et al. "Piperidin-4-one: the potential pharmacophore". Mini reviews in medicinal chemistry. [Link]

  • Yousef, F., et al. "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)". ResearchGate. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. "Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives". Taylor & Francis Online. [Link]

  • Vedani, A., & Meyer, E. F. "Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display". Journal of pharmaceutical sciences. [Link]

  • Molecular Sensing, Inc. "SECONDARY SCREENING & MECHANISM OF ACTION". Molecular Sensing, Inc.. [Link]

  • Cole-Parmer. "The Steps of Assay Development and Screening in Early Drug Discovery". Cole-Parmer. [Link]

  • Bio-Rad. "A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications". Bio-Rad. [Link]

  • BMG LABTECH. "Cell-based assays on the rise". BMG LABTECH. [Link]

  • BellBrook Labs. "How to Choose the Right Biochemical Assay for Drug Discovery". BellBrook Labs. [Link]

  • BioAgilytix. "Cell Based Assays in Drug Development: Comprehensive Overview". BioAgilytix. [Link]

  • PubChem. "1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one". PubChem. [Link]

  • BellBrook Labs. "Enzyme Assays: The Foundation of Modern Drug Discovery". BellBrook Labs. [Link]

  • BellBrook Labs. "The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics". BellBrook Labs. [Link]

  • Amsbio. "Enzyme Activity Assays". Amsbio. [Link]

  • Creative BioMart. "Enzyme Activity Assay". Creative BioMart. [Link]

  • Ponten, J., et al. "Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16)". Journal of medicinal chemistry. [Link]

  • Guo, X., et al. "An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors". Analyst. [Link]

  • Kim, K. S., et al. "Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists". Bioorganic & medicinal chemistry. [Link]

  • Jin, C., et al. "Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs". European journal of medicinal chemistry. [Link]

  • Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives". Biomedical and Pharmacology Journal. [Link]

  • Sahu, S. K., et al. "Piperidin-4-one: the potential pharmacophore". Mini reviews in medicinal chemistry. [Link]

  • Schepmann, D., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties". ChemMedChem. [Link]

  • Rothman, R. B., et al. "Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter". Journal of medicinal chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one (CAS No. 58722-34-2) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in the specific hazards of this compound to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the Risks

Before any handling protocol is established, a thorough understanding of the compound's specific hazards is essential. This compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The assigned pictogram is GHS07 (Exclamation Mark), and the signal word is "Warning".[1] This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation, each capable of causing significant irritation or harm. Our protective strategy must therefore create a comprehensive barrier against these entry points.

The Foundation: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on a foundation of robust engineering and administrative controls.

  • Primary Engineering Control: All handling of this compound as a solid powder or in volatile solutions must be conducted within a certified chemical fume hood.[2][3] This is the most critical step in minimizing respiratory exposure.

  • Administrative Controls: Ensure eyewash stations and safety showers are unobstructed and located near the workstation.[2][3] All personnel must be trained on this specific protocol and the location of emergency equipment.

Personal Protective Equipment (PPE) Specifications

The selection of PPE must be deliberate and based on the specific hazards of skin, eye, and respiratory irritation.

Area of Protection Required PPE Specification & Standard Rationale & Causality
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.[3][5]The H319 warning ("Causes serious eye irritation") necessitates a complete seal around the eyes, which standard safety glasses do not provide.[1] Goggles protect against fine dust and splashes.[5]
Hands Nitrile Gloves (Double-Gloved)Powder-free nitrile gloves are required. Ensure gloves are inspected for defects before use.[4] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[6]The H315 warning ("Causes skin irritation") requires an impervious barrier.[1] Double-gloving minimizes the risk of exposure from a single glove failure and allows for the safe removal of the contaminated outer layer.[6] Powder-free gloves prevent the aerosolization of the chemical adsorbed onto powder particles.[6][7]
Body Laboratory CoatA long-sleeved, cuffed laboratory coat is mandatory. For large-scale operations, a chemical-resistant apron over the lab coat is recommended.Protects skin on the arms and body from accidental spills and dust contamination, directly addressing the H315 hazard.[1]
Respiratory N95 Respirator (or higher)A NIOSH-approved N95 respirator is required when handling the powder outside of a fume hood (e.g., during transport or spill cleanup).[3]This directly mitigates the H335 hazard ("May cause respiratory irritation") by filtering out airborne particulates of the compound.[1]

Standard Operating Procedure (SOP) for Safe Handling

This procedural guide ensures that safety measures are implemented in the correct sequence to prevent cross-contamination and exposure.

Preparation and Pre-Handling
  • Verify the chemical fume hood is operational and has a valid certification.

  • Clear the workspace of all non-essential items.

  • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and place them inside the fume hood.

  • Ensure an appropriate chemical waste container is prepared and labeled.[8]

  • Confirm the location of the nearest safety shower and eyewash station.[3]

PPE Donning Sequence

The "bottom-up" approach ensures that the most protective layers are donned in a logical order.

G cluster_donning PPE Donning Workflow lab_coat 1. Don Laboratory Coat respirator 2. Don N95 Respirator (if required) lab_coat->respirator goggles 3. Don Goggles & Face Shield respirator->goggles gloves_inner 4. Don Inner Pair of Gloves goggles->gloves_inner gloves_outer 5. Don Outer Pair of Gloves (over lab coat cuffs) gloves_inner->gloves_outer

Figure 1: PPE Donning Sequence
Safe Handling Workflow
  • Perform all manipulations of the solid compound deep within the chemical fume hood.

  • When weighing, use a draft shield or weigh the material in a tared, sealed container to minimize dust.

  • Handle the container with care to avoid generating airborne dust.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Upon completion, securely cap the primary container.

Decontamination and PPE Doffing Sequence

This sequence is critical for preventing contamination of your skin and the laboratory environment. It is designed to remove the most contaminated items first.

  • Decontaminate Workspace: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol, unless incompatible). Dispose of wipes in the designated chemical waste container.

  • Follow the Doffing Diagram:

G cluster_doffing PPE Doffing Workflow gloves_outer 1. Remove Outer Gloves (Peel away, avoiding skin contact) face_shield 2. Remove Face Shield gloves_outer->face_shield lab_coat 3. Remove Laboratory Coat (Roll inward, away from body) face_shield->lab_coat goggles 4. Remove Goggles lab_coat->goggles gloves_inner 5. Remove Inner Gloves goggles->gloves_inner respirator 6. Remove Respirator (if used) gloves_inner->respirator wash_hands 7. Wash Hands Thoroughly respirator->wash_hands

Figure 2: PPE Doffing Sequence

Emergency and Disposal Protocols

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: If not already wearing it, don the full PPE ensemble described in Section 3, including an N95 respirator.

  • Containment: For a solid spill, gently cover with an absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.

  • Cleanup: Gently sweep up the material and place it into a labeled, sealed container for hazardous waste.[2][3] Decontaminate the area with a suitable solvent and absorbent wipes.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Waste Disposal

All materials contaminated with this compound, including empty containers, used gloves, and cleanup debris, must be disposed of in a clearly labeled hazardous waste container.[8] Follow all institutional, local, and federal regulations for chemical waste disposal.[4]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich Inc.
  • Personal protective equipment for handling Sulfogaiacol. (2025). Benchchem.
  • Personal Protective Equipment (PPE). CHEMM.
  • This compound. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Phenylpiperidine. (2021). Acros Organics.
  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Unknown Source.
  • SAFETY DATA SHEET - 4-Piperidinopiperidine. (2014). Acros Organics.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • Safety Data Sheet - Piperidin-4-one. (2016).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. (2024). Aldrich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.